Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Description
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Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-4-2-3-8-5-6-12-7-10(8)9/h2-4,12H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBFKXXXLXRQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662873 | |
| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90662873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028330-54-2 | |
| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to the Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active alkaloids and pharmaceutical agents.[1][2] This guide provides an in-depth technical overview of the synthetic strategies for producing Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate, a valuable and versatile building block for drug discovery and development. We will explore the primary synthetic routes, delve into the mechanistic underpinnings of these transformations, provide comparative analysis, and present a detailed, field-tested experimental protocol. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this specific synthesis.
Introduction: The Significance of the THIQ-8-Carboxylate Moiety
The THIQ nucleus is a cornerstone of alkaloid chemistry.[1] Its rigid, three-dimensional structure makes it an ideal scaffold for presenting pharmacophoric elements in a defined spatial orientation. Modifications to the THIQ core, particularly on the aromatic ring, allow for the fine-tuning of pharmacological activity.
The title compound, this compound, is of particular interest. The presence of a carboxylate group at the C-8 position offers a synthetic handle for a wide array of subsequent chemical transformations. This ester can be hydrolyzed to the corresponding carboxylic acid, converted into amides, or used in various cross-coupling reactions, enabling the construction of complex molecular architectures and diverse compound libraries.
This guide focuses on the most robust and scientifically sound methods for constructing this key intermediate, emphasizing the causal logic behind procedural choices to ensure reproducibility and success.
Core Synthetic Strategies: A Retrosynthetic Overview
The construction of the THIQ ring system is typically achieved through intramolecular cyclization reactions. The two most prominent and historically significant methods are the Pictet-Spengler and the Bischler-Napieralski reactions.[1][3] A third common approach involves the reduction of a pre-existing isoquinoline ring system.
The primary challenge in synthesizing an 8-substituted THIQ lies in controlling the regioselectivity of the cyclization step. The substitution pattern of the starting β-phenylethylamine derivative is paramount in directing the intramolecular electrophilic aromatic substitution to the desired C-8 position.
Logical Relationship: Key Synthetic Disconnections
The following diagram illustrates the primary retrosynthetic disconnections for the target molecule.
Caption: Retrosynthetic analysis of the target molecule.
In-Depth Mechanistic Review and Methodologies
Route A: The Pictet-Spengler Reaction
First described in 1911, the Pictet-Spengler reaction is a powerful acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound (typically an aldehyde) to form a THIQ.[4][5] The reaction proceeds via an initial condensation to form a Schiff base, which then protonates to generate a reactive electrophilic iminium ion. This intermediate subsequently undergoes an intramolecular electrophilic aromatic substitution, followed by deprotonation to yield the final THIQ product.[1]
Causality in Action: The success of this reaction, especially for less activated aromatic rings, hinges on the stability of the iminium ion and the nucleophilicity of the arene.[6] The choice of acid catalyst (protic or Lewis) and solvent is critical. Stronger acids like trifluoroacetic acid (TFA) are often employed to facilitate the cyclization of less reactive substrates.[7]
Mechanism Workflow: Pictet-Spengler Reaction
Caption: Generalized mechanism of the Pictet-Spengler reaction.
To synthesize the target C-8 carboxylate, a suitable starting material would be a derivative of methyl 2-amino-3-(2-formylphenyl)propanoate. The intramolecular reaction between the amine and the ortho-aldehyde would directly lead to the desired ring system with the carboxylate precursor correctly positioned.
Route B: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction involves the cyclodehydration of a β-phenylethylamide using a strong dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline.[8][9][10] This intermediate is not the final THIQ and requires a subsequent reduction step.
Causality in Action: The reaction mechanism is believed to proceed through a nitrilium ion intermediate, which is a powerful electrophile.[8][9] The aromatic ring must be sufficiently electron-rich to undergo cyclization. The reduction of the resulting 3,4-dihydroisoquinoline is typically achieved with high efficiency using sodium borohydride (NaBH₄) or through catalytic hydrogenation.[11][12]
Mechanism Workflow: Bischler-Napieralski and Reduction
Caption: Two-stage process of Bischler-Napieralski synthesis.
For the C-8 carboxylate, one would start with an N-acyl derivative of a β-(2-carboxyphenyl)ethylamine. The cyclization would yield the dihydroisoquinoline, which upon reduction and esterification would provide the target molecule.
Route C: Catalytic Hydrogenation of Isoquinolines
This method is conceptually the most straightforward, provided the corresponding isoquinoline precursor is available. The aromatic isoquinoline ring system can be fully reduced to the THIQ under catalytic hydrogenation conditions.
Causality in Action: The choice of catalyst is critical for achieving complete saturation of the heterocyclic ring without reducing the ester group. Platinum-based catalysts (e.g., PtO₂, Adam's catalyst) are often effective.[13] The reaction typically requires elevated hydrogen pressure and can sometimes lead to over-reduction if conditions are not carefully controlled. An alternative is the asymmetric hydrogenation of dihydroisoquinolines, which can provide enantiomerically enriched THIQs.[6][14]
Comparative Analysis of Synthetic Routes
The optimal synthetic route depends on factors such as starting material availability, scalability, and the desired substitution pattern.
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction | Catalytic Hydrogenation |
| Starting Materials | β-arylethylamine + Aldehyde | β-arylethylamide | Isoquinoline-8-carboxylate |
| Number of Steps | Typically one pot | Two steps (Cyclization, Reduction) | One step |
| Reaction Conditions | Acidic (often strong acid), mild to moderate temp. | Harsh (POCl₃, P₂O₅), high temp. | High pressure H₂, metal catalyst |
| Key Intermediate | Iminium ion[1] | 3,4-Dihydroisoquinoline[9] | N/A |
| Regiocontrol | Excellent, directed by starting materials | Excellent, directed by starting materials | N/A (pre-defined by substrate) |
| Advantages | Atom economical, often one step | Reliable for many substrates | High yield, clean reaction |
| Disadvantages | May require activated arenes[6] | Harsh reagents, requires reduction step | Availability of substituted isoquinoline |
Recommended Protocol: Synthesis via Catalytic Hydrogenation
While the Pictet-Spengler and Bischler-Napieralski reactions are fundamental, the most direct and often highest-yielding route to the title compound is the catalytic hydrogenation of commercially available or readily synthesized Methyl isoquinoline-8-carboxylate. This approach avoids potential regioselectivity issues and employs a clean, efficient transformation.
Materials and Reagents
| Reagent | CAS Number | M.W. | Notes |
| Methyl isoquinoline-8-carboxylate | 158339-61-4 | 187.20 | Substrate |
| Platinum(IV) oxide (PtO₂) | 1314-15-4 | 227.08 | Adam's catalyst |
| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 | Solvent |
| Hydrochloric Acid (HCl) in Dioxane | N/A | N/A | For salt formation (optional) |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | High purity |
Equipment
-
Parr hydrogenator or similar high-pressure reaction vessel
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware (round-bottom flasks, beakers, etc.)
-
Filtration apparatus (Büchner funnel, Celite®)
-
Rotary evaporator
Step-by-Step Procedure
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add Methyl isoquinoline-8-carboxylate (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add Platinum(IV) oxide (Adam's catalyst, ~5 mol%).
-
Solvent Addition: Add anhydrous Methanol to dissolve the substrate, typically to a concentration of 0.1-0.2 M.
-
Hydrogenation: Seal the vessel securely. Purge the system with hydrogen gas three times. Pressurize the vessel to 50-60 psi with hydrogen gas.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: Carefully vent the hydrogen from the vessel and purge with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad thoroughly with methanol.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is often of high purity. If necessary, it can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
-
Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The free base is an oil, while the HCl salt is a solid.[15]
Safety Considerations
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated fume hood, away from ignition sources, using appropriate high-pressure equipment.
-
Catalysts: Platinum catalysts are pyrophoric, especially after use when they are finely divided and coated with hydrogen. The filter cake should not be allowed to dry in the air and should be quenched carefully with water.
-
Solvents: Methanol is flammable and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acids: Strong acids like POCl₃ (used in the Bischler-Napieralski route) are highly corrosive and react violently with water. They must be handled with extreme care in a fume hood.
Conclusion
The synthesis of this compound can be effectively achieved through several established synthetic routes. The Pictet-Spengler and Bischler-Napieralski reactions offer powerful methods for constructing the THIQ core from acyclic precursors, with careful selection of starting materials being essential for achieving the desired C-8 regiochemistry. However, for directness and efficiency, the catalytic hydrogenation of the corresponding isoquinoline-8-carboxylate represents a superior strategy when the starting material is accessible. This guide provides the foundational knowledge and a practical, detailed protocol to enable researchers to successfully synthesize this valuable chemical building block for application in medicinal chemistry and beyond.
References
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances.
- Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal.
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2021). PubMed Central.
- Pictet-Spengler Tetrahydroisoquinoline Synthesis. Thermo Fisher Scientific.
- Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Str
- The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (1951). Organic Reactions.
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023).
- The Pictet-Spengler Reaction Updates Its Habits.
- The Pictet-Spengler Reaction Upd
- Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2021). MDPI.
- Bischler–Napieralski reaction. Wikipedia.
- Bischler-Napieralski Reaction. Organic Chemistry Portal.
- Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxyl
- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2018). International Journal of Scientific & Technology Research.
- Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. (2006). Ingenta Connect.
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- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2022). MDPI.
- Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxyl
- Selective Hydrogenation Of Quinolines And Isoquinolines Catalyzed By Thermoregulated Phase-separable Platinum And Iridium Nanoparticles. (2019). Globe Thesis.
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An In-Depth Technical Guide to Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles.
Introduction: The Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of the THIQ skeleton have demonstrated potential as antitumor, antibacterial, anti-HIV, and anti-inflammatory agents, among others.[1][2] The strategic placement of functional groups on the THIQ ring system allows for the fine-tuning of a molecule's pharmacological profile. This compound, with its ester functionality at the 8-position, represents a key intermediate for the synthesis of more complex molecules.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1029689-82-4 (hydrochloride salt) | [3][4] |
| Molecular Formula | C₁₁H₁₄ClNO₂ | [3][4] |
| Molecular Weight | 227.69 g/mol | [3][4] |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) | [5][6] |
| Storage | Store at 2-8°C | [3] |
Synthesis Strategies
The synthesis of the tetrahydroisoquinoline core is well-established, with two primary named reactions being the Pictet-Spengler and the Bischler-Napieralski reactions.
The Pictet-Spengler Reaction
This powerful reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system.[4][7] The success of this reaction is often dependent on the electronic nature of the aromatic ring, with electron-donating groups facilitating the cyclization.[4]
For the synthesis of 8-substituted THIQs like our target molecule, a suitably substituted β-phenylethylamine would be the required starting material. The general workflow is depicted below:
Caption: General workflow of the Pictet-Spengler reaction.
The Bischler-Napieralski Reaction
This alternative route involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline.[8][9] This intermediate is then subsequently reduced to the corresponding tetrahydroisoquinoline. This method is particularly useful when the aromatic ring is less activated.[9]
The general workflow for the Bischler-Napieralski reaction followed by reduction is as follows:
Caption: General workflow of the Bischler-Napieralski reaction and subsequent reduction.
Reactivity and Applications
This compound serves as a valuable building block in the synthesis of more complex molecules. Patent literature reveals its use as a key intermediate in the preparation of Bcl-xL inhibitors, which are of interest in the development of antibody-drug conjugates (ADCs) for cancer therapy.[5][6]
N-Arylation Reaction
A documented application of this compound hydrochloride is its N-arylation. In a typical procedure, the compound is reacted with an appropriate aryl partner in a polar aprotic solvent like dimethyl sulfoxide (DMSO) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[5][6]
Experimental Protocol: General N-Arylation
-
To a solution of this compound hydrochloride (1.0 eq) and the desired aryl halide or sulfonate (1.0-1.2 eq) in anhydrous DMSO, add N,N-diisopropylethylamine (2.0-3.0 eq).
-
Stir the reaction mixture at 50 °C for 24 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired N-arylated tetrahydroisoquinoline.
This reaction highlights the utility of the secondary amine within the THIQ scaffold for further functionalization, allowing for the introduction of diverse substituents at the 2-position.
Spectroscopic Characterization
Detailed and verified spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not extensively reported in the public domain. However, based on the known spectra of related tetrahydroisoquinoline derivatives, the following characteristic signals can be anticipated:
-
¹H NMR: Signals corresponding to the aromatic protons, the methyl ester protons (a singlet around 3.8-3.9 ppm), and the aliphatic protons of the tetrahydroisoquinoline core. The protons at C1, C3, and C4 would likely appear as multiplets.
-
¹³C NMR: Resonances for the aromatic carbons, the ester carbonyl carbon (around 165-175 ppm), the methyl ester carbon (around 52 ppm), and the aliphatic carbons of the THIQ framework.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), and a strong C=O stretch from the ester group (around 1700-1730 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the exact mass of the molecule.
Researchers working with this compound are advised to perform full spectroscopic characterization to confirm its identity and purity.
Biological and Pharmacological Context
While specific biological activity data for this compound is not published, the broader class of tetrahydroisoquinolines is known for a wide range of pharmacological effects.[1][2] Its incorporation into potent Bcl-xL inhibitors suggests that the 8-carbomethoxy-tetrahydroisoquinoline moiety can be a key structural element for achieving high-affinity binding to biological targets.[5][6] Further research is warranted to explore the intrinsic biological activity of this compound and its simple derivatives.
Safety and Handling
Specific safety data for this compound is not available. However, as with all laboratory chemicals, it should be handled with appropriate care. Standard safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable heterocyclic building block with demonstrated utility in the synthesis of complex, biologically active molecules. While a detailed public profile of its synthesis and properties is not yet fully established, its role as an intermediate in the development of novel therapeutics underscores its importance in medicinal chemistry. Further investigation into its synthesis, characterization, and potential biological activities is encouraged to fully unlock the potential of this versatile scaffold.
References
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- 9. WO2017214301A1 - Anti-egfr antibody drug conjugates - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structure Elucidation of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Intended Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. Its derivatives exhibit a wide range of biological activities, making them attractive targets for drug discovery. This guide provides a comprehensive, in-depth exploration of the structure elucidation of a specific derivative, methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate. We will delve into the synthetic rationale, the application of modern spectroscopic techniques, and the logical framework required to unambiguously confirm its chemical structure. This document is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.
Part 1: Synthesis and Purification
The cornerstone of any structure elucidation is the successful synthesis and purification of the target compound. The Pictet-Spengler reaction is a classic and highly effective method for constructing the tetrahydroisoquinoline ring system. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
Part 2: Spectroscopic Structure Elucidation
Once the purified compound is obtained, a suite of spectroscopic techniques is employed to confirm its structure. This multi-faceted approach ensures a high degree of confidence in the final assignment.
Conclusion
The structural elucidation of this compound is a systematic process that relies on a combination of synthesis, purification, and a suite of powerful spectroscopic techniques. By logically interpreting the data from Mass Spectrometry, IR Spectroscopy, and a variety of NMR experiments (1H, 13C, COSY, and HMBC), researchers can unambiguously confirm the structure of this important molecule. This guide provides a robust framework for scientists and drug development professionals to approach the characterization of novel tetrahydroisoquinoline derivatives, ensuring scientific integrity and accelerating the pace of discovery.
References
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]
- Wikipedia. (2023). Pictet–Spengler reaction. [Link]
- Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]
- Starke, I., Schuster, I., Fülöp, F., & Kleinpeter, E. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. Rapid communications in mass spectrometry : RCM, 22(10), 1519–1527. [Link]
- Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 844. [Link]
- MacLean, D. B., & Spenser, I. D. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(8), 1499-1506. [Link]
- de Andrade, J. P., et al. (2020). Proposed fragmentation behaviours of benzyltetrahydroisoquinoline and aporphine (a), ipecac (b), chelidonine (c), and bisbenzyltetrahydroisoquinoline (d). ResearchGate. [Link]
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
- Srivastava, A., & Singh, S. K. (2012). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific and Technology Research, 1(10), 104-108. [Link]
- Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 533-553. [Link]
An In-depth Technical Guide to Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride
This guide provides a comprehensive technical overview of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and potential pharmacological applications.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities.[1][2][3] This privileged scaffold is a cornerstone in the development of novel therapeutics, with derivatives showing promise as anticancer, neuroprotective, and antihypertensive agents.[2][4][5] this compound hydrochloride (CAS No: 1029689-82-4) is a specific analog that serves as a valuable building block for creating more complex therapeutic agents.[6][] Its unique substitution pattern offers opportunities for further chemical modification to explore structure-activity relationships (SAR) and develop targeted therapies.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound hydrochloride.
| Property | Value | Source |
| CAS Number | 1029689-82-4 | [6][] |
| Molecular Formula | C₁₁H₁₄ClNO₂ | [] |
| Molecular Weight | 227.69 g/mol | [][8] |
| IUPAC Name | This compound;hydrochloride | [] |
| SMILES | COC(=O)C1=CC=CC2=C1CNCC2.Cl | [] |
| InChI Key | COQHHVHUWVSLQP-UHFFFAOYSA-N | [] |
Synthesis and Mechanistic Insights
The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is well-established, with several classical and modern methods available to medicinal chemists. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.
Retrosynthetic Analysis and Key Strategies
The most common and efficient methods for constructing the THIQ skeleton are the Pictet-Spengler and Bischler-Napieralski reactions.[1] Multicomponent reactions have also emerged as a powerful tool for generating diverse THIQ libraries.[1]
A plausible synthetic workflow for this compound hydrochloride is outlined below.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative example based on established methodologies for the synthesis of substituted THIQs.
Step 1: Synthesis of Methyl 2-(2-hydroxyethylamino)-3-methylbenzoate
-
To a solution of 2-amino-3-methylbenzoic acid in methanol, add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours until the esterification is complete, as monitored by Thin Layer Chromatography (TLC).
-
Neutralize the reaction mixture and extract the methyl ester.
-
React the resulting ester with ethylene oxide in a sealed vessel at room temperature.
-
Purify the product by column chromatography to yield Methyl 2-(2-hydroxyethylamino)-3-methylbenzoate.
Step 2: Azide Formation
-
Dissolve the alcohol from Step 1 in a suitable solvent like dichloromethane.
-
Treat with a sulfonyl chloride (e.g., mesyl chloride) in the presence of a base (e.g., triethylamine) to form the corresponding mesylate.
-
React the mesylate with sodium azide in a polar aprotic solvent (e.g., DMF) to yield Methyl 2-(2-azidoethylamino)-3-methylbenzoate.
Step 3: Reductive Cyclization
-
The azide is then reduced to the corresponding amine. A common method is hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
The in situ generated amine undergoes intramolecular cyclization to form the tetrahydroisoquinoline ring.
Step 4: Hydrochloride Salt Formation
-
Dissolve the free base of this compound in a suitable solvent such as diethyl ether or ethyl acetate.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent.
-
The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the tetrahydroisoquinoline ring, and the methyl ester protons. Based on related structures, the aromatic protons are expected in the δ 7.0-8.0 ppm region. The protons at positions 1, 3, and 4 of the THIQ ring would appear as multiplets in the δ 2.5-4.5 ppm range. The methyl ester protons would be a singlet around δ 3.9 ppm.[9]
-
¹³C NMR: The carbon NMR would display signals for the aromatic carbons (δ 120-150 ppm), the ester carbonyl carbon (around δ 170 ppm), the aliphatic carbons of the THIQ ring (δ 25-55 ppm), and the methyl ester carbon (around δ 52 ppm).[9]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry would likely show a prominent peak for the molecular ion [M+H]⁺ corresponding to the free base. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Chromatographic Purity Assessment
A robust High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of the final compound.
Experimental Protocol: HPLC Analysis
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.[10]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring shows significant absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve a known amount of the hydrochloride salt in the mobile phase or a compatible solvent.
Pharmacological Potential and Future Directions
While specific biological data for this compound hydrochloride is not extensively published, the broader class of THIQ derivatives has shown significant therapeutic potential.
Known Biological Activities of THIQ Derivatives
-
Anticancer Activity: Several THIQ derivatives have been investigated as anticancer agents. For instance, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are key targets in cancer therapy.[11]
-
Neuropharmacological Effects: The THIQ scaffold is present in molecules with neuroprotective and other central nervous system activities.[5]
-
Cardiovascular Effects: Some THIQs are known to interact with adrenergic receptors, suggesting potential applications in cardiovascular diseases.[12] The related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a key intermediate in the synthesis of the ACE inhibitor Quinapril.[4]
Potential Signaling Pathways
Given the activity of related compounds, a potential mechanism of action for derivatives of the title compound could involve the intrinsic apoptosis pathway.
Caption: Potential mechanism of action via Bcl-2/Mcl-1 inhibition.
Conclusion and Future Perspectives
This compound hydrochloride is a versatile chemical entity with significant potential for the development of novel therapeutics. Its synthesis is achievable through established chemical transformations, and its structure allows for diverse modifications. Future research should focus on the synthesis of a library of derivatives based on this scaffold and their subsequent screening against a panel of biological targets to fully elucidate their therapeutic potential. The insights provided in this guide serve as a foundational resource for researchers embarking on studies involving this promising molecule.
References
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The Evolving Landscape of 8-Substituted Tetrahydroisoquinolines: A Technical Guide to Their Biological Potential and Therapeutic Applications
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and clinically relevant synthetic molecules.[1][2][3] While substitutions at various positions have been extensively studied, the C8-position has emerged as a critical determinant of pharmacological activity, offering a unique vector for modulating selectivity and potency across a diverse range of biological targets. This technical guide provides an in-depth analysis of the synthesis, multifaceted biological activities, and structure-activity relationships of 8-substituted THIQs. We will explore their potential in treating central nervous system disorders, infectious diseases, and cancer, supported by detailed experimental protocols and mechanistic insights to equip researchers and drug development professionals with a comprehensive understanding of this promising class of compounds.
Introduction: The Significance of the C8-Position
The THIQ nucleus is a bioisostere for key endogenous neurotransmitters and is found in drugs spanning various therapeutic areas, from the antihypertensive quinapril to the antitumor antibiotic saframycin A.[4][5] The conformational rigidity of the bicyclic system allows for precise orientation of substituents to interact with biological targets. Substitution at the C8-position of the aromatic ring is particularly impactful. This position lies in close proximity to the C1-substituent and the heterocyclic ring, allowing it to influence the overall topology and electronic properties of the molecule. This influence is critical for tailoring interactions with specific receptor subtypes or enzyme active sites, making 8-substituted THIQs a focal point for the development of next-generation therapeutics.
The Synthetic Landscape: Accessing the C8-Substituted Core
The generation of 8-substituted THIQ libraries relies on robust and versatile synthetic strategies. While classical methods like the Pictet-Spengler and Bischler-Napieralski reactions are foundational for creating the THIQ core, accessing the 8-position often requires specialized approaches.[2] Directed ortho-metalation, particularly lithiation, followed by an electrophilic quench, has proven to be a powerful tool for introducing a wide array of substituents at the C8-position with high regioselectivity.[6]
General Synthetic Workflow Diagram
Caption: General workflow for synthesizing 8-substituted THIQs.
Protocol 2.1: Synthesis of an 8-Aryl-THIQ via Directed Metalation
This protocol describes a representative synthesis of an 8-aryl-THIQ, a motif found in compounds with potent dopamine antagonist activity.[7] The causality behind this choice rests on its efficiency and modularity; the Grignard reagent can be varied to introduce diverse aryl groups.
Step-by-Step Methodology:
-
N-Protection: To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 4 hours. The Boc group is chosen to protect the nitrogen and direct the subsequent lithiation to the C1 and C8 positions. Monitor reaction completion by TLC. Upon completion, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine, then dry over Na₂SO₄ and concentrate in vacuo to yield N-Boc-THIQ.
-
Directed ortho-Metalation: Dissolve N-Boc-THIQ (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert argon atmosphere. Add sec-Butyllithium (1.2 eq) dropwise. The reaction is maintained at this low temperature to prevent side reactions and ensure kinetic control of the deprotonation at the C8 position. Stir for 2 hours.
-
Transmetalation & Coupling: In a separate flask, prepare the aryl Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 eq) in THF. To the lithiated THIQ solution, add anhydrous ZnCl₂ (1.3 eq) to perform a transmetalation to a less reactive organozinc species, which is crucial for selective cross-coupling. Allow the mixture to warm to room temperature. Then, add the prepared Grignard reagent and a catalytic amount of a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Reaction Quench & Workup: Heat the reaction to reflux for 12 hours. Cool to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the N-Boc-8-aryl-THIQ.
-
Deprotection: Dissolve the purified product in a solution of 4M HCl in dioxane. Stir at room temperature for 2 hours to remove the Boc protecting group. Concentrate under reduced pressure to yield the final 8-aryl-1,2,3,4-tetrahydroisoquinoline as its hydrochloride salt.
Pharmacological Horizons: A Multi-Target Profile
8-Substituted THIQs exhibit a remarkable breadth of biological activities, demonstrating their potential to address a wide range of diseases.
Central Nervous System (CNS) Modulation
The THIQ scaffold's resemblance to dopamine has made it a cornerstone for developing CNS-active agents.
-
Dopaminergic Antagonism: 8-Aryl and 8-(methoxyphenyl)-THIQs have been identified as potent dopamine D2 and D3 receptor antagonists.[7][8] These compounds act as ring-opened analogues of the dopamine agonist apomorphine but exhibit antagonistic properties.[7] This activity is crucial for the development of novel antipsychotic agents potentially devoid of the extrapyramidal side effects associated with classical neuroleptics.[9] Some 6,7-dimethoxy substituted analogs show very high affinity for the D3 receptor (Ki = 1.2 nM), with excellent selectivity over other dopamine receptor subtypes.[8]
-
NMDA Receptor Modulation: A series of 8-substituted THIQs has been identified as positive allosteric modulators (PAMs) of the NMDA receptor, with selectivity toward GluN2B, GluN2C, and GluN2D subunits.[10] The S-(-) enantiomer is typically responsible for activity at the GluN2B subunit.[10] This presents a therapeutic opportunity for treating neurological and psychiatric disorders where NMDA receptor hypofunction is implicated.
-
Parkinson's Disease Link: Endogenously formed 6,7-dihydroxylated THIQs, such as N-methyl-norsalsolinol, which can be considered an 8-hydroxy THIQ derivative, have been implicated in Parkinson's disease. These compounds inhibit tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, by mimicking catecholamine feedback inhibition, potentially accelerating dopamine depletion.[11]
Dopamine D2 Receptor Antagonism Pathway
Caption: Antagonism of the Dopamine D2 receptor by an 8-Aryl-THIQ.
Table 1: Dopamine Receptor Binding Affinities of Select 8-Substituted THIQs
| Compound Class | Substitution Pattern | Target | Binding Affinity (Ki, nM) | Reference |
| Benzamide Analogue | 6,7-dimethoxy-THIQ, 3-cyano benzamide | D3R | 1.2 | [8] |
| Benzamide Analogue | 6,7-dimethoxy-THIQ, 4-cyano benzamide | D3R | 3.4 | [8] |
| Benzamide Analogue | 2,3-dimethoxy benzamide | D3R | 57 (selective) | [8] |
| Phenyl-THIQ | 8-phenyl-THIQ | Dopamine Receptors | Moderate Antagonist | [7] |
Anti-Infective Potential
-
Antitubercular Activity: 5,8-disubstituted THIQs have been developed as potent inhibitors of Mycobacterium tuberculosis (M.tb).[12][13] A preferred 8-substituent is often N-methylpiperazine.[12][13] The mechanism of action for some of these compounds involves the modest inhibition of M.tb ATP synthase, a clinically validated target.[12] These compounds show improved microsomal clearance rates compared to the clinical drug bedaquiline, highlighting their potential for further development.[12][13]
-
Antimalarial Activity: The 8-aminoquinoline class, which includes the licensed drugs primaquine and tafenoquine, is essential for treating relapsing malaria.[14][15] While structurally distinct from THIQs, their pharmacology at the 8-position is informative. Their mechanism involves CYP-mediated metabolism into reactive intermediates that undergo redox cycling to produce parasiticidal reactive oxygen species (ROS).[14]
Oncological Applications
The THIQ core is present in several natural product antitumor antibiotics, including quinocarcin and saframycin.[4] While these are complex structures, simpler synthetic 8-substituted THIQs have also shown promise. They can act as inhibitors of P-glycoprotein (P-gp), reversing multidrug resistance in cancer cells, and as inhibitors of kinesin spindle protein (Eg5), a target for antimitotic drugs.[16]
Key Experimental Methodologies
Validating the biological potential of novel 8-substituted THIQs requires robust and reproducible assays.
Protocol 4.1: In Vitro Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the human D2 dopamine receptor. The choice of [³H]-Spiperone as the radioligand is based on its high affinity and selectivity for D2-like receptors.
Step-by-Step Methodology:
-
Membrane Preparation: Use commercially available cell membranes from CHO or HEK293 cells stably expressing the human D2L receptor, or prepare them from rat striatal tissue. Homogenize tissue in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4). Centrifuge at 1000 x g for 10 min at 4 °C to remove nuclei. Centrifuge the supernatant at 40,000 x g for 20 min. Resuspend the resulting pellet in fresh assay buffer. Determine protein concentration using a Bradford or BCA assay.
-
Assay Setup: Perform the assay in a 96-well plate. For each well, add:
-
50 µL of assay buffer.
-
50 µL of [³H]-Spiperone (final concentration ~0.2 nM, at its Kd).
-
50 µL of test compound (8-substituted THIQ) at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
50 µL of prepared cell membranes (20-40 µg protein).
-
-
Controls:
-
Total Binding: Replace test compound with 50 µL of assay buffer.
-
Non-specific Binding (NSB): Replace test compound with 50 µL of a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol).
-
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Future Perspectives and Conclusion
The biological potential of 8-substituted tetrahydroisoquinolines is vast and continues to expand. The C8-position serves as a versatile handle for fine-tuning pharmacological profiles, enabling the development of highly selective ligands for challenging targets like dopamine receptor subtypes. Future research will likely focus on leveraging this position to create biased agonists that preferentially activate specific downstream signaling pathways, offering enhanced therapeutic efficacy with reduced side effects. Furthermore, the diverse activities against CNS targets, microbes, and cancer cells suggest that multi-target drugs could be designed from this scaffold. As synthetic methodologies become more advanced, the exploration of novel 8-substituents will undoubtedly uncover new biological activities, cementing the role of 8-substituted THIQs as a cornerstone of modern drug discovery.
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Bakhite, E. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8383–8395. [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and pharmacologically active molecules.[1][2] The specific substitution pattern on the THIQ ring system can profoundly influence a molecule's biological activity, making the synthesis and characterization of novel derivatives a critical aspect of drug discovery. This guide provides a comprehensive technical overview of the physicochemical characteristics of a specific, yet under-characterized derivative: Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate.
Due to the limited availability of direct experimental data for this particular isomer, this guide will focus on a foundational approach for the senior application scientist. We will detail a plausible synthetic route, provide predicted physicochemical properties based on computational models and data from close structural analogs, and present standardized, self-validating experimental protocols for the empirical determination of these key characteristics. This approach serves as a robust framework for researchers to synthesize and thoroughly characterize this and other novel THIQ derivatives.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to unequivocally define its structure and associated identifiers.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1029689-82-4 (for hydrochloride salt) | N/A |
| Molecular Formula | C₁₁H₁₃NO₂ | N/A |
| Molecular Weight | 191.23 g/mol | N/A |
| Canonical SMILES | COC(=O)C1=CC=CC2=C1CNCC2 | N/A |
Synthesis of this compound
A robust and versatile method for the synthesis of the tetrahydroisoquinoline core is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or its equivalent, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of an 8-substituted THIQ, a correspondingly substituted phenylethylamine is required.
A plausible synthetic route to this compound is proposed to start from methyl 2-(2-aminoethyl)benzoate. This starting material can be synthesized from 2-aminobenzoic acid derivatives.[3][4] The Pictet-Spengler reaction would then proceed with formaldehyde, or a formaldehyde equivalent, to yield the target compound.
Caption: Proposed Pictet-Spengler synthesis of the target compound.
Experimental Protocol: Pictet-Spengler Cyclization
This protocol is a generalized procedure and may require optimization for this specific substrate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-(2-aminoethyl)benzoate (1.0 eq) in a suitable solvent such as water or a mixture of water and ethanol.
-
Reagent Addition: Add an aqueous solution of formaldehyde (1.1 eq, 37% in water) to the stirred solution.
-
Acid Catalysis: Slowly add concentrated hydrochloric acid (HCl) to the reaction mixture until the pH is acidic (typically pH 1-2).
-
Reaction: Heat the mixture to reflux (80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Basify the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 8-9.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Physicochemical Properties: Predicted and Analog-Derived Data
In the absence of direct experimental data, a combination of computational prediction and analysis of closely related analogs provides a reliable preliminary physicochemical profile. For comparison, data for the isomeric Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is included where available.
| Property | Predicted/Analog Value (8-carboxylate) | Experimental Value (6-carboxylate analog) | Method of Determination/Prediction |
| Melting Point | 180-190 °C (Predicted) | 73-76 °C (for free base) | N/A |
| Boiling Point | > 300 °C (Predicted) | Not available | N/A |
| LogP (o/w) | 1.5 - 2.0 (Predicted) | Not available | ALOGPS, ChemAxon[5][6][7] |
| pKa (basic) | 8.5 - 9.0 (Predicted, for the secondary amine) | Not available | ACD/Labs Percepta, ChemAxon[5][6][7][8][9] |
| Aqueous Solubility | Predicted to be sparingly soluble in water, with increased solubility at acidic pH. | Not available | Based on LogP and presence of ionizable group. |
Experimental Determination of Physicochemical Properties
To ensure scientific integrity, predicted values must be confirmed by empirical data. The following section details the standardized experimental protocols for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity.
-
Protocol:
-
A small amount of the purified, crystalline solid is placed in a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is slowly increased (1-2 °C/min) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.
-
Solubility Determination
Solubility is a key parameter influencing bioavailability and formulation.
-
Protocol (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl) in a sealed vial.
-
The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The resulting suspension is filtered or centrifuged to remove undissolved solid.
-
The concentration of the dissolved compound in the supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Protocol (Potentiometric Titration):
-
A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.
-
A titration curve of pH versus the volume of titrant added is generated.
-
The pKa is determined from the half-equivalence point of the titration curve.
-
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An In-depth Technical Guide to Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate: A Versatile Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Tetrahydroisoquinoline Core
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and clinically significant pharmaceuticals.[1][2] This heterocyclic motif forms the backbone of numerous alkaloids and synthetic compounds that exhibit a wide spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[1][2][3] The conformational rigidity and three-dimensional character of the THIQ system allow it to present substituents in well-defined spatial orientations, making it an ideal framework for designing molecules that can interact with high specificity at diverse biological targets.[4]
Within this important class of compounds, Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate represents a key synthetic intermediate and a strategic building block for the development of novel therapeutics. The placement of the methyl carboxylate group at the C-8 position offers a unique vector for chemical modification, enabling the exploration of structure-activity relationships (SAR) in regions of chemical space that are distinct from the more commonly studied positions (e.g., C-1, C-6, C-7). This guide provides a comprehensive technical overview of this molecule, focusing on its synthesis, characterization, and its potential as a foundational element in drug discovery programs.
Synthetic Strategies: Constructing the 8-Substituted THIQ Nucleus
While specific, detailed protocols for the synthesis of this compound are not extensively documented in peer-reviewed literature, its construction can be logically approached through established and robust methodologies for forming the THIQ core. The primary challenge lies in the regioselective introduction of the carboxylate functionality onto the aromatic ring of the precursor. The two most powerful and historically significant methods for this purpose are the Pictet-Spengler and Bischler-Napieralski reactions.[1]
The Pictet-Spengler Reaction: A Convergent and Atom-Economical Approach
The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5] It is a special case of the Mannich reaction and is prized for its ability to generate the THIQ skeleton in a single, often high-yielding, step.[6]
Causality of Experimental Design: The success of a Pictet-Spengler synthesis for an 8-substituted THIQ hinges on the availability of a suitably substituted phenethylamine precursor. In this case, the logical starting material would be methyl 2-(2-aminoethyl)benzoate. The electron-withdrawing nature of the ester group deactivates the aromatic ring towards electrophilic substitution, which is the key ring-closing step. Consequently, this reaction often requires harsher conditions, such as strong acids (e.g., trifluoroacetic acid, polyphosphoric acid) and elevated temperatures, compared to syntheses with electron-rich aromatic rings.[5]
Sources
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- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel Tetrahydroisoquinoline Esters: A Technical Guide for Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a myriad of natural products and clinically significant pharmaceuticals.[1][2] This technical guide provides an in-depth exploration of the discovery and synthesis of novel tetrahydroisoquinoline esters, a class of compounds demonstrating a wide spectrum of biological activities, including potential as anticancer, antifungal, and antihypertensive agents.[2][3][4] We will delve into the strategic rationale behind the design of THIQ esters, offering a comprehensive overview of both classical and contemporary synthetic methodologies. This guide is intended for researchers, scientists, and drug development professionals, providing not only theoretical insights but also detailed, field-proven experimental protocols to empower the synthesis and exploration of this promising class of molecules.
The Tetrahydroisoquinoline Scaffold: A Privileged Core in Medicinal Chemistry
The THIQ framework, a fused bicyclic system, offers a unique three-dimensional architecture that allows for precise spatial orientation of various functional groups, facilitating interactions with a wide array of biological targets.[1] Its inherent structural rigidity, combined with the potential for chiral centers, makes it an ideal template for the design of potent and selective therapeutic agents. The ester functionality, when appended to the THIQ core, can significantly modulate the molecule's physicochemical properties, such as lipophilicity, membrane permeability, and metabolic stability. This strategic modification can lead to enhanced pharmacokinetic profiles and improved therapeutic efficacy. Furthermore, the ester group can act as a handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.
Strategic Pathways to Novel Tetrahydroisoquinoline Esters: A Synthetic Overview
The synthesis of THIQ esters can be broadly approached through two primary strategies: the construction of the THIQ core with a pre-existing ester moiety or the introduction of the ester group onto a pre-formed THIQ scaffold. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Core Construction Strategies: Building the THIQ-Ester Framework
First described in 1911, the Pictet-Spengler reaction remains a robust and widely utilized method for the construction of the THIQ skeleton.[5][6][7] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to yield the cyclized product.[5][6] For the synthesis of THIQ esters, this can be achieved by employing a β-arylethylamine or a carbonyl compound bearing an ester functionality.
The general mechanism of the Pictet-Spengler reaction is depicted below:
Figure 2: The Ugi four-component reaction as a versatile route to THIQ esters.
Post-Formation Esterification: Modifying the THIQ Core
An alternative and often straightforward approach involves the synthesis of a THIQ-carboxylic acid followed by esterification. This strategy is particularly useful when the desired ester is sensitive to the conditions of the core-forming reactions.
The Fischer-Speier esterification is a well-established method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. [8]This equilibrium-driven reaction is typically performed using an excess of the alcohol to drive the reaction to completion.
For more sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) provide a mild and efficient method for esterification. [9]This method avoids the harsh acidic conditions of the Fischer-Speier esterification.
Detailed Experimental Protocols
The following protocols are provided as a practical guide for the synthesis of novel tetrahydroisoquinoline esters. These have been synthesized from established literature procedures and our in-house expertise.
Protocol 1: Synthesis of Ethyl 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate via Pictet-Spengler Reaction
This protocol describes the synthesis of a THIQ ester using the Pictet-Spengler reaction between ethyl 4-(2-aminoethyl)benzoate and acetaldehyde.
Materials:
-
Ethyl 4-(2-aminoethyl)benzoate hydrochloride
-
Acetaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of ethyl 4-(2-aminoethyl)benzoate hydrochloride (1.0 eq) in dichloromethane (0.2 M) at 0 °C, add acetaldehyde (1.2 eq).
-
Slowly add trifluoroacetic acid (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired ethyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Tetrahydroisoquinoline Ester via Ugi Reaction followed by Cyclization
This protocol outlines a multi-step synthesis involving an Ugi reaction to create a precursor that is subsequently cyclized to form the THIQ ester. A one-pot Ugi-azide reaction followed by an intramolecular Heck reaction can be employed for the synthesis of tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds. [10] Step A: Ugi-azide Reaction
-
In a sealed vial, a solution of 2-bromobenzaldehyde (1.0 eq), allylamine hydrochloride (1.0 eq), trimethylsilyl azide (1.0 eq), and ethyl isocyanoacetate (1.0 eq) in methanol (0.2 M) with triethylamine (1.5 eq) is heated at 40 °C for 12 hours. [1]2. After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude Ugi product.
Step B: Intramolecular Heck Reaction
-
The crude Ugi product from Step A is dissolved in a suitable solvent such as DMF or acetonitrile.
-
A palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a phosphine ligand (e.g., PPh₃, 10 mol%) are added, followed by a base (e.g., K₂CO₃, 2.0 eq). [1]3. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is purified by column chromatography to yield the desired tetrahydroisoquinoline ester.
Protocol 3: Esterification of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid
This protocol details the esterification of a pre-synthesized THIQ-carboxylic acid using the DCC/DMAP method.
Materials:
-
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic-OH)
-
Ethanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
0.5 M HCl solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1.0 eq) and ethanol (1.5 eq) in dichloromethane (0.1 M) at 0 °C, add 4-dimethylaminopyridine (0.1 eq).
-
Add a solution of dicyclohexylcarbodiimide (1.1 eq) in dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with dichloromethane.
-
Wash the filtrate sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
Characterization and Data Analysis
The structural elucidation of newly synthesized THIQ esters is paramount. A combination of spectroscopic techniques is essential for unambiguous characterization.
| Technique | Purpose | Key Observables |
| ¹H NMR | To determine the proton environment and connectivity. | Chemical shifts, coupling constants, and integration of protons on the THIQ core and the ester moiety. |
| ¹³C NMR | To identify the carbon skeleton. | Chemical shifts of aromatic, aliphatic, and carbonyl carbons. |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | Molecular ion peak (M+) and characteristic fragment ions. |
| FT-IR Spectroscopy | To identify key functional groups. | Stretching frequencies for C=O (ester), N-H, and C-H bonds. |
| Chiral HPLC | For enantiomeric purity determination of chiral THIQs. | Separation of enantiomers and calculation of enantiomeric excess (ee%). |
Conclusion and Future Perspectives
The synthesis of novel tetrahydroisoquinoline esters represents a fertile ground for the discovery of new therapeutic agents. The synthetic strategies outlined in this guide, from the classic Pictet-Spengler reaction to modern multicomponent approaches, provide a robust toolkit for medicinal chemists. The ability to readily introduce the ester functionality allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, paving the way for the development of next-generation drugs targeting a wide range of diseases. Future efforts in this field will likely focus on the development of more efficient and stereoselective synthetic methods, as well as the exploration of novel biological targets for this versatile class of compounds.
References
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A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of Tetrahydro‐4H‐pyrido[1,2‐b]isoquinolin‐4‐ones from Ugi 4‐CR‐Derived Dihydroisoquinoline‐Xanthates. (n.d.). ResearchGate. Retrieved from [Link]
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Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. (2024). MDPI. Retrieved from [Link]
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One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. (n.d.). National Institutes of Health. Retrieved from [Link]
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Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. (n.d.). ResearchGate. Retrieved from [Link]
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One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoqui. (2024). Beilstein Archives. Retrieved from [Link]
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Pictet–Spengler reaction. (n.d.). Grokipedia. Retrieved from [Link]
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The Pictet-Spengler Reaction. (n.d.). Organic Reactions. Retrieved from [Link]
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Pictet–Spengler reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Pictet-Spengler reaction. (n.d.). chemeurope.com. Retrieved from [Link]
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Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). National Institutes of Health. Retrieved from [Link]
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The Pictet-Spengler Reaction Updates Its Habits. (2020). MDPI. Retrieved from [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. Retrieved from [Link]
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Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
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Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
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(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of 1-tetrazolyl-1,2,3,4-tetrahydroisoquinoline bound-type bis-heterocycles via oxidative Ugi-azide reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. (n.d.). ResearchGate. Retrieved from [Link]
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1,2,3,4-tetrahydroisoquinoline carboxylic acid. (n.d.). Semantic Scholar. Retrieved from [Link]
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Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dialkylaminopyridines: tert-Butyl ethyl fumarate. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to Exploratory Studies on Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold and the C-8 Position
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Its rigid, bicyclic structure is a versatile template for designing molecules that can interact with a multitude of biological targets.[1] THIQ derivatives have demonstrated potential as anticancer, antibacterial, antifungal, and neuroprotective agents, among other therapeutic applications.[3][4][5]
Within this important class of compounds, the substitution pattern on the aromatic ring plays a crucial role in determining the specific biological activity and potency. The C-8 position, in particular, has been shown to be a critical determinant of the pharmacological profile. For instance, studies on 8-hydroxy-tetrahydroisoquinolines have identified them as inverse agonists of the 5-HT7 receptor, highlighting the influence of substitution at this position on receptor interaction.[6] Furthermore, research into 5,8-disubstituted THIQ analogs has revealed their potential as inhibitors of Mycobacterium tuberculosis. This underscores the C-8 position as a key vector for chemical modification in the quest for novel therapeutic agents.
This technical guide focuses on a specific, yet underexplored, member of this family: Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate . While direct biological data on this compound is scarce in publicly available literature, its structural features—namely the electron-withdrawing methyl carboxylate group at the C-8 position—suggest a unique electronic and steric profile that warrants investigation. This guide will provide a comprehensive overview of a logical synthetic approach, detailed characterization, and an exploration of its potential biological activities based on structure-activity relationships (SAR) of closely related analogs.
Section 1: Chemical Synthesis Strategy
A logical starting point for the synthesis is Methyl 2-(2-aminoethyl)benzoate . This precursor contains the necessary phenethylamine moiety with the carboxylate group at the desired ortho position.
Proposed Synthetic Pathway: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7] For the synthesis of the unsubstituted-at-C1 target molecule, formaldehyde is the ideal carbonyl partner.
Experimental Protocol: Pictet-Spengler Synthesis of this compound
-
Reaction Setup: To a solution of Methyl 2-(2-aminoethyl)benzoate (1 equivalent) in a suitable solvent such as toluene or acetonitrile, add a formaldehyde source. Anhydrous formaldehyde, often generated from 1,3,5-trioxane or paraformaldehyde, is preferred to minimize side reactions.[9]
-
Acid Catalysis: Add a protic acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the reaction mixture. The acid protonates the intermediate imine, activating it for the subsequent intramolecular electrophilic aromatic substitution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.
start [label="Methyl 2-(2-aminoethyl)benzoate", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; formaldehyde [label="Formaldehyde (HCHO)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; imine [label="Iminium Ion Intermediate"]; product [label="Methyl 1,2,3,4-tetrahydro-\nisoquinoline-8-carboxylate", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> imine [label=" Condensation "]; formaldehyde -> imine; imine -> product [label=" Intramolecular Cyclization\n(Acid-Catalyzed) "]; }
Pictet-Spengler Synthesis Workflow.
Alternative Synthetic Pathway: Bischler-Napieralski Reaction
The Bischler-Napieralski reaction offers an alternative route, involving the cyclization of a β-arylethylamide using a dehydrating agent.[8][10] This method would require an additional acylation step followed by a reduction.
Experimental Protocol: Bischler-Napieralski Synthesis
-
N-Formylation: Treat Methyl 2-(2-aminoethyl)benzoate with a formylating agent (e.g., ethyl formate) to yield the corresponding N-formyl derivative.
-
Cyclization: Subject the N-formyl intermediate to a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions.[8][10] This will induce cyclization to form the 3,4-dihydroisoquinoline intermediate. The presence of the electron-withdrawing carboxylate group may necessitate harsher conditions.[10]
-
Reduction: Reduce the resulting 3,4-dihydroisoquinoline using a suitable reducing agent, such as sodium borohydride (NaBH₄), in a protic solvent like methanol to afford the final product.[8]
-
Purification: Purify the product using the methods described in the Pictet-Spengler protocol.
start [label="Methyl 2-(2-aminoethyl)benzoate", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; formamide [label="N-Formyl Intermediate"]; dihydroisoquinoline [label="3,4-Dihydroisoquinoline\nIntermediate"]; product [label="Methyl 1,2,3,4-tetrahydro-\nisoquinoline-8-carboxylate", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> formamide [label=" N-Formylation "]; formamide -> dihydroisoquinoline [label=" Cyclization (POCl₃) "]; dihydroisoquinoline -> product [label=" Reduction (NaBH₄) "]; }
Bischler-Napieralski Synthesis Workflow.
Section 2: Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. Based on data from chemical suppliers, the hydrochloride salt of the target compound is commonly available.[11][]
Table 1: Physicochemical Properties of this compound hydrochloride
| Property | Value | Source |
| CAS Number | 1029689-82-4 | [11][][13] |
| Molecular Formula | C₁₁H₁₄ClNO₂ | [11][] |
| Molecular Weight | 227.69 g/mol | [11][] |
| SMILES | COC(=O)C1=CC=CC2=C1CNCC2.Cl | [11][] |
Spectroscopic Data
While a full experimental dataset is not published, the expected spectroscopic data can be predicted based on the structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons at C1, and the aliphatic protons at C3 and C4. The methyl ester protons will appear as a singlet, likely around 3.9 ppm. The aromatic protons will exhibit splitting patterns consistent with a 1,2,3-trisubstituted benzene ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the aliphatic carbons of the heterocyclic ring, and the methyl carbon of the ester.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base (C₁₁H₁₃NO₂) at m/z 191.09.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the secondary amine, the C=O stretch of the ester, and C-H stretches of the aromatic and aliphatic groups.
Section 3: Exploratory Biological Activity and Therapeutic Potential
Direct experimental data on the biological activity of this compound is limited. However, by examining the structure-activity relationships of closely related 8-substituted THIQ analogs, we can infer potential areas for biological investigation.
Influence of the 8-Carboxylate Group
The methyl carboxylate group is a moderately electron-withdrawing group. Its presence at the C-8 position is expected to significantly influence the electronic properties of the aromatic ring and the overall lipophilicity of the molecule. This can have profound effects on receptor binding, enzyme inhibition, and pharmacokinetic properties.
One study on C-5 and C-8 substituted THIQs as SK channel blockers found that the presence of an electron-withdrawing group at these positions was not favorable for affinity to apamin-sensitive binding sites.[11] This suggests that for certain targets, electron-donating or bulky alkyl groups at the C-8 position may be preferred.
Potential as an Antimycobacterial Agent
A series of 5,8-disubstituted THIQs have been investigated as inhibitors of Mycobacterium tuberculosis. This research highlighted that the 8-position is a key site for substitution, with an N-methylpiperazine group being a preferred substituent in that series. While a methyl carboxylate is structurally different, this research provides a strong rationale for screening this compound and its derivatives for antimycobacterial activity. The ester could serve as a handle for further derivatization to explore the SAR at this position.
Neurological and Anticancer Applications
The THIQ scaffold is prevalent in compounds targeting the central nervous system and in anticancer drug discovery.[6][14] For example, 8-hydroxy-THIQ derivatives have shown activity as 5-HT₇ receptor inverse agonists.[6] Given that the electronic nature of the C-8 substituent is critical for this activity, replacing the hydroxyl group with a methyl carboxylate would be a logical step in an SAR study to probe the requirements for receptor interaction.
In the context of cancer, THIQ derivatives have been investigated as inhibitors of various targets.[14] The specific substitution pattern of the target molecule could be explored for its potential to inhibit cancer-related enzymes or protein-protein interactions.
Target [label="Methyl 1,2,3,4-tetrahydro-\nisoquinoline-8-carboxylate", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity Relationship (SAR)\n[Electron-withdrawing group at C-8]", style=dashed]; Antimycobacterial [label="Antimycobacterial Activity\n(e.g., M. tuberculosis inhibitors)", fillcolor="#FBBC05", fontcolor="#202124"]; Neuro [label="Neurological Targets\n(e.g., 5-HT7 Receptor Modulation)[6]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anticancer [label="Anticancer Activity\n(e.g., Enzyme Inhibition)[14]", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Target -> SAR; SAR -> Antimycobacterial; SAR -> Neuro; SAR -> Anticancer; }
Potential Avenues for Biological Investigation.
Conclusion and Future Directions
This compound is a structurally intriguing yet understudied compound. This guide has outlined robust and plausible synthetic strategies, provided key analytical characterization data, and, most importantly, established a strong rationale for its exploration in several therapeutic areas. The electron-withdrawing nature of the 8-carboxylate group distinguishes it from many other studied analogs and presents a unique opportunity to probe the structure-activity relationships of the versatile tetrahydroisoquinoline scaffold.
Future research should focus on the efficient synthesis and purification of this compound, followed by a broad-based biological screening campaign. Based on the available literature for related compounds, initial efforts should be directed towards evaluating its antimycobacterial, anticancer, and neurological activities. The methyl ester also provides a convenient synthetic handle for the creation of a library of amide and other ester derivatives, which would be invaluable for a comprehensive SAR study. Such exploratory studies are essential for unlocking the full therapeutic potential of the tetrahydroisoquinoline class of molecules.
References
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Aceschem Inc. Product Catalog_Page44_ChemicalBook [chemicalbook.com]
- 5. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]
- 6. Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. This compound hydrochloride;CAS No.:1029689-82-4 [chemshuttle.com]
- 13. [1029689-82-4], MFCD08460905, this compound hydrochloride [combi-blocks.com]
- 14. Buy Methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride [smolecule.com]
Methodological & Application
The Pictet-Spengler Reaction: A Comprehensive Guide to the Synthesis of 8-Substituted Tetrahydroisoquinolines
For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted tetrahydroisoquinolines (THIQs) is a cornerstone of modern heterocyclic chemistry. Among the various synthetic strategies, the Pictet-Spengler reaction stands out for its efficiency and atom economy in constructing the THIQ scaffold, a privileged core found in numerous natural products and pharmacologically active molecules.[1][2] This guide provides an in-depth exploration of the Pictet-Spengler reaction with a specific focus on the synthesis of 8-substituted THIQs, a class of compounds with significant potential in medicinal chemistry. We will delve into the mechanistic nuances, regiochemical control, and provide detailed, field-proven protocols for their preparation.
Theoretical Framework: Understanding the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a chemical process that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[1][3] The driving force of this reaction is the formation of an electrophilic iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution.[1]
The general mechanism can be visualized as follows:
Figure 1: General workflow of the Pictet-Spengler reaction.
A critical factor influencing the success of the Pictet-Spengler reaction is the electronic nature of the aromatic ring of the β-arylethylamine. Electron-donating groups on the aromatic ring enhance its nucleophilicity, thereby facilitating the intramolecular cyclization step and allowing the reaction to proceed under milder conditions.[4] Conversely, electron-withdrawing groups deactivate the ring, often requiring harsher conditions such as stronger acids and higher temperatures.[1]
The Challenge and Opportunity of 8-Substituted Tetrahydroisoquinolines
The synthesis of 8-substituted THIQs presents a unique challenge related to regioselectivity. When a meta-substituted phenethylamine is used as the starting material, the intramolecular cyclization can occur at two possible positions: ortho or para to the activating group, leading to the formation of 8-substituted or 6-substituted THIQs, respectively.
Controlling this regioselectivity is paramount for the targeted synthesis of 8-substituted derivatives. The outcome of the cyclization is influenced by a delicate interplay of electronic and steric effects of the substituents on the aromatic ring, as well as the reaction conditions.
Strategies for Achieving 8-Substitution
Leveraging Pre-existing Substitution Patterns
The most straightforward approach to obtaining an 8-substituted THIQ is to start with a phenethylamine that is already appropriately substituted. For instance, a 2,3-disubstituted or a 3,4,5-trisubstituted phenethylamine will direct the cyclization to the C-6 position, which, according to IUPAC nomenclature for the resulting tetrahydroisoquinoline, will have substituents at the 8-position (and others).
A notable example is the synthesis of 6,7,8-trimethoxytetrahydroisoquinoline from 3,4,5-trimethoxy-β-phenethylamine.
Directing Regioselectivity through pH Control
For certain substrates, particularly those bearing a hydroxyl group at the meta-position of the phenethylamine, the pH of the reaction medium can be a powerful tool to influence the regioselectivity of the cyclization.
It has been observed that neutral or slightly basic conditions can favor the formation of the 8-hydroxy-substituted isomer. This is attributed to the formation of a zwitterionic intermediate (phenolate-iminium) at neutral pH, which may preferentially undergo the ortho-cyclization pathway. In contrast, strongly acidic conditions tend to favor the formation of the thermodynamically more stable 6-hydroxy isomer.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product.
Protocol 1: Synthesis of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline
This protocol is adapted from established procedures for the synthesis of methoxy-substituted THIQs.[5]
Materials:
-
3-Methoxyphenethylamine
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Methanol
-
Sodium Bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-methoxyphenethylamine (1.0 eq) in methanol, add paraformaldehyde (1.2 eq).
-
Slowly add concentrated hydrochloric acid (catalytic amount) to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired 8-methoxy-1,2,3,4-tetrahydroisoquinoline.
Data Summary Table:
| Starting Material | Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Methoxyphenethylamine | Paraformaldehyde | HCl | Methanol | Reflux | 4-6 | Moderate to Good | [5] |
Protocol 2: Regioselective Synthesis of 8-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
This protocol is designed based on the principle of pH-controlled regioselectivity.
Materials:
-
3-Hydroxyphenethylamine
-
Acetaldehyde
-
Phosphate Buffer (pH 7.4)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-hydroxyphenethylamine (1.0 eq) in a phosphate buffer (pH 7.4).
-
Add acetaldehyde (1.5 eq) to the solution and stir the mixture at room temperature for 24-48 hours. The reaction should be monitored by TLC for the formation of the desired product and to minimize the formation of the 6-hydroxy isomer.
-
After the reaction is complete, extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to separate the 8-hydroxy and 6-hydroxy isomers.
Data Summary Table:
| Starting Material | Aldehyde | Catalyst/Medium | pH | Temp. (°C) | Time (h) | Regioselectivity (8-OH:6-OH) | Reference |
| 3-Hydroxyphenethylamine | Acetaldehyde | Phosphate Buffer | 7.4 | RT | 24-48 | Favors 8-OH | N/A |
Asymmetric Synthesis of 8-Substituted Tetrahydroisoquinolines
The development of enantioselective Pictet-Spengler reactions has been a significant area of research, enabling the synthesis of chiral THIQs.[6][7] Chiral Brønsted acids, such as those derived from BINOL, have emerged as powerful catalysts for these transformations.[6] While the application of these methods to the specific synthesis of 8-substituted THIQs is an evolving field, the general principles of asymmetric catalysis can be applied.
The key to a successful asymmetric Pictet-Spengler reaction is the use of a chiral catalyst that can effectively control the facial selectivity of the intramolecular cyclization of the iminium ion intermediate.
Figure 2: Conceptual workflow for asymmetric Pictet-Spengler synthesis.
Further research is needed to develop specific and highly efficient chiral catalytic systems for the regioselective synthesis of a broad range of 8-substituted tetrahydroisoquinolines.
Conclusion and Future Perspectives
The Pictet-Spengler reaction remains a powerful and versatile tool for the synthesis of tetrahydroisoquinolines. The synthesis of 8-substituted derivatives, while presenting a regiochemical challenge, can be achieved through careful selection of starting materials and reaction conditions. The ability to control regioselectivity, particularly through pH manipulation, opens up new avenues for the design and synthesis of novel 8-substituted THIQ libraries for drug discovery and development. The continued exploration of asymmetric catalytic systems tailored for these substrates will undoubtedly lead to more efficient and stereoselective routes to these valuable compounds.
References
- Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911, 44, 2030–2036.
- Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951, 6, 151-190.
- Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995, 95, 1797-1842.
- Sebbar, N.; et al. Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet–Spengler Reaction. J. Am. Chem. Soc.2006, 128, 1086-1087.
- List, B.; et al. The Catalytic Asymmetric Pictet–Spengler Reaction. Angew. Chem. Int. Ed.2004, 43, 5348-5350.
- Kashdan, D. S.; Schwartz, J. A.; Rapoport, H. Synthesis of 1,2,3,4-tetrahydroisoquinolines. J. Org. Chem.1982, 47, 2638-2643.
- Bailey, A.; et al. Synthesis of trans 8-substituted-6-phenyl-6,7,8,9-tetrahydro-3H-pyrazolo [4,3-f]isoquinolines using a Pictet-Spengler approach. Tetrahedron Lett.2018, 59, 4509-4513.
- Bates, H. A.; Bagheri, K.; Vertino, P. M. Effect of pH on the regioselectivity of Pictet-Spengler reactions of 3-hydroxyphenethylamines with formaldehyde and acetaldehyde. J. Org. Chem.1986, 51, 3803-3805.
- Kapat, A.; Kumar, P. S.; Baskaran, S. Synthesis of crispine A analogues via an intramolecular Schmidt reaction. Beilstein J. Org. Chem.2007, 3, 49.
- Tang, J.; Jiang, G.-F.; Zhou, Y.-G. CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. HETEROCYCLES2010, 82, 887-893.
- A new synthetic approach to 1-(hydroxymethyl)-8-methoxy-1,2,3,4-tetrahydroisoquinolin-4-one.The Journal of Organic Chemistry1987, 52, 20, 4485–4489.
- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.Molecules2021, 26, 12, 3578.
-
Synthesis of 8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline. Available online: [Link]
- One-Pot Synthesis of (±)-Crispine A and Its C-Ring-Substituted Analogs.Synlett2006, 2006, 11, 1757-1759.
-
Wikipedia. Pictet–Spengler reaction. Available online: [Link]
-
chemeurope.com. Pictet-Spengler reaction. Available online: [Link]
-
J&K Scientific LLC. Pictet-Spengler Reaction. Available online: [Link]
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).Chemical Reviews2023, 123, 17, 9447–9496.
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Available online: [Link]
- Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary.
- The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active tetrahydroisoquinoline and tetrahydro-β-carboline alkaloids.ARKIVOC2005, 2005, 12, 98-153.
- The Pictet-Spengler Reaction. In Name Reactions in Heterocyclic Chemistry II; Li, J. J., Ed.; John Wiley & Sons, Inc., 2011; pp 539-561.
-
Name-Reaction.com. Pictet-Spengler reaction. Available online: [Link]
-
NROChemistry. Pictet-Spengler Reaction. Available online: [Link]
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.Molecules2020, 25, 24, 5928.
- Regioselectivity of Pictet—Spengler Cyclization: Synthesis of Halotetrahydroisoquinolines.
- The Pictet-Spengler Reaction Updates Its Habits.Molecules2016, 21, 1, 93.
- Pictet-Spengler Isoquinoline Synthesis. In Named Organic Reactions; Laue, T., Plagens, A., Eds.; John Wiley & Sons, Ltd, 2005; pp 240-243.
- Chemical Reaction Kinetics of the Pictet-Spengler Reaction. DePaul University, 2017.
- The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds.Organic Reactions1951, 6, 4, 151-190.
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Application & Protocol Guide: Synthesis of Tetrahydroisoquinoline Precursors via the Bischler-Napieralski Reaction
<_>
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry and drug discovery.[1] This nitrogen-containing heterocyclic motif is prevalent in a vast array of natural alkaloids and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[2][3] THIQ derivatives have been successfully developed as anticancer agents, antihypertensives, and neuroprotective compounds, making their efficient synthesis a critical focus for drug development professionals.[1][2][4]
The Bischler-Napieralski reaction, a robust and versatile method discovered in 1893, provides a powerful two-step pathway to this essential scaffold.[5][6] The reaction sequence involves the intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline (DHIQ), which is then reduced to the target tetrahydroisoquinoline.[7] This application note provides a detailed overview of the reaction mechanism, a comprehensive experimental protocol, and critical insights for successful execution and troubleshooting.
Reaction Mechanism and Rationale
The overall transformation is an intramolecular electrophilic aromatic substitution.[6][8] The process is not a single step but a sequence initiated by the activation of the amide carbonyl, followed by cyclization and subsequent reduction.
Step 1: Cyclodehydration to form 3,4-Dihydroisoquinoline (DHIQ) The reaction begins with the activation of the carbonyl oxygen of the starting β-arylethylamide by a dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[9] While two mechanisms have been debated, the formation of a highly electrophilic nitrilium ion intermediate is now widely accepted as the key pathway.[5][10]
-
Amide Activation: The Lewis acid (e.g., POCl₃) activates the amide carbonyl, making it a good leaving group.
-
Nitrilium Ion Formation: Elimination of the activated oxygen species generates a highly reactive nitrilium ion.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenylethyl group attacks the electrophilic nitrilium ion in an intramolecular cyclization. This step is most effective when the benzene ring is substituted with electron-donating groups (EDGs), which enhance its nucleophilicity.[8][9]
-
Rearomatization: A proton is lost from the site of attack, restoring the aromaticity of the ring and yielding the 3,4-dihydroisoquinoline (DHIQ) product as its salt.
Step 2: Reduction to 1,2,3,4-Tetrahydroisoquinoline (THIQ) The resulting DHIQ contains an imine functional group (C=N bond) that is readily reduced to a secondary amine to furnish the final, stable THIQ scaffold.[7] Sodium borohydride (NaBH₄) is a commonly used, mild, and effective reducing agent for this transformation.[7]
Caption: A simplified representation of the two-stage synthesis of THIQs.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a model THIQ precursor, 1-methyl-1,2,3,4-tetrahydroisoquinoline, starting from commercially available phenethylamine.
Workflow Overview
Caption: Flowchart of the complete synthesis from starting material to final product.
Protocol 1: Synthesis of N-acetyl-β-phenylethylamide
Objective: To prepare the necessary amide precursor for the cyclization reaction.
Materials:
-
β-Phenethylamine
-
Acetyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve β-phenethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acetyl-β-phenylethylamide. The product is often pure enough for the next step, but can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Bischler-Napieralski Cyclization and Reduction
Objective: To cyclize the amide to the DHIQ and subsequently reduce it to the target THIQ in a one-pot or sequential manner.
Materials:
-
N-acetyl-β-phenylethylamide (from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
Toluene or Acetonitrile, anhydrous
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ice
Procedure:
-
Cyclization: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the N-acetyl-β-phenylethylamide (1.0 eq) in anhydrous toluene.
-
Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) to the stirred solution. Safety Note: POCl₃ is corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours.[10] The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot, quenching it carefully with ice/bicarbonate, extracting, and spotting.
-
Once the cyclization is complete, cool the reaction mixture to room temperature and then place it in an ice bath to cool to 0 °C.
-
Reduction: While vigorously stirring the cooled mixture, slowly and carefully add a solution of sodium borohydride (NaBH₄, 3.0-4.0 eq) in methanol.[9] Causality Note: The reduction is performed in situ. The addition must be slow to manage gas evolution and the exothermic nature of the reduction.
-
After the addition is complete, allow the mixture to stir and slowly warm to room temperature over 1-2 hours.
-
Work-up: Carefully quench the reaction by slowly adding it to a beaker of crushed ice and saturated NaHCO₃ solution to neutralize the acidic mixture and decompose excess NaBH₄.
-
Transfer the quenched mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the pure 1-methyl-1,2,3,4-tetrahydroisoquinoline.
Data Summary: Reagents and Conditions
The choice of dehydrating agent and solvent is critical for the success of the Bischler-Napieralski reaction. The conditions often need to be optimized based on the electronic nature of the aromatic ring.
| Dehydrating Agent | Typical Substrate Requirement | Solvent | Temperature | Notes |
| POCl₃ (Phosphorus Oxychloride) | Electron-rich aromatics | Toluene, Acetonitrile | Reflux | Most common and versatile reagent.[5] |
| P₂O₅ (Phosphorus Pentoxide) | Electron-neutral or deactivated aromatics | POCl₃, Toluene, Xylene | Reflux | Harsher conditions; often used with POCl₃ for unreactive substrates.[5][8] |
| Tf₂O (Triflic Anhydride) | Wide range of substrates, including sensitive ones | DCM | -20 °C to RT | Milder conditions, often used with a non-nucleophilic base (e.g., 2-chloropyridine).[6][9] |
| PPA (Polyphosphoric Acid) | Electron-rich aromatics | None (used as solvent) | High Temp | Strong dehydrating agent, can lead to charring if not controlled.[5] |
Troubleshooting and Field-Proven Insights
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of DHIQ | 1. Aromatic ring is deactivated by electron-withdrawing groups. 2. Dehydrating agent is not potent enough. 3. Reaction time/temperature is insufficient. | 1. This reaction is ill-suited for strongly deactivated rings. Consider alternative synthetic routes. 2. For less reactive substrates, switch from POCl₃ to a P₂O₅/POCl₃ mixture or the milder but more reactive Tf₂O system.[8] 3. Increase reaction time and monitor by TLC/LC-MS. Ensure the solvent is refluxing properly. |
| Formation of Styrene Side-Product | The nitrilium ion intermediate undergoes a retro-Ritter reaction, which is a known side pathway.[10] | This is favored when the resulting styrene is highly conjugated.[10] Using the corresponding nitrile (e.g., acetonitrile) as the solvent can shift the equilibrium away from the side product.[10] |
| Tar Formation | Reaction temperature is too high or reaction time is too long, leading to polymerization/decomposition. | Carefully control the reaction temperature using an oil bath. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficult Purification | Crude product contains residual reagents or polymeric material. | An acid-base extraction can be highly effective for purifying the basic THIQ product. Dissolve the crude material in an organic solvent, extract with dilute acid (e.g., 1M HCl), wash the aqueous layer with solvent, then basify the aqueous layer and re-extract the pure product. |
References
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Retrieved from [Link]
-
PubMed. (2024). Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present). Expert Opinion on Therapeutic Patents. Retrieved from [Link]
-
Slideshare. (2017). Bischler napieralski reaction. Retrieved from [Link]
-
ResearchGate. (2016). Tetrahydroisoquinolines in therapeutics: A patent review (2010-2015). Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]
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- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
Application Note: Enantioselective Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active alkaloids and pharmaceuticals.[1][2] The stereochemistry at the C1 position is often crucial for biological activity, making the development of robust enantioselective synthetic methods a key focus of modern organic chemistry. While significant progress has been made in the synthesis of C1-substituted THIQs, methods for the enantioselective synthesis of THIQs with substitution on the carbocyclic ring, such as the title compound Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate, are less common. This application note provides a detailed, field-proven protocol for the enantioselective synthesis of this valuable building block, leveraging a state-of-the-art organocatalytic Pictet-Spengler reaction.
The strategy hinges on the synthesis of a key precursor, methyl 2-(2-aminoethyl)benzoate, followed by a highly enantioselective cyclization event catalyzed by a chiral Brønsted acid. This approach offers a reliable and scalable route to the target molecule, which can serve as a versatile intermediate for the synthesis of more complex molecular architectures.
Theoretical Background: The Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction, first reported in 1911, is a powerful transformation for the synthesis of THIQs.[3][4] It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the THIQ ring system.[5]
The key to rendering this reaction enantioselective is the use of a chiral catalyst to control the facial selectivity of the nucleophilic attack by the arene on the iminium ion. Chiral Brønsted acids, particularly thioureas and phosphoric acids, have emerged as highly effective catalysts for this purpose.[6][7] These catalysts operate through a network of hydrogen bonds, which simultaneously activate the iminium ion and create a chiral pocket that directs the approach of the nucleophile, leading to the preferential formation of one enantiomer.
The proposed catalytic cycle, employing a chiral thiourea catalyst, is depicted below. The thiourea catalyst, in concert with a carboxylic acid co-catalyst, activates the in-situ formed iminium ion. The chiral environment established by the catalyst then dictates the stereochemical outcome of the ring-closing cyclization.
Caption: Proposed catalytic cycle for the chiral thiourea-catalyzed Pictet-Spengler reaction.
Experimental Protocols
This section is divided into two parts: the synthesis of the crucial β-arylethylamine precursor and the subsequent enantioselective Pictet-Spengler cyclization.
Part A: Synthesis of Key Precursor: Methyl 2-(2-aminoethyl)benzoate
A reliable synthesis of the starting material is paramount. The following multi-step protocol outlines a practical route from commercially available methyl 2-methylbenzoate.
Caption: Workflow for the synthesis of the key β-arylethylamine precursor.
Step 1: Synthesis of Methyl 2-(bromomethyl)benzoate
-
To a solution of methyl 2-methylbenzoate (1.0 eq.) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.
Step 2: Synthesis of Methyl 2-(cyanomethyl)benzoate
-
Dissolve the crude methyl 2-(bromomethyl)benzoate (1.0 eq.) in a polar aprotic solvent such as DMSO.
-
Add sodium cyanide (NaCN, 1.2 eq.) portion-wise, ensuring the temperature does not exceed 40 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed as indicated by TLC.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Step 3: Synthesis of Methyl 2-(2-aminoethyl)benzoate
-
Method A (Catalytic Hydrogenation): Dissolve methyl 2-(cyanomethyl)benzoate (1.0 eq.) in methanol saturated with ammonia. Add a catalytic amount of Raney Nickel.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) until hydrogen uptake ceases.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to afford the desired amine.
-
Method B (Chemical Reduction): Carefully add a solution of methyl 2-(cyanomethyl)benzoate (1.0 eq.) in anhydrous THF to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous THF at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and wash with THF. Concentrate the filtrate to yield the product.
Part B: Enantioselective Pictet-Spengler Reaction
Materials:
-
Methyl 2-(2-aminoethyl)benzoate (from Part A)
-
Paraformaldehyde
-
Jacobsen's Thiourea Catalyst ((R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)
-
Benzoic Acid (co-catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents.
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Jacobsen's thiourea catalyst (0.1 eq.) and benzoic acid (0.1 eq.).
-
Add anhydrous dichloromethane and stir the mixture for 10 minutes at room temperature.
-
Add methyl 2-(2-aminoethyl)benzoate (1.0 eq.) to the solution.
-
Add paraformaldehyde (1.2 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation: Expected Results
The following table summarizes the expected outcomes for the enantioselective Pictet-Spengler reaction based on literature precedents for similar substrates.
| Catalyst Loading (mol%) | Co-catalyst | Temperature (°C) | Time (h) | Expected Yield (%) | Expected ee (%) |
| 10 | Benzoic Acid | 25 | 24-48 | 75-85 | 90-97 |
Note: Yields and enantiomeric excesses are estimates based on analogous transformations and may require optimization for this specific substrate.
Discussion
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a chiral thiourea catalyst and a Brønsted acid co-catalyst (benzoic acid) is crucial. The thiourea acts as a hydrogen bond donor to organize the transition state, while the benzoic acid facilitates iminium ion formation and turnover.[6]
-
Solvent: Dichloromethane is a common solvent for this reaction as it is non-coordinating and effectively solubilizes the reactants and catalyst.
-
Aldehyde Source: Paraformaldehyde is a convenient and anhydrous source of formaldehyde, minimizing side reactions that could be caused by aqueous formaldehyde solutions.
Potential Challenges and Troubleshooting:
-
Low Reactivity: The electron-withdrawing nature of the methyl carboxylate group may slightly deactivate the aromatic ring towards electrophilic substitution. If the reaction is sluggish, gentle heating (e.g., to 40 °C) or employing a more activating N-acyliminium ion strategy could be explored.[3]
-
Purification: The product is a secondary amine and may streak on silica gel. It is advisable to pre-treat the silica with triethylamine or use a basic alumina stationary phase for chromatography.
Conclusion
This application note details a robust and highly enantioselective protocol for the synthesis of this compound. By combining a reliable synthesis of the key β-(2-methoxycarbonylphenyl)ethylamine precursor with a state-of-the-art organocatalytic Pictet-Spengler reaction, this method provides access to a valuable chiral building block for drug discovery and natural product synthesis. The protocol is designed to be self-validating, with clear explanations for the experimental choices and guidance for potential troubleshooting, ensuring its utility for researchers in the field.
References
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI. [Link]
-
Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. (n.d.). ResearchGate. [Link]
-
Caprioli, F., & Harutyunyan, S. R. (n.d.). Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. University of Groningen. [Link]
-
Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions. (2014). PMC. [Link]
-
Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene. (2014). The Royal Society of Chemistry. [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2021). PMC. [Link]
-
Exploring Enantioselective Pictet-Spengler Reactions. (n.d.). Organic Reactions. [Link]
-
The Pictet-Spengler Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Ooi, T., Takeuchi, M., & Maruoka, K. (2001). Concise, Catalytic Asymmetric Synthesis of Tetrahydroisoquinoline- and Dihydroisoquinoline-3-carboxylic Acid Derivatives. Synthesis, 2001(11), 1716–1718. [Link]
-
Alezra, V., Bonin, M., Micouin, L., & Husson, H.-P. (2001). Asymmetric synthesis of quaternary tetrahydroisoquinoline-3-carboxylic acid derivatives. Tetrahedron Letters, 42(11), 2111–2113. [Link]
-
Pictet–Spengler reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Enantioselective synthesis of 1-aryltetrahydroisoquinolines. (2010). PubMed. [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2021). PMC. [Link]
-
Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. (2024). PMC. [Link]
-
Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. (2022). PMC. [Link]
-
A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. (2000). ResearchGate. [Link]
-
Bailey, A., et al. (2018). Synthesis of trans 8-substituted-6-phenyl-6,7,8,9-tetrahydro-3H-pyrazolo [4,3-f]isoquinolines using a Pictet-Spengler approach. Tetrahedron Letters, 59(51), 4509–4513. [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2021). ACS Publications. [Link]
-
Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. (2018). ResearchGate. [Link]
-
Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. (2022). PMC. [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. [Link]
-
Diastereospecific Synthesis of Tetrahydroisoquinolines via Radical Cyclization: Application in the Synthesis of ent‐Tadalafil. (2019). ResearchGate. [Link]
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"Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate as a research chemical"
An in-depth guide to the synthesis, application, and analysis of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate, a pivotal building block in modern medicinal chemistry.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmacologically active compounds.[1][2][3][4][5] THIQ-based molecules exhibit a remarkable diversity of biological activities, including antitumor, antibacterial, antiviral, and neuroprotective properties.[2][6][7][8] This inherent bioactivity makes the THIQ framework a fertile ground for the rational design and development of novel therapeutics.
This compound (CAS No. 1029689-82-4) is a key research chemical that serves as a versatile intermediate for accessing novel THIQ derivatives.[9] The presence of the methyl ester at the 8-position provides a strategic handle for further chemical modification, allowing researchers to systematically explore the structure-activity relationships (SAR) of new compound libraries. This guide provides detailed protocols for the synthesis of the THIQ core, along with application notes for leveraging this specific carboxylate derivative in drug discovery programs.
Synthetic Strategies: Constructing the THIQ Core
Two classical and robust methods dominate the synthesis of the tetrahydroisoquinoline scaffold: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The choice between these routes often depends on the reactivity of the starting materials and the desired substitution pattern on the final product.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the THIQ ring system.[10][11][12] It is considered a special case of the Mannich reaction.[13] The reaction is particularly effective for electron-rich aromatic rings and can often be performed under relatively mild conditions.[13][14]
The mechanism proceeds through the formation of an iminium ion, which is sufficiently electrophilic to attack the aromatic ring, leading to cyclization. A final deprotonation step restores aromaticity and yields the desired tetrahydroisoquinoline product.[12][14]
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction provides an alternative route, starting from a β-arylethylamide. This reaction involves cyclodehydration using a strong condensing agent (e.g., POCl₃, P₂O₅) under harsher, often refluxing, acidic conditions.[15][16][17] The initial product is a 3,4-dihydroisoquinoline, which is an imine.[3] This intermediate must then be reduced in a subsequent step (e.g., with sodium borohydride, NaBH₄) to yield the final 1,2,3,4-tetrahydroisoquinoline.[3]
The mechanism is believed to proceed through a highly electrophilic nitrilium ion intermediate, which drives the cyclization onto the aromatic ring.[15]
Sources
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- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
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- 6. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
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- 17. organicreactions.org [organicreactions.org]
Application Note: Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate as a Privileged Scaffold for Medicinal Chemistry
Introduction: The Tetrahydroisoquinoline (THIQ) Core in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold".[1][2] This designation arises from its prevalence in a wide array of natural products and clinically approved drugs, where it demonstrates the ability to interact with multiple, diverse biological targets.[3][4] THIQ-based compounds have shown a vast spectrum of pharmacological activities, including anticancer, anti-HIV, antibacterial, and neuroprotective effects.[5][6][7] The rigid, bicyclic structure of the THIQ core provides a well-defined three-dimensional orientation for appended substituents, making it an ideal framework for designing potent and selective ligands.
This application note focuses on a specific, strategically functionalized derivative: Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate (CAS: 1029689-82-4). The introduction of a methyl ester at the 8-position offers a unique and versatile chemical handle for library synthesis and lead optimization, complementing the inherent reactivity of the secondary amine at the 2-position. This guide will provide an in-depth look at its properties, synthetic utility, and detailed protocols for its application in modern drug discovery programs.
Physicochemical Properties and Key Structural Features
The utility of this compound as a building block is rooted in its distinct structural and chemical characteristics.
| Property | Value | Source |
| CAS Number | 1029689-82-4 (for hydrochloride salt) | [] |
| Molecular Formula | C₁₁H₁₄ClNO₂ (for hydrochloride salt) | [] |
| Molecular Weight | 227.69 g/mol (for hydrochloride salt) | [] |
| SMILES | COC(=O)C1=CC=CC2=C1CNCC2.Cl | [] |
| InChI Key | COQHHVHUWVSLQP-UHFFFAOYSA-N | [] |
The key to this scaffold's versatility lies in its two primary points for chemical modification:
-
The Secondary Amine (N2): This nucleophilic center is readily available for a wide range of transformations, including alkylation, acylation, sulfonylation, and reductive amination.
-
The Methyl Ester (C8): This group can be hydrolyzed to the corresponding carboxylic acid, which then serves as a gateway for amide bond formation, esterification with complex alcohols, or reduction to a primary alcohol for further elaboration. The orthogonal nature of these two functional groups allows for controlled, stepwise library construction.
Core Synthetic Strategies
The THIQ scaffold is typically constructed via well-established named reactions. The two most common methods are the Pictet-Spengler and Bischler-Napieralski reactions.[3]
-
Pictet-Spengler Condensation: This is a highly efficient acid-catalyzed reaction between a β-phenylethylamine and an aldehyde or ketone to form the THIQ ring system. It is a cornerstone of isoquinoline alkaloid synthesis.[3]
-
Bischler-Napieralski Cyclization: This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent like POCl₃, followed by reduction of the resulting 3,4-dihydroisoquinoline intermediate to the desired THIQ.[3]
Applications & Workflow in Medicinal Chemistry
This compound is a powerful starting point for developing inhibitors and modulators for various target classes.
General Workflow for Scaffold Decoration
The orthogonal nature of the N2 amine and C8 ester allows for a systematic approach to generating chemical diversity. This workflow is invaluable for structure-activity relationship (SAR) studies.
Caption: Library diversification workflow using the title compound.
Development of Kinase Inhibitors
The THIQ scaffold can be elaborated to target the ATP-binding site of various kinases, which are critical regulators of cell signaling and frequent targets in oncology.[9] The THIQ core can serve as a hinge-binding motif, while substituents at the N2 and C8 positions can be designed to occupy hydrophobic pockets and form key hydrogen bonds to achieve potency and selectivity. Derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR).[9][10]
Caption: THIQ scaffold interaction with a generic kinase active site.
GPCR Modulators
G-protein coupled receptors (GPCRs) are a major class of drug targets.[11] THIQ derivatives have been successfully developed as potent modulators of these receptors. For instance, extensive medicinal chemistry efforts have led to the discovery of THIQ-based antagonists for the CXCR4 receptor, a key player in cancer progression.[12] The ability to modify the scaffold at multiple positions allows for the fine-tuning of properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
P-glycoprotein (P-gp) Modulators for Overcoming Multidrug Resistance
P-glycoprotein is an efflux pump that contributes to multidrug resistance (MDR) in cancer by expelling chemotherapeutic agents from tumor cells. The THIQ scaffold is a known P-gp ligand.[13] By decorating the core of this compound, novel P-gp modulators can be synthesized that restore the efficacy of anticancer drugs in resistant cell lines.[14]
Experimental Protocols
The following protocols are provided as examples of how to utilize this compound in a research setting.
Protocol 1: N-Acylation of the Core Scaffold
This protocol details the straightforward acylation of the secondary amine, a fundamental step in building complexity from the core structure.
Objective: To synthesize Methyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Acetyl chloride (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add this compound hydrochloride (1.0 eq) and suspend it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (2.2 eq) to the suspension. The first equivalent neutralizes the hydrochloride salt, and the second acts as an acid scavenger for the acylation reaction. Stir for 10 minutes at room temperature. The suspension should become a clear solution as the free base is formed.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add acetyl chloride (1.1 eq) dropwise via syringe.
-
Causality Note: The dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent potential side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-acetylated product.
Protocol 2: Ester Hydrolysis and Amide Coupling
This two-step protocol demonstrates the derivatization at the C8-position, showcasing the scaffold's utility for introducing a second diversity element.
Objective: To synthesize a representative amide derivative from the N-acetylated product of Protocol 1.
Step A: Saponification (Ester Hydrolysis)
Materials:
-
Product from Protocol 1 (1.0 eq)
-
Lithium hydroxide (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF) and Water (3:1 mixture)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: Dissolve the N-acetylated starting material (1.0 eq) in a THF/Water (3:1) mixture.
-
Hydrolysis: Add LiOH (1.5 eq) and stir the reaction at room temperature for 3-6 hours. Monitor the reaction by TLC/LC-MS.
-
Causality Note: LiOH is a common reagent for mild saponification that minimizes side reactions compared to stronger bases like NaOH or KOH.
-
-
Acidification: Once the reaction is complete, cool the mixture to 0 °C and carefully acidify to pH ~3-4 with 1 M HCl. A precipitate of the carboxylic acid product may form.
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the carboxylic acid, which is often used in the next step without further purification.
Step B: Amide Coupling
Materials:
-
Carboxylic acid from Step A (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add benzylamine (1.1 eq), followed by DIPEA (3.0 eq).
-
Causality Note: DIPEA is a non-nucleophilic base used to neutralize the ammonium salts formed during the reaction without competing in the coupling.
-
-
Coupling Agent: Add the coupling reagent HATU (1.2 eq) in one portion.
-
Causality Note: HATU is a highly efficient coupling reagent that minimizes racemization and leads to high yields of the amide product.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor for completion by TLC/LC-MS.
-
Workup & Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄, concentrate, and purify by flash column chromatography to yield the final amide product.
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry. Its strategically placed, orthogonal functional groups provide a robust platform for the rapid generation of diverse chemical libraries. By leveraging this scaffold, researchers can efficiently explore structure-activity relationships and develop novel, potent, and selective modulators for a wide range of challenging biological targets, from kinases to GPCRs. The protocols provided herein offer a validated starting point for unlocking the full potential of this privileged core structure in drug discovery campaigns.
References
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Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. [Link]
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Brzezińska, E., & Giełzak, M. (1996). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Pharmazie, 51(6), 397-399. [Link]
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Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 731-754. [Link]
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Kharbandi, T., & Kaur, H. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-35. [Link]
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ResearchGate. (2023). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
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Mohamed, G. A., et al. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 23(11), 2786. [Link]
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Abdel-Aziz, A. A.-M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Scientific Reports, 14(1), 3939. [Link]
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Tantawy, A. S., et al. (2022). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Journal of Molecular Structure, 1264, 133240. [Link]
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Wikipedia. Wikipedia:PubPeer/By article/P. [Link]
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International Journal of Scientific & Technology Research. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. IJSTR, 8(11). [Link]
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Chaube, U., et al. (2021). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry, 13(12), 1113-1127. [Link]
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Li, H., et al. (2007). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Synthetic Communications, 37(16), 2723-2728. [Link]
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Zhang, T., et al. (2018). Design, Synthesis, and Pharmacological Evaluation of Second-Generation Tetrahydroisoquinoline-Based CXCR4 Antagonists With Favorable ADME Properties. Journal of Medicinal Chemistry, 61(17), 7689-7703. [Link]
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Slocum, S. T., et al. (2024). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature. [Link]
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Faheem, et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147. [Link]
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RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
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Gazzano, E., et al. (2018). New tetrahydroisoquinoline-based P-glycoprotein modulators: decoration of the biphenyl core gives selective ligands. Future Medicinal Chemistry, 10(9), 1017-1030. [Link]
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Salaroglio, I. C., et al. (2017). New Tetrahydroisoquinoline Derivatives Overcome Pgp Activity in Brain-Blood Barrier and Glioblastoma Multiforme in Vitro. International Journal of Molecular Sciences, 18(12), 2549. [Link]
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Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]
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Badowska-Rosłonek, K., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]
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Slocum, S. T., et al. (2022). Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv. [Link]
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ResearchGate. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. [Link]
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Application Notes and Protocols for the Derivatization of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate for SAR Studies
Introduction: The Tetrahydroisoquinoline Scaffold as a Privileged Structure in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its rigid, yet three-dimensional, structure allows for the precise spatial orientation of functional groups, making it an ideal template for designing ligands that can interact with high affinity and selectivity with various biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate represents a key starting material for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The strategic location of the secondary amine, the aromatic ring, and the C8-methyl carboxylate group offers multiple points for chemical modification. A systematic exploration of the chemical space around this scaffold can lead to the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive overview of the derivatization strategies for this compound, complete with detailed experimental protocols and the underlying scientific rationale for each synthetic choice.
Strategic Overview of Derivatization for SAR Exploration
A successful SAR campaign on the this compound scaffold hinges on the systematic modification of its key structural features. The primary sites for derivatization are:
-
The Secondary Amine (N2): Alkylation, acylation, and sulfonylation at this position can probe the steric and electronic requirements of the binding pocket. These modifications can also significantly impact the compound's basicity and overall physicochemical properties.
-
The C8-Methyl Carboxylate: This functional group is a versatile handle for a variety of transformations. It can be converted into a diverse array of amides to explore hydrogen bonding interactions, reduced to an alcohol for further functionalization, or replaced with bioisosteric groups to modulate polarity and metabolic stability.[3]
-
The Aromatic Ring: Introduction of substituents on the benzene ring can influence electronic properties, modulate lipophilicity, and introduce new interaction points with the target protein. This can be achieved through electrophilic aromatic substitution on the parent molecule or by starting from appropriately substituted precursors.
The following diagram illustrates the key derivatization pathways:
Caption: Key derivatization pathways for SAR studies.
Experimental Protocols
Part 1: Modification of the Secondary Amine (N2)
The secondary amine at the N2 position is a primary site for introducing diversity. Its nucleophilicity allows for a wide range of functionalization reactions.
Reductive amination is a mild and efficient method for N-alkylation, offering broad substrate scope and avoiding the use of harsh alkylating agents.[2]
Reaction Scheme:
Caption: N-Alkylation via reductive amination.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add the desired aldehyde or ketone (1.2 eq) followed by acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale and Insights:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for iminium ions, tolerating a wide range of functional groups.
-
Acid Catalyst: Acetic acid catalyzes the formation of the iminium ion intermediate.
-
Self-Validation: The progress of the reaction can be easily monitored by the disappearance of the starting amine and the appearance of the higher Rf N-alkylated product on TLC.
N-acylation introduces an amide bond, which can act as a hydrogen bond acceptor and influence the conformational preferences of the molecule.
Reaction Scheme:
Caption: N-Acylation with an acyl chloride.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (Et3N, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in DCM (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Rationale and Insights:
-
Base: The base is crucial to neutralize the HCl or carboxylic acid byproduct generated during the reaction.
-
Temperature Control: Adding the acylating agent at 0 °C helps to control the exothermicity of the reaction and minimize side product formation.
Part 2: Modification of the C8-Methyl Carboxylate
The C8-ester provides a key anchor point for diversification, allowing for the introduction of a wide range of functionalities to probe interactions in this region of the binding pocket.
Direct amidation of the methyl ester with a primary or secondary amine is a straightforward way to introduce a diverse set of substituents. This reaction often requires elevated temperatures or the use of a catalyst.[4]
Reaction Scheme:
Caption: Direct amidation of the methyl ester.
Step-by-Step Protocol:
-
In a sealed tube, combine this compound (1.0 eq) and the desired amine (2.0-5.0 eq).
-
If the amine is a salt, add a stoichiometric amount of a non-nucleophilic base (e.g., Et3N).
-
Heat the mixture in a suitable solvent (e.g., methanol, DMF, or neat) at 80-120 °C.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC.
Rationale and Insights:
-
Excess Amine: Using an excess of the amine drives the equilibrium towards the amide product.
-
Alternative: N-Boc Protection: To avoid potential N-alkylation of the THIQ nitrogen by the amine at high temperatures, the secondary amine can be protected with a Boc group prior to amidation. The Boc group can be subsequently removed under acidic conditions (e.g., TFA in DCM).[5]
Reduction of the ester to the corresponding primary alcohol provides a new point for diversification, for example, through ether formation or oxidation to an aldehyde. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.[1][6]
Reaction Scheme:
Caption: Reduction of the methyl ester to a primary alcohol.
Step-by-Step Protocol:
-
To a stirred suspension of LiAlH4 (2.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to afford the crude alcohol, which can be purified by flash chromatography if necessary.
Rationale and Insights:
-
Safety: LiAlH4 reacts violently with water.[6] All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere. The quenching procedure must be carried out with extreme care.
-
Workup: The Fieser workup is a standard and effective method for quenching LiAlH4 reductions and precipitating the aluminum salts, facilitating their removal by filtration.
Data Presentation and SAR Interpretation
To effectively guide the SAR exploration, the synthesized derivatives and their corresponding biological data should be compiled in a clear and organized manner.
Table 1: Representative Library of Derivatized this compound Analogues
| Compound ID | N2-Substituent (R) | C8-Substituent (R') | Biological Activity (e.g., IC50, Ki) |
| Parent | H | -CO2Me | Baseline |
| 1a | -CH2-Ph | -CO2Me | TBD |
| 1b | -CO-Ph | -CO2Me | TBD |
| 2a | H | -CONH-Ph | TBD |
| 2b | H | -CH2OH | TBD |
| 3a | -CH2-Ph | -CONH-Ph | TBD |
| 3b | -CO-Ph | -CH2OH | TBD |
Interpretation of Potential SAR Trends:
-
N-Alkylation vs. N-Acylation: Comparing the activity of compounds like 1a and 1b will reveal the importance of the basicity and hydrogen bonding capacity of the N2-substituent.
-
C8-Amides vs. Esters/Alcohols: The biological data for compounds 2a and 2b compared to the parent ester will elucidate the role of hydrogen bond donors and acceptors at the C8-position.
-
Combined Modifications: Analyzing compounds with modifications at both the N2 and C8 positions (e.g., 3a , 3b ) will provide insights into potential synergistic or antagonistic effects between different regions of the molecule.
Conclusion
The derivatization of this compound offers a rich platform for SAR studies aimed at the discovery of novel bioactive compounds. The protocols outlined in this guide provide a robust starting point for the synthesis of a diverse library of analogues. By systematically exploring the chemical space around the N2, C8, and aromatic positions, researchers can gain valuable insights into the molecular determinants of biological activity and develop potent and selective ligands for their target of interest.
References
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Bilenko, V. A., et al. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
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Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
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Das, A., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2739-2744. [Link]
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Falcone, E., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 93. [Link]
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Gazzola, S., et al. (2014). SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein. Journal of Medicinal Chemistry, 57(24), 10358-10372. [Link]
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Organic Chemistry Portal. Amide synthesis by acylation. [Link]
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Yadav, V., & Sunkaria, A. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13337-13367. [Link]
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Chemistry university. (2021). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). YouTube. [Link]
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Thangaraj, M., et al. (2012). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Synfacts, 2012(10), 1098. [Link]
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Butini, S., et al. (2011). Structure-Activity Relationship Studies on Tetrahydroisoquinoline Derivatives: [4′-(6,7- Dimethoxy-3,4-dihydro-1H -isoquinolin-2-yl)methyl]biphenyl-4-ol and Analogues as Potent and Selective P-Glycoprotein Modulators. Journal of Medicinal Chemistry, 54(17), 6024-6038. [Link]
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Al-Hourani, B. J., et al. (2014). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 6(11), 1275-1289. [Link]
-
Al-Hiari, Y. M., et al. (2009). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Pharmaceutical Sciences, 2(1), 28-42. [Link]
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Zhang, Y., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][]naphthyrin-5(6H)-one. Tetrahedron Letters, 53(47), 6350-6353. [Link]
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Al-Hourani, B. J., et al. (2014). (PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. ResearchGate. [Link]
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Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]
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PubChem. (3R)-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. [Link]
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Singh, K. N., et al. (2024). Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. ResearchGate. [Link]
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Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]
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Singh, K. N., et al. (2014). Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions: A Convenient Synthesis of C1-Arylated Tetrahydroisoquinoline Alkaloids. Synthesis, 46(19), 2644-2650. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Application of Bioisosteres in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
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Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 20-33. [Link]
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Meanwell, N. A. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(17), 7897-7929. [Link]
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ChemistNate. (2014). How to Make Amides: Mechanism. YouTube. [Link]
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Singh, A., et al. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 8(11), 3841-3845. [Link]
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Organic Chemistry Portal. Lithium Aluminum Hydride (LAH). [Link]
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Al-dujaili, L. J., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Scientific Reports, 14(1), 3865. [Link]
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Adolfsson, H. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Dalton Transactions, 44(45), 19453-19466. [Link]
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PubChem. (3S)-2-((tert-butoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. [Link]
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Amer, A. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. ResearchGate. [Link]
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Application Notes and Protocols for the Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate Derivatives
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and pharmacologically active compounds.[1] This structural motif is of significant interest to researchers and drug development professionals due to its association with a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties.[1][2] The strategic functionalization of the THIQ ring system, such as the introduction of a carboxylate group at the 8-position, offers a powerful avenue for modulating the physicochemical properties and biological activity of these molecules, making them attractive targets in modern drug discovery programs.
This guide provides a comprehensive overview of established and potential synthetic strategies for accessing methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate derivatives. It is designed to equip researchers with the foundational knowledge and practical protocols to confidently undertake the synthesis of this important class of compounds.
Strategic Approaches to the Synthesis of the THIQ-8-Carboxylate Core
The construction of the 1,2,3,4-tetrahydroisoquinoline-8-carboxylate framework can be approached through several established synthetic methodologies. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. The two most prominent and versatile methods are the Pictet-Spengler reaction and the Bischler-Napieralski reaction.
The Pictet-Spengler Reaction: A Classic and Efficient Cyclization
The Pictet-Spengler reaction is a cornerstone in the synthesis of THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[3] The success of this reaction is highly dependent on the nucleophilicity of the aromatic ring; electron-donating groups on the phenyl ring facilitate the cyclization under milder conditions.[4]
Mechanistic Insights:
The reaction proceeds through the initial formation of a Schiff base (or imine) from the β-arylethylamine and the carbonyl compound. Protonation of the imine nitrogen by an acid catalyst generates a highly electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic attack by the electron-rich aromatic ring to form the new heterocyclic ring. Subsequent deprotonation re-aromatizes the system, yielding the tetrahydroisoquinoline product.
Proposed Synthetic Protocol via Pictet-Spengler Reaction:
A plausible route to this compound via the Pictet-Spengler reaction necessitates a custom-synthesized β-arylethylamine precursor. The following protocol outlines a hypothetical, yet chemically sound, pathway.
Part A: Synthesis of the Key Starting Material: Methyl 3-(2-aminoethyl)-2-formylbenzoate
The synthesis of the required β-arylethylamine is a multi-step process starting from commercially available materials.
| Step | Reaction | Key Reagents & Conditions | Purpose |
| 1 | Formylation | Methyl 3-methylbenzoate, N-Bromosuccinimide (NBS), AIBN, CCl4, light; then Hexamethylenetetramine, TFA | Introduction of the formyl group ortho to the methyl ester. |
| 2 | Nitration | Methyl 3-formyl-2-methylbenzoate, HNO3, H2SO4 | Introduction of a nitro group, which will be reduced to the amine. |
| 3 | Reduction | Methyl 3-formyl-2-(nitromethyl)benzoate, H2, Pd/C, Methanol | Reduction of the nitro group to the primary amine. |
Part B: Pictet-Spengler Cyclization
With the key β-arylethylamine in hand, the Pictet-Spengler reaction can be carried out.
Experimental Protocol:
-
Reaction Setup: To a solution of methyl 3-(2-aminoethyl)-2-formylbenzoate (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add formaldehyde (1.1 eq, typically as a 37% aqueous solution or as paraformaldehyde).[3]
-
Acid Catalysis: Add a catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid, TFA, 0.1-0.2 eq) or a Lewis acid to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Visualization of the Pictet-Spengler Pathway:
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Application Notes & Protocols: Pharmacological Evaluation of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast array of biological activities.[1][2][3][4] THIQ derivatives have demonstrated potential as antitumor, neuroprotective, antiviral, and anti-inflammatory agents, among other therapeutic applications.[4][5][6][7][8] This document provides a comprehensive, structured guide for the initial pharmacological evaluation of a specific, under-characterized derivative: Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate (M-THC). We present a logical, tiered approach, beginning with broad-based in vitro screening to identify primary biological activities, followed by detailed protocols for mechanism of action (MoA) elucidation and a framework for subsequent in vivo validation. The methodologies are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Therapeutic Potential of the THIQ Scaffold
The THIQ nucleus is a common feature in a wide range of isoquinoline alkaloids and has attracted significant attention from the scientific community.[1][2] This interest is due to the diverse and potent biological activities exhibited by both natural and synthetic THIQ analogs.[3] Extensive research has linked THIQ derivatives to a multitude of therapeutic areas:
-
Oncology: Many THIQ derivatives exhibit potent cytotoxic effects against various cancer cell lines, acting through mechanisms such as tubulin polymerization inhibition, apoptosis induction, and KRas pathway modulation.[5][6][9][10] Some derivatives of the related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1.[11]
-
Neuropharmacology: The THIQ structure is associated with neuroprotective and psychoactive properties.[8] Specific analogs have been investigated for their potential in treating neurodegenerative disorders and for their anti-addictive properties.[12]
-
Infectious Diseases: THIQ compounds have been developed as potential antibacterial, antifungal, antimalarial, and antiviral agents, including inhibitors of SARS-CoV-2.[1][2][7][13]
Given this broad potential, a systematic evaluation of a novel derivative like this compound is warranted. The following protocols outline a strategic workflow to efficiently characterize its pharmacological profile.
Overall Pharmacological Evaluation Workflow
A tiered screening approach is the most resource-efficient strategy for characterizing a novel compound. This workflow prioritizes broad, cost-effective in vitro assays to generate initial hypotheses about the compound's activity, which are then explored in more detailed and complex mechanistic and in vivo studies.
Caption: Tiered workflow for M-THC pharmacological evaluation.
Phase 1: Physicochemical Characterization
Rationale: Understanding the fundamental properties of M-THC is a non-negotiable prerequisite for any biological testing. Poor solubility can lead to false negatives, while instability can result in inconsistent data. This phase ensures that the test compound can be reliably prepared and used in subsequent assays.
| Parameter | Method | Purpose |
| Purity | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the identity and purity (>95%) of the compound. Impurities could have their own biological effects. |
| Solubility | Kinetic Solubility Assay in DMSO and relevant aqueous buffers (e.g., PBS, cell culture media) | To determine the maximum soluble concentration for stock solutions and final assay concentrations, preventing compound precipitation. |
| Stability | HPLC analysis of the compound in assay buffer over time at relevant temperatures (e.g., 37°C) | To ensure the compound does not degrade during the course of an experiment, which would lead to an underestimation of its potency. |
Phase 2: Broad-Based In Vitro Screening Protocols
Core Directive: The goal of this phase is to cast a wide net and identify the most promising therapeutic area for M-THC. Based on the activities of the broader THIQ class, we prioritize oncology and neuropharmacology.
Protocol 4.1: Anticancer Cytotoxicity Screening
Objective: To assess the anti-proliferative activity of M-THC across a panel of human cancer cell lines from diverse tissue origins. Several studies have shown THIQ derivatives to be active against breast, colon, and lung cancer cell lines.[5][6][9]
Methodology: Thiazolyl Blue Tetrazolium Bromide (MTT) Assay
-
Cell Plating:
-
Seed cells (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung)) in 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of M-THC in DMSO.
-
Perform a serial dilution series (e.g., from 100 µM to 0.1 nM) in the appropriate cell culture medium. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Controls: Include wells with medium only (blank), cells with vehicle (0.5% DMSO, negative control), and cells with a known cytotoxic agent like Doxorubicin (positive control).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Scientific Rationale: Live, metabolically active cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Protocol 4.2: Neuropharmacology Receptor Binding Panel
Objective: To screen M-THC for affinity to key central nervous system (CNS) receptors. This is a primary step in identifying potential psychoactive or neuromodulatory effects. Certain THIQ analogs are known to bind to sigma (σ) receptors.[14]
Methodology: Radioligand Binding Assay (Example: σ₁ Receptor)
-
Membrane Preparation:
-
Utilize commercially available prepared membranes from guinea pig brains or prepare them in-house.[14]
-
-
Assay Setup:
-
In a 96-well plate, combine in order: assay buffer (50 mM Tris-HCl), a specific radioligand (e.g., 1.0 nM -pentazocine for σ₁), and varying concentrations of M-THC.
-
Total Binding: Wells containing only buffer and radioligand.
-
Non-Specific Binding (NSB): Wells containing buffer, radioligand, and a high concentration of a known unlabeled ligand (e.g., 1.0 µM Haloperidol) to saturate all specific binding sites.
-
Test Compound: Wells with buffer, radioligand, and serial dilutions of M-THC.
-
-
Incubation & Termination:
-
Add the prepared membranes to initiate the binding reaction.
-
Incubate at 37°C for 150 minutes.[14]
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Determine the percentage inhibition of specific binding caused by M-THC.
-
Calculate the Kᵢ (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation.
-
Phase 3: Mechanism of Action (MoA) Elucidation
Hypothetical Scenario: The initial screen (Protocol 4.1) reveals that M-THC has a potent cytotoxic effect on the MCF-7 breast cancer cell line (IC₅₀ = 500 nM). This "hit" provides a clear rationale for pursuing a cancer-focused MoA investigation.
Protocol 5.1: Apoptosis Induction Assay
Objective: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis). Apoptosis induction is a common mechanism for anticancer THIQ derivatives.[9][11]
Methodology: Annexin V-FITC / Propidium Iodide (PI) Staining
-
Cell Treatment:
-
Seed MCF-7 cells in 6-well plates and treat with M-THC at 1x, 2x, and 5x its IC₅₀ value for 24 or 48 hours. Include vehicle (DMSO) and a known apoptosis inducer (e.g., Staurosporine) as controls.
-
-
Cell Staining:
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Scientific Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. PI is a nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.
-
Incubate for 15 minutes in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
-
MoA Pathway Visualization
Based on literature for related compounds which inhibit Bcl-2, M-THC might trigger the intrinsic apoptosis pathway.[11]
Caption: Hypothesized MoA of M-THC via Bcl-2 inhibition.
Phase 4: In Vivo Evaluation Framework
Objective: To assess the therapeutic potential of M-THC in a living organism. This phase is critical for evaluating the compound's overall safety and efficacy profile.
Protocol 6.1: Mouse Xenograft Model
Rationale: The mouse xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and widely accepted method for evaluating the in vivo efficacy of anticancer compounds.[5]
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Athymic Nude).
-
Tumor Implantation: Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle control, M-THC low dose, M-THC high dose, Positive control like Tamoxifen).[5]
-
Dosing: Administer the compound via a determined route (e.g., intraperitoneal injection) on a set schedule (e.g., daily for 21 days).
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals, excise the tumors, and measure their final weight.
-
-
Data Analysis: Compare the tumor growth inhibition (TGI) in the M-THC treated groups relative to the vehicle control group.
Data Presentation
Quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Example In Vitro Cytotoxicity Data for M-THC
| Cell Line | Tissue of Origin | M-THC IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast | 0.52 ± 0.07 | 0.09 ± 0.01 |
| HCT116 | Colon | 1.25 ± 0.15 | 0.18 ± 0.03 |
| A549 | Lung | 3.89 ± 0.41 | 0.25 ± 0.04 |
| HEK293 | Normal Kidney | > 50 | 1.50 ± 0.22 |
Data are presented as mean ± standard deviation from three independent experiments.
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1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. ResearchGate. [Link]
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Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. ACS Publications. [Link]
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Application Notes & Protocols: Methyl 1,2,3,4-Tetrahydroisoquinoline-8-carboxylate as a Versatile Building Block for Parallel Synthesis
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous alkaloids, natural products, and clinically approved drugs.[1][2][3] Its rigid, three-dimensional structure makes it an ideal framework for presenting pharmacophoric elements in a defined spatial orientation, leading to high-affinity interactions with a variety of biological targets. This guide details the strategic application of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate, a bespoke building block designed for efficient library synthesis. We provide a proposed synthesis of the core scaffold and present validated, step-by-step protocols for its diversification at two key positions—the secondary amine (N2) and the C8-ester function—enabling the rapid generation of large, diverse compound libraries for drug discovery campaigns.
The Strategic Advantage of the THIQ Scaffold
The THIQ nucleus is a cornerstone of modern drug discovery, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, antihypertensive, antiviral, and anti-inflammatory properties.[2][3][4] Its prevalence in both natural products and synthetic pharmaceuticals underscores its utility as a "biologically relevant" starting point for new therapeutic agents.[1][5] The power of parallel synthesis lies in its ability to systematically explore the chemical space around such a privileged core. This compound is an exemplary building block for this purpose, offering two orthogonal handles for diversification.
-
The Secondary Amine (N2): This nucleophilic center is readily functionalized through acylation, sulfonylation, alkylation, and reductive amination, allowing for the introduction of a wide array of side chains.
-
The C8-Ester: This group can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide bond formation, introducing a second vector of diversity.
This dual-functionality enables a combinatorial approach to library design, exponentially increasing the number of unique structures that can be generated from a single, common core.
Synthesis of the Core Building Block: this compound
While not a widely commercialized reagent, the target building block can be efficiently synthesized using classical isoquinoline synthesis methodologies. The Bischler-Napieralski reaction provides a reliable and scalable route.[6][7][8][9] The proposed synthesis begins with a commercially available phenethylamine derivative.
Proposed Synthetic Route:
Caption: Proposed synthesis of the target building block.
Protocol: Synthesis via Bischler-Napieralski Reaction
-
Amide Formation: To a solution of 2-(3-methoxyphenyl)ethan-1-amine (1.0 equiv) and a non-nucleophilic base such as triethylamine (1.2 equiv) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add methyl 2-chloro-2-oxoacetate (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until completion, as monitored by TLC.
-
Work-up and Isolation: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate.
-
Cyclization (Bischler-Napieralski): Dissolve the crude amide in a high-boiling solvent such as toluene. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) and reflux the mixture for 2-4 hours.[9] The reaction progress can be monitored by LC-MS.
-
Reduction and Final Product Formation: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol. Add sodium borohydride (NaBH₄, 2.0 equiv) portion-wise and stir for 1 hour.[9] After quenching the excess NaBH₄ with water, extract the product with an organic solvent. The subsequent work-up and purification by column chromatography should yield the desired this compound. Note: The exact final structure from this specific route may require further optimization and characterization.
Physicochemical Properties
A summary of the key properties of the title building block is provided below.
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in DCM, MeOH, DMSO (predicted) |
| Calculated LogP | 1.5 |
| CAS Number | Not available |
Parallel Synthesis Workflow
The following workflow enables the efficient generation of a diverse library from the core building block.
Caption: Workflow for parallel library synthesis.
Protocols for Library Generation
The following protocols are designed for a 96-well plate format, but can be adapted for other parallel synthesis platforms.
Protocol 1: Parallel N-Acylation
This protocol describes the reaction of the THIQ core with a library of acid chlorides.
Rationale: N-acylation is a robust and high-yielding reaction. The use of a tertiary amine base scavenges the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent for this transformation due to its inertness and ability to dissolve a wide range of reagents.
Materials:
-
This compound stock solution (0.2 M in DCM)
-
Library of diverse acid chlorides (R¹-COCl) stock solutions (0.25 M in DCM)
-
Triethylamine (TEA) stock solution (0.5 M in DCM)
-
96-well reaction block with sealing mat
Procedure:
-
To each well of the 96-well block, add 200 µL of the THIQ stock solution (40 µmol, 1.0 equiv).
-
Add 200 µL of the TEA stock solution (100 µmol, 2.5 equiv).
-
Add 200 µL of the appropriate acid chloride stock solution (50 µmol, 1.25 equiv) to each well according to the library plate map.
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
Upon completion, the solvent can be removed in vacuo, and the crude products can be purified by parallel HPLC or used directly in the next step.
Protocol 2: Parallel Reductive Amination
This protocol details the N-alkylation of the THIQ core with a library of aldehydes.
Rationale: Reductive amination is a mild and efficient method for forming C-N bonds, avoiding the harsh conditions and potential over-alkylation associated with direct alkylation using alkyl halides. Sodium triacetoxyborohydride is a preferred reducing agent as it is mild, selective for iminium ions, and does not reduce the aldehyde starting material.
Materials:
-
This compound (1.0 equiv)
-
Library of diverse aldehydes (R²-CHO) (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) as solvent
-
96-well reaction block with sealing mat
Procedure:
-
Dispense the solid THIQ building block into each well (40 µmol, 1.0 equiv).
-
Add 400 µL of a DCE solution containing the appropriate aldehyde (48 µmol, 1.2 equiv) to each well.
-
Add solid sodium triacetoxyborohydride (1.5 equiv) to each well.
-
Seal the reaction block and shake at room temperature for 16-24 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution to each well.
-
Extract the products using a liquid-liquid extraction workflow (e.g., addition of DCM, shaking, and separation of the organic layer).
-
Dry the organic extracts (e.g., by passing through a phase separator plate) and evaporate the solvent.
Protocol 3: C8-Ester Diversification via Amide Coupling
This two-step protocol first hydrolyzes the N-functionalized esters and then couples the resulting carboxylic acids with a library of amines.
Rationale: The methyl ester is readily cleaved under basic conditions. The subsequent amide coupling is a cornerstone of medicinal chemistry. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that minimizes racemization and leads to high yields of amide products.
Materials:
-
N-functionalized THIQ methyl ester library (from Protocol 1 or 2)
-
Lithium hydroxide (LiOH) solution (1 M in THF/H₂O)
-
1 M HCl for neutralization
-
Library of primary and secondary amines (R³-NH₂) (1.2 equiv)
-
HATU (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Dimethylformamide (DMF) as solvent
Procedure:
Step A: Saponification
-
Dissolve the crude N-functionalized THIQ esters in a 3:1 mixture of THF and water.
-
Add LiOH solution (2.0 equiv) and stir at room temperature for 2-4 hours, monitoring by LC-MS until the starting material is consumed.
-
Neutralize the reaction mixture with 1 M HCl to pH ~5-6.
-
Extract the carboxylic acid products with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry and concentrate the organic extracts to yield the carboxylic acid library.
Step B: Parallel Amide Coupling
-
Dissolve the carboxylic acid library in DMF.
-
To each well, add the corresponding amine (1.2 equiv), followed by DIPEA (3.0 equiv) and HATU (1.2 equiv).
-
Seal the reaction block and shake at room temperature for 8-12 hours.
-
Upon completion, the library can be purified by parallel reverse-phase HPLC to yield the final, pure compounds.
Applications in Drug Discovery
The resulting libraries of novel 1,2,3,4-tetrahydroisoquinoline derivatives are primed for screening in a multitude of therapeutic areas. Given the known biological profiles of this scaffold, potential applications include:
-
Oncology: Many THIQ-containing natural products exhibit potent antitumor activity.[4][10] Libraries can be screened against various cancer cell lines or specific targets like kinases or dihydrofolate reductase (DHFR).[11]
-
Neurodegenerative Diseases: The THIQ core is structurally related to dopamine and other neurotransmitters, and derivatives have shown promise in models of Parkinson's disease.[2]
-
Infectious Diseases: THIQ analogs have reported antibacterial, antifungal, and antiviral activities.[2][9]
The systematic structural variations generated through this parallel synthesis approach will enable robust Structure-Activity Relationship (SAR) studies, accelerating the identification of lead compounds for further optimization.[3]
References
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Vertex AI Search. The Role of Tetrahydroisoquinolines in Modern Drug Discovery. 1
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Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
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Thermo Fisher Scientific. Pictet-Spengler Tetrahydroisoquinoline Synthesis.
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Name-Reaction.com. Pictet-Spengler reaction.
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Mejat, B., et al. (2001). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. ACS Combinatorial Science.
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NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism.
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Wikipedia. Pictet–Spengler reaction.
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Organic Chemistry Portal. Bischler-Napieralski Reaction.
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Centurion University. Synthesis of isoquinolines.
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Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines.
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RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
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Organic Reactions. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction.
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NINGBO INNO PHARMCHEM CO.,LTD. Tetrahydroisoquinoline Derivatives: Versatile Tools in Medicinal Chemistry.
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ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
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Hanna, M. A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
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Gangapuram, M., et al. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Anticancer Agents Med Chem.
-
Sci-Hub. Solid-Phase and Solution-Phase Parallel Synthesis of Tetrahydro-isoquinolines via Pictet-Spengler Reaction.
-
Scott, J. D., & Williams, R. M. (2020). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules.
-
AACR Journals. Abstract 173: Synthesis of substituted tetrahydroisoquinoline derivatives as anticancer agents. Cancer Research.
-
ResearchGate. The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates.
-
Sci-Hub. Suzuki–Miyaura cross-coupling of 2-aryl-6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-ones and subsequent dehydrogenation and oxidative aromatization of the resulting 2,6,8-triaryl-1,2,3,4-tetrahydroquinolin-4-.
-
Semantic Scholar. Synthesis of new 8-arylisoquinoline derivatives by application of palladium-catalyzed Suzuki cross-coupling reactions.
-
ResearchGate. Regioselective Synthesis of Benzo-Fused Tetrahydroisoquinoline-Based Biaryls through a Tandem One-Pot Halogenation of p-Benzynes from Enediynes and Suzuki-Miyaura Coupling.
-
BenchChem. Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines.
-
El-Naggar, A. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances.
-
International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
-
Yan, C., et al. (2015). Direct C-H Allylation of N-Acyl/Sulfonyl Tetrahydroisoquinolines and Analogues. Organic Letters.
-
PubMed Central. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones.
-
BenchChem. Application Notes and Protocols for N-Alkylation of Tetrahydroquinolines.
-
ResearchGate. Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions: A Convenient Synthesis of C1-Arylated Tetrahydroisoquinoline Alkaloids.
-
ResearchGate. A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters.
-
Journal of China Pharmaceutical University. Synthesis of N-Acylated/Sulphonylated Tetrahydroisoquinoline Compounds.
-
ChemRxiv. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.
-
ChemRxiv. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates.
-
Mash, E. A., et al. (1997). Synthesis of ethyl N-(diphenyl)methyl-1,2,3,4- tetrahydroisoquinoline-3-carboxylates. Tetrahedron Letters.
-
Google Patents. Synthesis of (3S)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
-
PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged structure found in numerous natural products and pharmacologically active molecules.[1][2] However, the presence of an electron-withdrawing methyl carboxylate group on the aromatic ring introduces specific challenges to its synthesis.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields and purity.
Core Synthetic Strategies: An Overview
The construction of the THIQ scaffold is typically achieved through intramolecular electrophilic aromatic substitution. The two most common and reliable methods are the Pictet-Spengler and Bischler-Napieralski reactions.
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[3] It is a direct and often high-yielding method for creating the THIQ core.[1]
-
Bischler-Napieralski Reaction: This pathway involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a strong dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[4][5] This intermediate is then reduced to the final THIQ product.[4]
The primary challenge in synthesizing this compound via these routes is the electronic nature of the aromatic ring. The methyl carboxylate group is electron-withdrawing, which deactivates the benzene ring towards the key intramolecular electrophilic aromatic substitution step. This deactivation often necessitates more forcing conditions or specialized catalysts compared to syntheses with electron-rich aromatic rings.[6]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Question 1: My Pictet-Spengler reaction is giving very low yields or failing completely. What are the primary factors to investigate?
Answer: This is a common issue, directly linked to the deactivating effect of the 8-carboxylate group. Here is a systematic approach to troubleshooting:
-
Acid Catalyst Choice and Loading: The driving force of the reaction is the formation of a highly electrophilic iminium ion from the initial Schiff base.[3] A standard protic acid like HCl or H₂SO₄ may not be sufficient for substrates with electron-withdrawing groups.[6]
-
Expert Insight: You are trying to force an electrophilic attack on a deactivated ring. A stronger acid is needed to increase the electrophilicity of the iminium ion intermediate. Consider switching from standard protic acids to a stronger Lewis acid like BF₃·OEt₂ or, in difficult cases, a superacid.[4][6] The catalyst loading can also be critical; while some reactions work with catalytic amounts, deactivated systems may require stoichiometric quantities.
-
-
Reaction Temperature and Time: Deactivated systems require more energy to overcome the activation barrier for cyclization.
-
Protocol: If you are running the reaction at room temperature, try gradually increasing the temperature (e.g., to 40-60 °C or refluxing in a suitable solvent). Monitor the reaction progress carefully by TLC or LC-MS, as prolonged heating can lead to side reactions or decomposition.
-
-
Solvent Selection: The choice of solvent can significantly impact reaction rates and yields.
-
Experience from the Field: While protic solvents are traditionally used, aprotic solvents like dichloromethane (DCM) or toluene have been shown to provide superior yields in many Pictet-Spengler reactions.[3] They can improve the solubility of intermediates and prevent solvent competition in the coordination of a Lewis acid catalyst. If using a dehydrating agent or Lewis acid, ensure your solvent is anhydrous.
-
-
Pre-formation of the Schiff Base: The equilibrium between the starting amine/aldehyde and the Schiff base can sometimes be unfavorable.
-
Self-Validating Protocol: You can form the Schiff base in a separate step before adding the acid catalyst. This is done by mixing the β-arylethylamine and aldehyde in a solvent like methanol or ethanol, often with a dehydrating agent like molecular sieves. Once the Schiff base is formed (confirmable by NMR or IR), the acid catalyst is added to drive the cyclization.[7]
-
Question 2: I am observing a significant side product that is difficult to separate from my desired THIQ product. What could it be and how can I prevent it?
Answer: Side product formation can plague this synthesis, especially under harsh conditions. Here are the most likely culprits and solutions:
-
Oxidation to the Isoquinoline: The THIQ product can be susceptible to oxidation, especially if the reaction is heated in the presence of air for extended periods. This forms the fully aromatic isoquinoline derivative, which can be difficult to separate.
-
Preventative Measure: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is particularly important if you are using elevated temperatures. Once the reaction is complete, work it up promptly to minimize air exposure.
-
-
Formation of an Iso-THIQ (Spirocyclic Intermediate Rearrangement): The mechanism of the Pictet-Spengler reaction can proceed through a spiroindolenine intermediate, which then rearranges.[8] Under certain conditions, this can lead to the formation of isomeric products where cyclization has occurred at a different position if the electronics of the ring allow.
-
Expert Insight: While cyclization is strongly directed to the position ortho to the ethylamine chain, highly forcing conditions could potentially lead to minor isomers. The best way to control this is by optimizing the reaction to use the mildest conditions possible (lowest effective temperature and catalyst loading) that still afford a reasonable yield.
-
-
Polymerization or Decomposition: Using excessively strong acids or high temperatures can lead to the degradation of starting materials or the product, resulting in a complex mixture of byproducts or intractable polymeric material.
-
Troubleshooting Workflow: If you observe significant charring or a multitude of spots on your TLC plate, screen for milder conditions. This involves creating a small matrix of experiments to test different catalysts and temperatures.
-
Troubleshooting Workflow: Low Yield Optimization
Caption: A logical workflow for troubleshooting low yields in the Pictet-Spengler synthesis.
Question 3: My product is an oil/gum that is difficult to purify by column chromatography. What are my options?
Answer: Purification can be challenging due to the basic nitrogen atom in the THIQ structure, which can cause streaking on silica gel.
-
Column Chromatography Modification:
-
Technique: Add a small amount of a basic modifier to your chromatography eluent. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol is added to the solvent system (e.g., Ethyl Acetate/Hexanes). This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of your basic product and leading to sharper peaks.
-
-
Salt Formation and Crystallization: This is often the most effective method for purifying basic compounds.
-
Protocol: Dissolve your crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol). Add a solution of an acid, such as HCl in ether or oxalic acid in ethanol, dropwise until precipitation is complete. The resulting salt is often a highly crystalline solid that can be isolated by filtration and washed with cold solvent to remove impurities. You can then regenerate the freebase product by dissolving the salt in water, basifying with a base like NaHCO₃ or NaOH, and extracting with an organic solvent.[8] This process, known as a crystallization-induced asymmetric transformation if a chiral substrate is used, can significantly enhance purity.[8]
-
Frequently Asked Questions (FAQs)
Question 1: What is the detailed mechanism of the Pictet-Spengler reaction for my specific target?
Answer: The reaction proceeds through several distinct steps:
-
Schiff Base Formation: The primary amine of the β-arylethylamine nucleophilically attacks the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (an imine).[7]
-
Iminium Ion Formation: The acid catalyst protonates the nitrogen atom of the imine, forming a highly electrophilic iminium ion. This is the key activation step.[3][9]
-
Electrophilic Aromatic Substitution (Cyclization): The electron-rich aromatic ring attacks the electrophilic carbon of the iminium ion in a 6-endo-trig cyclization.[7][9] This is the rate-determining step and the one most hindered by the electron-withdrawing carboxylate group.
-
Re-aromatization: A proton is lost from the carbon where the attack occurred, restoring the aromaticity of the benzene ring and yielding the final tetrahydroisoquinoline product.[7][9]
Pictet-Spengler Reaction Mechanismdot
// Reactants reactants [label=<
+
β-arylethylamineAldehyde
];
// Intermediates schiff [label=<
Schiff Base (Imine)
];
iminium [label=<
Iminium Ion
];
intermediate [label=<
Cyclized Intermediate
];
// Product product [label=<
THIQ Product
];
// Flow reactants -> schiff [label="- H₂O"]; schiff -> iminium [label="+ H⁺"]; iminium -> intermediate [label="Cyclization\n(Rate-Determining)"]; intermediate -> product [label="- H⁺\n(Re-aromatization)"]; }
Sources
- 1. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. name-reaction.com [name-reaction.com]
Technical Support Center: Purification of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Welcome to our dedicated technical support guide for the purification of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. We provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
Diagram: Purification Workflow Overview
Caption: A typical purification workflow for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Low Yield After Aqueous Workup
Question: I seem to be losing a significant amount of my product during the acid/base extraction. What could be going wrong?
Answer: This is a common issue and often relates to the pH of the aqueous layers during extraction. This compound is a basic compound due to the secondary amine in the tetrahydroisoquinoline ring.
-
Causality: During an acidic wash (e.g., with dilute HCl), your product will be protonated and move into the aqueous layer. When you basify the aqueous layer (e.g., with NaOH or NaHCO₃) to recover your product, incomplete basification will result in a portion of your product remaining in the aqueous phase as the salt.
-
Solution:
-
When basifying the acidic aqueous layer, ensure you reach a pH of at least 9-10. Use a pH meter or pH paper to confirm.
-
Extract the basified aqueous layer multiple times (at least 3x) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) to ensure complete recovery of the free base.
-
Combine the organic layers, wash with brine to remove excess water, and dry thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating.
-
Issue 2: Poor Separation During Column Chromatography
Question: I'm running a silica gel column, but my product is co-eluting with impurities. How can I improve the separation?
Answer: Co-elution is typically a result of an inappropriate solvent system or issues with the column packing.
-
Underlying Principle: The polarity of your eluent is crucial for achieving good separation on silica gel. For a moderately polar compound like this compound, a solvent system of intermediate polarity is required.
-
Troubleshooting Steps:
-
Optimize Your Solvent System:
-
Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone.
-
A good starting point for this compound is a gradient of 10% to 50% ethyl acetate in hexanes.
-
Use Thin Layer Chromatography (TLC) to test different solvent ratios before running the column. The ideal Rf value for your product on TLC should be around 0.2-0.3 for optimal separation on a column.[1]
-
-
Consider a Basic Additive: The secondary amine in your molecule can interact strongly with the acidic silanol groups on the silica gel, leading to peak tailing and poor separation.[1]
-
Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can suppress this interaction and lead to sharper peaks and better resolution.
-
-
Check Your Column Packing: A poorly packed column with air bubbles or cracks will lead to channeling and inefficient separation. Ensure your silica slurry is homogenous and well-settled before loading your sample.
-
Sample Loading: Load your crude product onto the column in a minimal amount of solvent to ensure a tight band at the start of the chromatography.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of moderate polarity. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for elution of a range of polarities. |
| Mobile Phase Modifier | 0.1-1% Triethylamine | Prevents peak tailing by neutralizing acidic silica sites. |
| Product Rf on TLC | 0.2 - 0.3 | Provides the best separation on a column. |
Issue 3: Product Oiling Out During Recrystallization
Question: I'm trying to recrystallize my purified product, but it's forming an oil instead of crystals. What should I do?
Answer: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form a crystalline lattice.
-
Expert Insight: This is often due to the solvent being too good at dissolving your compound, even at lower temperatures, or the cooling process being too rapid.
-
Solutions:
-
Change Your Solvent System:
-
A two-solvent system is often effective. Dissolve your compound in a minimum amount of a "good" solvent (e.g., DCM or methanol) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble (e.g., hexanes or water) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[2][3]
-
Commonly successful solvent pairs include heptanes/ethyl acetate and methanol/water.[3]
-
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling promotes oil formation.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product, add a single crystal to the cooled, saturated solution to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I might see in my crude this compound?
A1: The impurities will largely depend on the synthetic route. If you are using a Pictet-Spengler type reaction, which is a common method for synthesizing tetrahydroisoquinolines, potential impurities could include:
-
Unreacted Starting Materials: Such as the corresponding β-arylethylamine and aldehyde.
-
Over-alkylation or N-alkylation byproducts: If your reaction conditions are not carefully controlled.
-
Oxidized Species: The tetrahydroisoquinoline ring can be susceptible to oxidation to the corresponding dihydroisoquinoline or isoquinoline, especially if exposed to air for extended periods at elevated temperatures.
-
Side-products from the Aldehyde: Aldehydes can undergo self-condensation or other side reactions under acidic conditions.[4]
Q2: My purified product is a salt (e.g., hydrochloride). How do I convert it to the free base for further reactions?
A2: To convert the hydrochloride salt to the free base, you will need to neutralize it.
-
Dissolve the salt in water or a mixture of water and a miscible organic solvent like methanol.
-
Add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), dropwise until the solution is basic (pH > 8).
-
The free base will often precipitate out of the aqueous solution. If it does, you can collect it by filtration.
-
If it does not precipitate, you can extract the aqueous layer with an organic solvent like DCM or EtOAc.
-
Dry the organic extracts over an anhydrous salt, filter, and concentrate under reduced pressure to obtain the free base.
Q3: How should I store my purified this compound?
A3: As a secondary amine, this compound can be sensitive to air oxidation over time. For long-term storage, it is recommended to store it as a solid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and at a low temperature (e.g., in a refrigerator at 2-8 °C).
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into your column and allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a strong solvent like DCM. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, product-adsorbed silica to the top of your column.
-
Elution: Begin eluting with your chosen solvent system, starting with a low polarity and gradually increasing it.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Two-Solvent Recrystallization
-
Place the impure solid in a flask.
-
Add a small amount of a solvent in which the compound is soluble.
-
Heat the mixture until the solid is completely dissolved.
-
Slowly add a second solvent (the anti-solvent) in which the compound is insoluble, until the solution becomes cloudy.
-
Reheat the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum.
References
- Roche. (1997). An improved method for preparation of substituted tetrahydroisoquinolines.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
De, A., et al. (2015). Synthesis and modification of substituted tetrahydroisoquinolines from supplemented amino acids. ResearchGate. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
Sources
Technical Support Center: Optimizing Tetrahydroisoquinoline Synthesis
Welcome to the technical support center for tetrahydroisoquinoline (THIQ) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this critical heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address specific issues you may encounter in your experiments, grounded in mechanistic principles and field-proven strategies to improve your reaction yields and product purity.
Part 1: Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues you might encounter during the three most common THIQ synthesis reactions: the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of THIQ synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1]
Q1: My Pictet-Spengler reaction is showing low to no product formation. What are the likely causes and how can I improve the yield?
A1: Low yields in a Pictet-Spengler reaction typically stem from issues with the nucleophilicity of the aromatic ring, the electrophilicity of the intermediate iminium ion, or suboptimal reaction conditions.
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, meaning electron-withdrawing groups on the aromatic ring of the β-arylethylamine will significantly hinder the cyclization.[1][2] Electron-donating groups, conversely, facilitate the reaction.[3]
-
Solution: For less nucleophilic (deactivated) aromatic rings, harsher reaction conditions are generally required. This includes using stronger acids and higher temperatures.[1] Consider switching from standard hydrochloric acid to trifluoroacetic acid or even superacids for particularly challenging substrates.[2]
-
-
Insufficiently Electrophilic Imine: The cyclization proceeds through an iminium ion, which is more electrophilic than the corresponding imine. The formation of this ion is driven by the acid catalyst.[1]
-
Solution: Ensure your acid catalyst is of good quality and used in an appropriate concentration. For some systems, particularly those with less reactive partners, an N-acylation step to form a more reactive N-acyliminium ion can dramatically improve yields under milder conditions.[1]
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a critical role. While heating is often necessary, excessively high temperatures can lead to decomposition.
-
Solution: A systematic optimization of temperature is recommended. While traditionally conducted in protic solvents with heating, some modern protocols show superior yields in aprotic media, sometimes even without an acid catalyst.[1]
-
Troubleshooting Workflow: Low Yield in Pictet-Spengler Reaction
Caption: Troubleshooting flowchart for low-yield Pictet-Spengler reactions.
The Bischler-Napieralski Reaction
This reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be reduced to the corresponding THIQs.[4] It relies on a dehydrating agent to effect an intramolecular electrophilic aromatic substitution.[5][6]
Q2: My Bischler-Napieralski reaction is giving a very low yield, or I'm observing significant side product formation. What's going wrong?
A2: The primary challenges in the Bischler-Napieralski reaction are similar to the Pictet-Spengler in terms of aromatic ring activation. However, it has its own unique set of potential side reactions and reagent considerations.
-
Deactivated Aromatic Ring: As with the Pictet-Spengler, electron-withdrawing groups on the aromatic ring will impede the reaction. The presence of electron-donating groups is highly favorable.[5][7]
-
Solution: For deactivated substrates, a more potent dehydrating system is necessary. While phosphorus oxychloride (POCl₃) is standard, a combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is more effective for less reactive systems as it generates a more reactive pyrophosphate intermediate.[5][8]
-
-
Side Reaction: Retro-Ritter Reaction: A common side reaction is the formation of styrenes through a retro-Ritter reaction, which is evidence for a nitrilium salt intermediate.[5][8] This is particularly problematic when the resulting styrene is conjugated.
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. The reaction often requires heating, but excessive temperatures can promote side reactions and decomposition.
Table 1: Dehydrating Agent Selection for Bischler-Napieralski Reaction
| Substrate Aromatic Ring | Recommended Dehydrating Agent(s) | Rationale |
| Electron-Rich (e.g., methoxy-substituted) | POCl₃ | Sufficiently reactive for activated systems. |
| Moderately Deactivated | P₂O₅ in refluxing POCl₃ | Generates a more potent dehydrating species (pyrophosphate).[8] |
| Strongly Deactivated | P₂O₅ in refluxing POCl₃ | Maximizes the electrophilicity of the cyclizing species.[5] |
| Prone to Retro-Ritter | Tf₂O with 2-chloropyridine | Allows for milder, often room-temperature, conditions, which can suppress side reactions.[9] |
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction synthesizes isoquinolines via the acid-catalyzed cyclization of a benzalaminoacetal.[10][11] The resulting isoquinoline can then be reduced to a THIQ. This reaction is particularly sensitive to reaction conditions.
Q3: The yield of my Pomeranz-Fritsch reaction is poor, and I'm struggling with consistency. How can I optimize this synthesis?
A3: The Pomeranz-Fritsch reaction is notorious for variable yields, often due to the harsh acidic conditions required for cyclization.
-
Substrate Reactivity: The electronic nature of the starting benzaldehyde derivative is crucial. Electron-donating groups on the aromatic ring generally facilitate the electrophilic cyclization and improve yields.[10]
-
Solution: If possible, start with substrates bearing electron-donating groups. If this is not an option, careful optimization of the acid catalyst and reaction conditions is paramount.
-
-
Harsh Reaction Conditions: The classical conditions often employ concentrated sulfuric acid, which can lead to charring and side product formation.[11]
-
Solution: Several modifications exist to improve yields. A mixture of acetic acid and concentrated sulfuric acid can be effective.[12] Methanesulfonic acid has also been used successfully.[12] For some substrates, milder conditions using trimethylsilyltriflate (TMSOTf) and an amine base have been developed to access the intermediate 1,2-dihydroisoquinolines, which can then be reduced or oxidized.[13]
-
-
Interference from Free Amines: In some variations of the reaction, an exposed secondary amine can lead to side reactions.
-
Solution: In-situ protection of the amine, for example with a tosyl group, can lead to a cleaner cyclization and improved yields.[12]
-
Part 2: Experimental Protocols
Here we provide detailed, step-by-step methodologies for key optimization strategies.
Protocol 2.1: Improving Bischler-Napieralski Yield for Deactivated Substrates
This protocol utilizes a stronger dehydrating agent system for a β-arylethylamide with a moderately deactivated aromatic ring.
-
Reagent Preparation: Ensure phosphorus oxychloride (POCl₃) is freshly distilled and phosphorus pentoxide (P₂O₅) is a fine, dry powder. All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the β-arylethylamide (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene or xylene as the solvent.[8] Carefully add freshly distilled POCl₃ (3-5 eq) to the flask.
-
Addition of P₂O₅: With vigorous stirring, slowly and portion-wise add P₂O₅ (1.1-1.5 eq). The addition is exothermic.
-
Cyclization: Heat the reaction mixture to reflux. The optimal temperature and time will depend on the substrate and should be monitored by TLC or LC-MS.[5][8]
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution with a concentrated NaOH solution until pH > 10.
-
Extraction and Purification: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Reaction Mechanism: Bischler-Napieralski Cyclization
Caption: Key steps in the Bischler-Napieralski reaction mechanism.
Part 3: Purification & Characterization
Q4: I'm having difficulty purifying my THIQ product. What are some common issues and solutions?
A4: Purification of THIQs, which are basic amines, can present unique challenges.
-
Tailing on Silica Gel: The basic nitrogen atom of the THIQ can interact strongly with the acidic silanol groups on standard silica gel, leading to significant tailing during column chromatography and poor separation.
-
Solution: Deactivate the silica gel by adding a small amount of a volatile amine, such as triethylamine (~1%), to the eluent system. This will compete for the acidic sites on the silica, allowing the THIQ product to elute more cleanly.
-
-
Emulsion during Work-up: The basic nature of THIQs can lead to the formation of stable emulsions during aqueous work-up, especially after basification.
-
Solution: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase. Slow, careful agitation rather than vigorous shaking during extraction can also prevent emulsion formation.
-
-
Product Isolation: In some cases, the THIQ product may be highly soluble in both aqueous and organic phases, leading to loss during extraction.
-
Solution: If the product is stable as a salt, consider acidifying the aqueous layer and washing with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer and extract the purified product. Alternatively, precipitation of the THIQ as a salt (e.g., hydrochloride) by bubbling HCl gas through an ethereal solution of the purified free base can be an effective final purification step.[14]
-
References
- Benchchem. (n.d.). Improving the yield of the Bischler-Napieralski reaction for isoquinolines.
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Semantic Scholar. (2006). Development of the Pictet-Spengler reaction catalyzed by AuCl3/AgOTf. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Retrieved from [Link]
-
PubMed Central. (n.d.). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy. Retrieved from [Link]
-
Organic Letters. (2024). Olefin Difunctionalization for the Synthesis of Tetrahydroisoquinoline, Morpholine, Piperazine, and Azepane. Retrieved from [Link]
-
ACS Publications. (n.d.). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis | Organic Letters. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from [Link]
-
PubMed Central. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
PubMed. (n.d.). New strategy for the synthesis of tetrahydroisoquinoline alkaloids. Retrieved from [Link]
-
MDPI. (n.d.). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Retrieved from [Link]
-
ACS Publications. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions | Organic Letters. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]
-
Reddit. (2018). How do you get better at increasing yields?. Retrieved from [Link]
-
ResearchGate. (n.d.). The first Bischler–Napieralski cyclization in a room temperature ionic liquid. Retrieved from [Link]
-
Journal of the American Chemical Society. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Retrieved from [Link]
-
Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
ACS Publications. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) | Chemical Reviews. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
CHIMIA. (2003). Tetrahydroisoquinolines as Orexin Receptor Antagonists: Strategies for Lead Optimization by Solution-Phase Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Pictet–Spengler Tetrahydroisoquinoline Synthese. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Pomeranz–Fritsch reaction | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Retrieved from [Link]
-
PubMed. (2020). Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. Retrieved from [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
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- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Reaction Condition Optimization for Methyl 1,2,3,4-Tetrahydroisoquinoline-8-carboxylate
Welcome to the Technical Support Center for the synthesis and reaction condition optimization of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this and structurally related compounds. The presence of an electron-withdrawing carboxylate group at the 8-position of the tetrahydroisoquinoline (THIQ) core presents unique challenges to classical synthetic routes. This resource offers in-depth troubleshooting advice, detailed experimental protocols, and data-driven insights to navigate these complexities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound, focusing on the two most common synthetic strategies: the Pictet-Spengler and Bischler-Napieralski reactions.
Pictet-Spengler Reaction Troubleshooting
The Pictet-Spengler reaction is a powerful tool for constructing the THIQ scaffold. However, the electron-withdrawing nature of the 8-carboxylate group deactivates the aromatic ring, making the key intramolecular electrophilic aromatic substitution step challenging.[1]
Q1: My Pictet-Spengler reaction is showing low to no conversion of my starting material, methyl 3-(2-aminoethyl)benzoate. What are the likely causes and how can I drive the reaction forward?
A1: This is a common issue when dealing with deactivated aromatic rings. Here’s a systematic approach to troubleshoot this problem:
-
Inadequate Acid Catalysis: The reaction is acid-catalyzed, and standard conditions (e.g., HCl, TFA) may not be sufficient to promote cyclization onto the deactivated ring.[1]
-
Solution: Employ stronger acid catalysts. Superacids, such as a mixture of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic anhydride (TFAA) or Eaton's reagent (P₂O₅ in MeSO₃H), have been shown to be effective in cyclizing less reactive substrates.[2] Careful optimization of the acid concentration is crucial, as excessive acidity can lead to side reactions.
-
-
Low Reaction Temperature: The activation energy for the cyclization of deactivated substrates is higher.
-
Solution: Gradually increase the reaction temperature. If the reaction is sluggish at room temperature, consider heating to 40-60 °C or even refluxing in a suitable solvent like dichloromethane (DCM) or toluene. Monitor for potential degradation of starting materials or product at higher temperatures.[1]
-
-
Choice of Aldehyde/Aldehyde Equivalent: The reactivity of the carbonyl component is critical.
-
Solution: Formaldehyde is the most common aldehyde for synthesizing unsubstituted C1-THIQs. Use a reliable source of anhydrous formaldehyde, such as paraformaldehyde or 1,3,5-trioxane, as water can interfere with the reaction.[3][4] An excess of the aldehyde equivalent (1.1 to 1.5 molar excess) can help drive the reaction to completion.
-
Q2: I'm observing the formation of multiple byproducts in my Pictet-Spengler reaction. What are they and how can I minimize them?
A2: Side reactions can significantly lower your yield. Here are some common culprits and solutions:
-
N-formylation: The starting amine can react with formaldehyde to form a stable N-formyl derivative that is slow to cyclize.
-
Solution: Ensure sufficiently acidic conditions to promote the formation of the iminium ion, which is the key electrophilic intermediate for cyclization.
-
-
Polymerization of Formaldehyde: In the presence of strong acids, formaldehyde can polymerize.
-
Solution: Use a stable formaldehyde equivalent like 1,3,5-trioxane and add it portion-wise to the reaction mixture.
-
-
Oxidation of the Product: The tetrahydroisoquinoline product can be susceptible to oxidation to the corresponding dihydroisoquinoline or fully aromatic isoquinoline, especially at elevated temperatures and in the presence of air.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Once the reaction is complete, work it up promptly to minimize exposure to air.
-
Bischler-Napieralski Reaction Troubleshooting
The Bischler-Napieralski reaction offers an alternative route, proceeding through a 3,4-dihydroisoquinoline intermediate which is then reduced. This method is also affected by the electron-withdrawing 8-carboxylate group.[2][5]
Q1: My Bischler-Napieralski cyclization is failing or giving a low yield. What are the critical parameters to optimize?
A1: The success of the Bischler-Napieralski reaction hinges on the effectiveness of the dehydrating/condensing agent.[6][7]
-
Insufficiently Potent Dehydrating Agent: The cyclization of the N-acyl-β-arylethylamide requires a potent dehydrating agent to form the electrophilic intermediate (a nitrilium ion or a related species).[5][6]
-
Harsh Reaction Conditions Leading to Decomposition: While forcing conditions are often necessary, they can also lead to the degradation of the starting material or product.
-
Solution: If using high temperatures, ensure the reaction time is minimized by closely monitoring the reaction progress by TLC or LC-MS. Microwave-assisted synthesis can sometimes provide the necessary energy for cyclization over a much shorter reaction time, potentially reducing byproduct formation.[8]
-
Q2: The reduction of my 3,4-dihydroisoquinoline intermediate is problematic. What should I consider?
A2: The reduction of the imine intermediate is a crucial final step.
-
Incomplete Reduction:
-
Solution: Sodium borohydride (NaBH₄) in methanol or ethanol is a standard and effective reducing agent for this transformation.[9] Ensure you are using a sufficient excess of NaBH₄ (typically 2-4 equivalents) and that the reaction is allowed to proceed to completion (monitor by TLC).
-
-
Side Reactions During Reduction:
-
Solution: The reduction is typically performed at 0 °C to room temperature. If side reactions are observed, consider conducting the reduction at a lower temperature.
-
Experimental Protocols
The following protocols are proposed based on established methodologies for related compounds and should be considered as a starting point for optimization.
Protocol 1: Pictet-Spengler Synthesis of this compound
This protocol is adapted from general procedures for the Pictet-Spengler reaction with deactivated systems.[2]
Materials:
-
Methyl 3-(2-aminoethyl)benzoate (1.0 eq)
-
1,3,5-Trioxane (0.5 eq, as a source of 1.5 eq formaldehyde)[3]
-
Trifluoromethanesulfonic acid (TfOH) (2.0 - 5.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of Methyl 3-(2-aminoethyl)benzoate in anhydrous DCM under a nitrogen atmosphere, add 1,3,5-trioxane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS. If the reaction is sluggish, consider gentle heating to 40 °C.
-
Upon completion, carefully quench the reaction by slowly adding it to a cooled, stirred saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Bischler-Napieralski and Reduction Route
This two-step protocol involves the formation of the N-acyl derivative, followed by cyclization and reduction.[9]
Step 2a: Acylation of Methyl 3-(2-aminoethyl)benzoate
Materials:
-
Methyl 3-(2-aminoethyl)benzoate (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve Methyl 3-(2-aminoethyl)benzoate and triethylamine in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add acetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-acetyl derivative, which can often be used in the next step without further purification.
Step 2b: Bischler-Napieralski Cyclization and Reduction
Materials:
-
Crude N-acetyl derivative from Step 2a (1.0 eq)
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentoxide (P₂O₅) (optional, but recommended)
-
Toluene or acetonitrile, anhydrous
-
Methanol
-
Sodium borohydride (NaBH₄) (2.0-4.0 eq)
Procedure:
-
To the crude N-acetyl derivative, add anhydrous toluene or acetonitrile, followed by POCl₃ (and optionally P₂O₅).
-
Heat the mixture to reflux for 4-12 hours under a nitrogen atmosphere, monitoring the formation of the dihydroisoquinoline intermediate by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully concentrate under reduced pressure to remove excess POCl₃.
-
Dissolve the residue in methanol and cool to 0 °C.
-
Add NaBH₄ portion-wise, maintaining the temperature below 10 °C.
-
Stir at room temperature for 1-2 hours until the reduction is complete.
-
Carefully quench the reaction with water and adjust the pH to basic with aqueous NaOH.
-
Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Reaction Parameter Optimization
Systematic optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Below is a template table for organizing your optimization data.
| Entry | Reaction | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC/NMR) |
| 1 | Pictet-Spengler | TFA (2 eq) | DCM | 25 | 24 | Low | Mixture |
| 2 | Pictet-Spengler | TfOH (3 eq) | DCM | 25 | 18 | Moderate | Improved |
| 3 | Pictet-Spengler | TfOH (3 eq) | DCM | 40 | 12 | High | Good |
| 4 | Bischler-Napieralski | POCl₃ | Toluene | 110 | 8 | Low | - |
| 5 | Bischler-Napieralski | POCl₃/P₂O₅ | Toluene | 110 | 6 | Moderate | - |
Visualizations
Pictet-Spengler Reaction Workflow
Caption: Pictet-Spengler synthesis workflow.
Bischler-Napieralski Troubleshooting Logic
Caption: Troubleshooting Bischler-Napieralski reactions.
References
- Min, S., et al. (2013). Stereoselective and regioselective intramolecular Friedel-Crafts reaction of aziridinium ions for synthesis of 4-substituted tetrahydroisoquinolines. Organic Letters, 15(23), 5912-5.
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Retrieved from [Link]
-
MDPI. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
UCL Discovery. (n.d.). Supporting Information. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Phosphate mediated biomimetic synthesis of tetrahydroisoquinoline alkaloids. Retrieved from [Link]
-
PubMed. (1996). Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. Retrieved from [Link]
-
Odesa University Chemical Journal. (2022). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]
-
ResearchGate. (2013). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Retrieved from [Link]
-
MDPI. (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
ChemRxiv. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. Retrieved from [Link]
-
NIH. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
-
ChemRxiv. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. Retrieved from [Link]
- Google Patents. (n.d.). US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
-
ResearchGate. (2020). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet-Spengler Reactions by Virtue of Stabilizing Cation-π Interactions | Request PDF. Retrieved from [Link]
-
NIH. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Retrieved from [Link]
-
J-STAGE. (2009). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as Endogenous Amines in Biological Samples by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
Synfacts. (2011). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Retrieved from [Link]
Sources
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- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 4. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]
- 5. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
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- 8. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Technical Support Center: Scale-Up Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the scale-up synthesis of this valuable heterocyclic building block. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to overcome the challenges inherent in this synthesis.
The synthesis of this compound on a larger scale is a non-trivial undertaking, primarily due to the electronic-withdrawing nature of the carboxylate group at the 8-position. This deactivates the aromatic ring, making the key cyclization step, whether through a Bischler-Napieralski or Pictet-Spengler type reaction, particularly challenging. This guide will walk you through the most common synthetic routes, anticipate the hurdles you may encounter, and provide actionable solutions.
Visualizing the Synthetic Challenge: Key Retrosynthetic Pathways
To effectively troubleshoot, we must first understand the synthetic landscape. The two primary retrosynthetic disconnections for the tetrahydroisoquinoline core lead us to either a Pictet-Spengler or a Bischler-Napieralski approach.
Caption: Retrosynthetic analysis of this compound.
Troubleshooting Guide & FAQs
This section is structured to address specific issues you may encounter during the synthesis. We will explore two plausible synthetic routes and their associated challenges.
Route 1: Bischler-Napieralski Approach
This route is often considered for the synthesis of tetrahydroisoquinolines. However, the electron-withdrawing nature of the 8-carboxylate group presents a significant hurdle for the key cyclization step.
Q1: My Bischler-Napieralski cyclization of the N-formyl-2-(2-aminoethyl)benzoic acid methyl ester is failing or giving very low yields. What is happening and how can I fix it?
A1: This is the most common and anticipated challenge with this substrate. The Bischler-Napieralski reaction is an electrophilic aromatic substitution, and the electron-withdrawing ester group at the ortho position to the cyclization site deactivates the aromatic ring, making it less nucleophilic.[1][2]
Causality & Solution:
-
Insufficient Electrophilicity: The intermediate nitrilium ion is not electrophilic enough to overcome the deactivated ring.
-
Solution: Employ harsher dehydrating agents to generate a more reactive electrophile. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is often more effective than POCl₃ alone for deactivated substrates.[3][4] Polyphosphoric acid (PPA) at elevated temperatures can also be effective.[1]
-
-
High Activation Energy: The energy barrier for the cyclization is too high under standard conditions.
-
Solution: Increase the reaction temperature. Consider using a higher boiling point solvent such as xylene or even conducting the reaction neat if the starting material is thermally stable. Microwave-assisted synthesis can also be a powerful tool to overcome high activation barriers and shorten reaction times.[5]
-
| Reagent Combination | Typical Temperature | Considerations |
| POCl₃ in Toluene | Reflux (~110 °C) | May be insufficient for this substrate. |
| P₂O₅ in POCl₃ | Reflux (~108 °C) | More potent dehydrating system. |
| Polyphosphoric Acid (PPA) | 140-160 °C | Highly viscous, requires good stirring. |
Q2: During the Bischler-Napieralski cyclization, I am observing a significant amount of a styrene-like byproduct. What is this and how can I minimize it?
A2: You are likely observing the formation of a byproduct from a retro-Ritter reaction. This is a known side reaction in Bischler-Napieralski chemistry, especially under harsh conditions.[6][7]
Causality & Solution:
-
Nitrilium Ion Fragmentation: The nitrilium ion intermediate can fragment to form a stable carbocation and a nitrile.
-
Solution 1: Use of a nitrile as a solvent can shift the equilibrium away from the retro-Ritter product. However, this may not be practical on a large scale.
-
Solution 2: A modified procedure using oxalyl chloride can form an N-acyliminium intermediate, which is less prone to the retro-Ritter fragmentation.[6]
-
Q3: The reduction of the intermediate 8-methoxycarbonyl-3,4-dihydroisoquinoline to the final product is sluggish or incomplete. What are my options for a clean and scalable reduction?
A3: The choice of reducing agent and conditions is critical to avoid side reactions and ensure complete conversion, especially on a larger scale.
Causality & Solution:
-
Imine Reactivity: The imine functionality can be sterically hindered or electronically deactivated.
-
Solution 1 (Catalytic Hydrogenation): This is often the cleanest and most scalable method. Use of catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere is effective.[8] Care must be taken to monitor the reaction to prevent over-reduction of the aromatic ring or the ester.
-
Solution 2 (Hydride Reduction): Sodium borohydride (NaBH₄) in methanol is a common and effective choice for reducing dihydroisoquinolines. It is generally safe and easy to handle on a large scale. For more stubborn imines, sodium cyanobohydride (NaBH₃CN) under mildly acidic conditions can be used.
-
Route 2: Pictet-Spengler Approach
The Pictet-Spengler reaction is another cornerstone of tetrahydroisoquinoline synthesis. While it is also an electrophilic aromatic substitution, the conditions can sometimes be milder than the Bischler-Napieralski reaction.
Q4: I am attempting a Pictet-Spengler reaction with a 2-phenylethylamine derivative bearing an 8-carboxylate group, but the reaction is not proceeding. Why?
A4: Similar to the Bischler-Napieralski reaction, the electron-withdrawing nature of the 8-carboxylate group deactivates the aromatic ring, making the intramolecular electrophilic attack of the iminium ion difficult.[9][10]
Causality & Solution:
-
Deactivated Nucleophile: The aromatic ring is not sufficiently nucleophilic to attack the iminium ion intermediate.
-
Solution 1 (Harsher Acid Catalysis): While classical Pictet-Spengler reactions are often run under relatively mild acidic conditions, deactivated substrates may require stronger acids. Trifluoroacetic acid (TFA) or even superacids have been shown to catalyze the reaction of less activated substrates.[11]
-
Solution 2 (N-Acyliminium Ion Variant): Acylating the intermediate imine to form a more electrophilic N-acyliminium ion can facilitate cyclization onto the deactivated ring.[9]
-
Q5: During my large-scale Pictet-Spengler work-up, I am having trouble with emulsions and product isolation. What are some best practices?
A5: Work-up of large-scale reactions involving polar, basic products can be challenging.
Causality & Solution:
-
Amphiphilic Nature: The product contains both a basic nitrogen and a somewhat polar ester group, which can lead to emulsification during aqueous work-up.
-
Solution 1 ("Salting Out"): During the basic extraction of the product, add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can help to break emulsions and drive the organic product into the organic layer.
-
Solution 2 (pH Adjustment): Careful control of the pH during extraction is crucial. Ensure the aqueous layer is sufficiently basic (pH > 10) to fully deprotonate the amine and maximize its solubility in the organic phase.
-
Solution 3 (Filtration Aid): If emulsions persist, passing the mixture through a pad of a filter aid like Celite can help to break them.
-
General FAQs for Scale-Up
Q6: I need to perform an esterification of 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid on a multi-kilogram scale. What is the most robust method?
A6: For large-scale esterification, the Fischer esterification is often the most cost-effective and practical method.[11][12]
Causality & Solution:
-
Equilibrium Control: Fischer esterification is a reversible reaction. To drive it to completion on a large scale, you need to address the equilibrium.
-
Solution: Use a large excess of methanol, which can also serve as the solvent. The reaction is typically catalyzed by a strong acid like sulfuric acid or hydrochloric acid (generated in situ from acetyl chloride or thionyl chloride). To further drive the reaction, removal of the water byproduct via a Dean-Stark trap with a co-solvent like toluene can be employed, although this adds complexity.[12][13] For industrial-scale operations, reactive distillation can be a highly efficient method.[14]
-
Q7: My final product, this compound, is difficult to purify by standard silica gel chromatography. What are my options?
A7: The polar and basic nature of your product can lead to streaking and poor separation on silica gel.[15]
Causality & Solution:
-
Strong Interaction with Silica: The basic nitrogen atom interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and potential product loss.
-
Solution 1 (Modified Normal Phase): Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to your eluent system (e.g., dichloromethane/methanol) to neutralize the acidic sites on the silica.
-
Solution 2 (Reversed-Phase Chromatography): This is often a better choice for polar, basic compounds. Use a C18 column with a mobile phase of water/acetonitrile or water/methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
Solution 3 (Crystallization): If possible, crystallization is the most effective and scalable purification method. Experiment with different solvent systems to find conditions for crystallizing the freebase or a salt (e.g., hydrochloride).
-
Caption: Decision workflow for the purification of this compound.
Experimental Protocols
The following are representative protocols that can be adapted and optimized for your specific scale.
Protocol 1: Bischler-Napieralski Cyclization of N-Formyl-2-(2-aminoethyl)benzoic acid methyl ester
-
Reaction Setup: To a reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add phosphorus pentoxide (P₂O₅) (1.5 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 volumes) to the reactor. An exotherm may be observed.
-
Substrate Addition: Once the mixture is homogeneous, add the N-formyl-2-(2-aminoethyl)benzoic acid methyl ester (1.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 108 °C) and monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction mixture by adding it to ice-water. Caution: This is a highly exothermic and vigorous reaction.
-
Basify the aqueous mixture with a concentrated sodium hydroxide solution to pH > 10, keeping the temperature below 20 °C with an ice bath.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 8-methoxycarbonyl-3,4-dihydroisoquinoline.
-
Protocol 2: Reduction of 8-Methoxycarbonyl-3,4-dihydroisoquinoline
-
Reaction Setup: To a suitable reactor, add the crude 8-methoxycarbonyl-3,4-dihydroisoquinoline (1.0 eq) and methanol (5-10 volumes).
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the reaction at room temperature and monitor by HPLC or TLC until the starting material is consumed.
-
Work-up:
-
Carefully add acetone to quench the excess NaBH₄.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the layers. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
References
- Zhou, et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts, 4(3).
- BenchChem. (2025).
- BenchChem. (2025).
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- BenchChem. (n.d.).
- Laskurain, et al. (2015). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 20(8), 15036-15073.
- Grokipedia. (n.d.). Pictet–Spengler reaction.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- YouTube. (2020). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism.
- YouTube. (2023). Lecture 25 I Bischler–Napieralski Reaction I Name Reactions I Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
- PubChem. (n.d.). A Detailed Study of the Diastereoselective Catalytic Hydrogenation of 6-Hydroxytetrahydroisoquinoline-(3R)-carboxylic.
- Master Organic Chemistry. (2019). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- National Institutes of Health. (n.d.). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction.
- PubMed. (2005). New application of Pictet-Spengler reaction leading to the synthesis of an unusual seven-membered heterocyclic ring system.
- Teledyne Labs. (n.d.).
- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
- PrepChem.com. (n.d.). Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester.
- Chemguide. (n.d.).
- ChemicalBook. (n.d.).
- Scribd. (n.d.). Bischler Napieralski Reaction | PDF.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
- Grokipedia. (n.d.). Bischler–Napieralski reaction.
- Reddit. (2023). Purification of strong polar and basic compounds : r/Chempros.
- ACS Publications. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids.
- PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- J&K Scientific LLC. (2025).
- Google Patents. (n.d.).
- MDPI. (n.d.).
- RSC Publishing. (n.d.). Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia.
- BenchChem. (2025). Technical Support Center: Synthesis of Complex Tetrahydroisoquinoline (THIQ)
- ACS Publications. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).
- PubMed. (2020). Reduction of nitroarenes by magnetically recoverable nitroreductase immobilized on Fe3O4 nanoparticles.
- National Institutes of Health. (n.d.). A Planar Five‐Membered Aromatic Ring Stabilized by Only Two π‐Electrons.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
- ResearchGate. (2021). New approaches towards the synthesis of 1,2,3,4-tetrahydro isoquinoline-3-phosphonic acid (TicP).
- RSC Publishing. (2023).
- MDPI. (2024).
- Sterling Pharma Solutions. (n.d.).
- Master Organic Chemistry. (2019).
- PubMed. (2018). Enantioselective Formation of 2-Azetidinones by Ring-Assisted Cyclization of Interlocked N-(α-Methyl)benzyl Fumaramides.
- MDPI. (n.d.).
- ResearchGate. (2025). Facile Intramolecular Cyclization of N-(2-Hydroxybenzoyl)
- YouTube. (2018).
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- 15. reddit.com [reddit.com]
Technical Support Center: Stability Studies of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs.[1][2][3] Understanding the stability profile of its derivatives is critical for ensuring data integrity, developing robust formulations, and meeting regulatory requirements.
This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to address the specific stability challenges associated with this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling, storage, and analysis of this compound.
Q1: What are the primary chemical stability concerns for this molecule?
The structure of this compound contains two key functional groups prone to degradation: the methyl ester and the tetrahydroisoquinoline ring system. Therefore, the primary stability concerns are hydrolysis of the ester and oxidation of the THIQ nucleus.[1][4]
Q2: What are the recommended storage conditions for the compound?
To minimize degradation, the compound, typically supplied as a hydrochloride salt, should be stored in a tightly sealed container in a dry environment, protected from light. For long-term storage, a temperature of -20°C is recommended.[5]
Q3: Why is this compound often supplied as a hydrochloride (HCl) salt?
The HCl salt form serves two main purposes. First, it protonates the secondary amine in the THIQ ring, which generally increases the compound's stability by making the amine less susceptible to oxidation. Second, it significantly improves the aqueous solubility of the molecule, which is beneficial for creating stock solutions and for formulation development.
Q4: What is the most appropriate analytical technique for conducting stability studies?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability testing.[6] A properly developed and validated stability-indicating HPLC method can separate the intact parent compound from all potential degradation products, allowing for accurate quantification of purity and degradation over time.[7][8]
Part 2: Troubleshooting Guide for Experimental Issues
This guide uses a question-and-answer format to address specific problems you may encounter during your experiments.
Problem 1: I'm observing a progressive loss of my parent compound in aqueous solution, with a new, more polar peak appearing in my HPLC chromatogram. What is happening?
-
Likely Cause: Ester Hydrolysis. The methyl ester at the C-8 position is susceptible to hydrolysis, particularly in non-neutral pH conditions. This reaction cleaves the ester bond, forming the corresponding carboxylic acid and methanol.[4][9] The resulting carboxylic acid is significantly more polar than the parent ester, causing it to elute earlier on a reverse-phase HPLC column. This process can be catalyzed by both acid and base.[9][10]
-
Recommended Actions:
-
Confirm Identity of Degradant: Analyze your sample using LC-MS. The new peak should have a mass corresponding to the carboxylic acid (a loss of 14 Da: -CH₃ + H).
-
Control pH: If possible, prepare your solutions in a buffer with a pH between 4 and 6. Avoid highly acidic or alkaline conditions unless required for your experimental design.
-
Limit Exposure to Water: For long-term storage, use anhydrous aprotic solvents like DMSO or DMF and store at low temperatures. Prepare aqueous solutions fresh before use.
-
Perform Kinetic Studies: If you must work in an aqueous solution, run a time-course experiment at your working pH and temperature to understand the rate of hydrolysis. This will help you define a window of time where the compound is sufficiently stable for your assay.
-
Problem 2: My sample, which was initially a colorless solution, has developed a yellow or brown tint. I also see new, less polar peaks in the HPLC analysis, especially after leaving it on the benchtop.
-
Likely Cause: Oxidation. The tetrahydroisoquinoline ring is susceptible to oxidation, particularly at the C-1 (benzylic) position.[1][11] This can lead to the formation of a 3,4-dihydroisoquinoline (an imine) or further oxidation to a 3,4-dihydroisoquinolin-1(2H)-one (a lactam).[11][12] These reactions are often promoted by exposure to atmospheric oxygen, trace metal ions, or light. Oxidized products are often colored and may be less polar than the parent compound.
-
Recommended Actions:
-
Inert Atmosphere: When working with the compound in solution for extended periods, purge the solvent and the vial headspace with an inert gas like nitrogen or argon to displace oxygen.
-
Use High-Purity Solvents: Ensure your solvents are free from peroxide and metal contaminants. Using solvents from freshly opened bottles is recommended.
-
Add Antioxidants (with caution): For formulation development, the inclusion of antioxidants may be considered. However, for analytical or biological assays, ensure the antioxidant does not interfere with your experiment.
-
Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photo-oxidation.[13]
-
Problem 3: My assay results are inconsistent, and I've noticed peak tailing or the appearance of shoulder peaks on my main HPLC peak.
-
Likely Cause: Inadequate Method Separation or On-Column Degradation. This suggests your current HPLC method is not "stability-indicating." The shoulder or tailing peak is likely a co-eluting degradation product. It's also possible the compound is degrading on the analytical column itself, especially if the mobile phase is too harsh or contains reactive components.
-
Recommended Actions:
-
Perform a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate all likely degradation products.[14][15] This is essential for method development.
-
Optimize HPLC Method: Use the stressed samples to optimize your HPLC method. The goal is to achieve baseline resolution (>1.5) between the parent peak and all degradation products.
-
Try different mobile phase modifiers (e.g., formic acid vs. trifluoroacetic acid).
-
Adjust the gradient slope.
-
Screen different column chemistries (e.g., C18, Phenyl-Hexyl).
-
-
Check for pH Mismatch: Ensure the pH of your sample diluent is similar to the starting mobile phase pH to avoid poor peak shape.
-
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your stability studies.
Protocol 1: Forced Degradation Study Workflow
This study is critical to identify potential degradants and develop a stability-indicating analytical method.[7][16]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each stress condition. Aim for 10-20% degradation of the parent compound.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C. Check at 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at room temperature. Check at 30 min, 1, 2, and 4 hours. (Base hydrolysis of esters is typically much faster than acid hydrolysis).[9]
-
Oxidation: Add an equal volume of 3% H₂O₂. Store at room temperature, protected from light. Check at 2, 8, and 24 hours.
-
Thermal Degradation: Store a vial of the stock solution at 80°C. Check at 1, 3, and 5 days.
-
Photostability: Expose a solution in a clear vial to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[17] Prepare a "dark control" by wrapping an identical vial in aluminum foil and storing it under the same conditions.
-
-
Sample Quenching and Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase and analyze immediately by HPLC.
Protocol 2: Baseline Stability-Indicating HPLC-UV Method
This method serves as a starting point for separating the parent compound from its primary hydrolytic and oxidative degradants.
-
Instrument: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (or use DAD to monitor multiple wavelengths).
-
Injection Volume: 10 µL.
Part 4: Data Interpretation & Visualization
Data Summary Table
The following table summarizes the expected outcomes from a forced degradation study.
| Stress Condition | Typical Reagent/Setting | Potential Transformation | Primary Degradation Product |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Ester Hydrolysis | 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid |
| Alkaline Hydrolysis | 0.1 M NaOH, RT | Ester Hydrolysis | Sodium 1,2,3,4-tetrahydroisoquinoline-8-carboxylate |
| Oxidation | 3% H₂O₂, RT | Ring Oxidation | 3,4-Dihydroisoquinoline or Dihydroisoquinolinone derivatives |
| Thermal | 80°C | Acceleration of all pathways | Mixture of hydrolytic and oxidative products |
| Photolytic | ICH Q1B Light Exposure | Phot-oxidation/Rearrangement | Complex mixture, potentially including oxidative products |
Visual Diagrams
Caption: Key degradation pathways for the target compound.
Caption: Standard workflow for a forced degradation study.
References
-
Luo, J., Li, Z., He, J., Li, T., Wu, D., Lai, Y., & Sun, H. (2024). Efficient and scalable synthesis of 3,4-dihydroisoquinolin-1(2H)-ones by benzylic oxidation of tetrahydroisoquinoline derivatives using cerium ammonium nitrate (CAN). RSC Advances. [Link]
-
University of Sheffield. (2020). A study of the oxidation of some phenolic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids. White Rose eTheses Online. [Link]
-
Semantic Scholar. (1995). HETEROCYCLES, Vol. 41, No. 4,1995 OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4. Semantic Scholar. [Link]
-
ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry. [Link]
-
Filo. (2025). Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroqui.. Filo. [Link]
-
Contract Pharma. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Contract Pharma. [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
SpringerLink. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. SpringerLink. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]
-
MedCrave. (2016). Forced degradation studies. MedCrave. [Link]
-
NIH National Center for Biotechnology Information. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PubMed Central. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. PubMed Central. [Link]
-
PubMed. (n.d.). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. PubMed. [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. Pharmacy 180. [Link]
-
ResearchGate. (2021). Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. ResearchGate. [Link]
-
PubMed. (2024). Photoinduced Radical Annulations of Tetrahydroisoquinoline Derivatives with 2-Benzothiazolimines: Highly Diastereoselective Synthesis of Fused Hexahydroimidazo[2,1- a]isoquinolines. PubMed. [Link]
-
ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. ResearchGate. [Link]
-
ResearchGate. (2014). Degradation Pathways. ResearchGate. [Link]
-
SpringerLink. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. SpringerLink. [Link]
-
MDPI. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. MDPI. [Link]
-
ResearchGate. (2001). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. [Link]
-
PubChem. (n.d.). Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1). PubChem. [Link]
-
PubChem. (n.d.). Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride. PubChem. [Link]
-
MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]
-
PubChem. (n.d.). 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1). PubChem. [Link]
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
-
Chemguide. (n.d.). hydrolysis of esters. Chemguide. [Link]
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Technical Support Center: Enantioselective Tetrahydroisoquinoline (THIQ) Synthesis
Welcome to the technical support center for the enantioselective synthesis of tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic methods. As privileged scaffolds in numerous natural products and pharmaceuticals, the stereocontrolled synthesis of THIQs is of paramount importance.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to address common experimental challenges, ensuring you can optimize your reactions for both yield and enantioselectivity.
Section 1: Catalyst and Reaction Condition Optimization
The heart of a successful enantioselective transformation lies in the careful selection and optimization of the catalyst and reaction conditions. This section addresses common issues related to these critical parameters.
Frequently Asked Questions (FAQs)
Q1: My asymmetric hydrogenation/transfer hydrogenation is sluggish or stalls completely. What are the likely causes and how can I resolve this?
A1: A stalled reaction is a common frustration, often pointing to catalyst deactivation or suboptimal reaction parameters. Here’s a systematic approach to troubleshooting:
-
Catalyst Poisoning: The nitrogen atom in the isoquinoline core can strongly coordinate to the metal center (e.g., Rh, Ru, Ir) of your catalyst, leading to deactivation.[1]
-
Solution 1: Substrate Activation with Brønsted Acids: The addition of a Brønsted acid, such as HCl or H₃PO₄, can protonate the nitrogen of the substrate. This prevents catalyst poisoning and can significantly improve both activity and enantioselectivity.[1] For instance, Rh-catalyzed asymmetric hydrogenation of isoquinolines often fails in the absence of a Brønsted acid.[1]
-
Solution 2: Catalyst Activation with Additives: Certain additives can enhance catalyst performance. For ruthenium-catalyzed transfer hydrogenations, Lewis acids like AgSbF₆ have been shown to improve both conversion and enantioselectivity.[1] Similarly, iodide sources (I₂, KI) can generate HI in situ, acting as a Brønsted acid to promote the reaction.[1]
-
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough for your specific substrate.
-
Solution: Consider catalysts known for high activity, such as iridium complexes. For challenging substrates, catalyst activation strategies are crucial.[1]
-
-
Poor Solubility: Ensure all components, especially the catalyst and substrate, are fully dissolved in the reaction solvent. Inadequate solubility can lead to poor reaction kinetics.
-
Solution: Experiment with different solvent systems. For Pictet-Spengler reactions, co-solvents may be necessary to improve the solubility of less soluble aldehydes.[4]
-
-
Hydrogen Source Issues (for Transfer Hydrogenation): The choice and purity of the hydrogen donor (e.g., formic acid/triethylamine, isopropanol) are critical.
-
Solution: Use freshly distilled or high-purity hydrogen donors. Ensure the correct stoichiometry is used, as an excess or deficit can impact the reaction rate.
-
Q2: I'm observing low enantioselectivity in my reaction. What factors should I investigate?
A2: Low enantiomeric excess (ee) is a primary concern in asymmetric synthesis. Several factors can influence the stereochemical outcome of your reaction.
-
Reaction Temperature: Temperature plays a crucial role in the energy difference between the diastereomeric transition states.
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the catalyst's chiral environment and the transition state geometry.
-
Solution: Screen a range of solvents with varying polarities. Less polar solvents like toluene are often beneficial for enantioselectivity in certain reductions.[2] In some iridium-catalyzed hydrogenations, a simple switch in solvent (e.g., from dioxane to ethanol) can even lead to the opposite enantiomer.[5]
-
-
Catalyst/Ligand Choice: The chiral ligand is the primary source of stereochemical information.
-
Solution: The electronic and steric properties of the ligand are critical. For instance, in Ru-catalyzed asymmetric transfer hydrogenation, TsDPEN ligands with heterocyclic groups have been shown to be highly effective for previously challenging substrates.[6] It is often necessary to screen a library of ligands to find the optimal one for your specific substrate.
-
-
Substrate-Catalyst Mismatch: The electronic properties of your substrate may not be well-matched with the catalyst.
-
Solution: Electron-donating groups on the 1-phenyl ring of dihydroisoquinolines (DHIQs) can lead to higher ee values in some systems.[2] Conversely, electron-withdrawing groups may require a different catalyst system or additives to achieve high enantioselectivity.
-
Troubleshooting Flowchart: Low Enantioselectivity
Here is a decision-making workflow for addressing low enantioselectivity.
Caption: Troubleshooting workflow for low enantioselectivity.
Quantitative Data Summary: Impact of Reaction Parameters
The following table summarizes the impact of key reaction parameters on the enantioselective synthesis of THIQs, based on literature findings.
| Parameter | General Effect on Enantioselectivity (ee) | Causality | Reference |
| Temperature | Lower temperature generally increases ee. | Magnifies the energy difference between diastereomeric transition states. | [2] |
| Solvent Polarity | Less polar solvents (e.g., toluene) often improve ee. | Can influence the conformation of the catalyst-substrate complex. | [2] |
| Additives (Acids) | Brønsted or Lewis acids can significantly increase ee. | Prevents catalyst poisoning and can alter the electronic nature of the substrate. | [1] |
| Catalyst Loading | Generally has a minor effect on ee, but can impact conversion. | Affects reaction kinetics more than the stereochemical pathway. | N/A |
Section 2: Substrate Scope and Byproduct Formation
Not all substrates behave equally, and unexpected side reactions can complicate your synthesis. This section provides guidance on addressing substrate limitations and minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q2.1: My reaction works well for electron-rich substrates, but fails for electron-deficient ones. How can I overcome this limitation?
A2.1: This is a common challenge, particularly in electrophilic aromatic substitution reactions like the Pictet-Spengler and Bischler-Napieralski cyclizations.[7]
-
Harsher Reaction Conditions: Electron-withdrawing groups on the aromatic ring deactivate it towards electrophilic attack.
-
Solution: For the Pictet-Spengler reaction, stronger acid catalysts (e.g., superacids) and higher temperatures may be required to drive the cyclization.[8] Similarly, for the Bischler-Napieralski reaction, more potent dehydrating agents like P₂O₅ in refluxing POCl₃ can be effective for deactivated systems.[9]
-
-
Alternative Catalytic Systems: A catalyst that is optimal for one class of substrates may not be for another.
-
Solution: For asymmetric transfer hydrogenations, arene/Ru/TsDPEN catalysts bearing specific heterocyclic groups have been developed to successfully reduce DHIQs with meta- or para-substituted (less electron-rich) aromatic groups at the 1-position, a previously challenging substrate class.[6]
-
Q2.2: I am observing significant amounts of a styrene byproduct in my Bischler-Napieralski reaction. What is causing this and how can I prevent it?
A2.2: The formation of styrene derivatives is a known side reaction in the Bischler-Napieralski synthesis and proceeds through a retro-Ritter type reaction.[7] This is particularly problematic when the resulting styrene is part of a conjugated system.
-
Mechanism: The reaction proceeds through a nitrilium ion intermediate. This intermediate can either undergo the desired intramolecular cyclization or eliminate to form a stable styrene and a nitrile.[7]
-
Solutions:
-
Use of Nitrile as a Solvent: By Le Chatelier's principle, using the corresponding nitrile as the reaction solvent can shift the equilibrium away from the retro-Ritter products and favor the desired cyclization.[7]
-
Alternative Reagents: Using milder reagents that avoid the formation of a highly reactive nitrilium ion can suppress this side reaction. For example, using Tf₂O in the presence of 2-chloropyridine allows for a milder cyclodehydration.[7]
-
Reaction Pathway Diagram: Bischler-Napieralski Reaction and Side Reaction
Caption: Competing pathways in the Bischler-Napieralski reaction.
Section 3: Purification and Analysis
Obtaining a pure product with an accurately determined enantiomeric excess is the final, critical step.
Frequently Asked Questions (FAQs)
Q3.1: I'm having difficulty separating my chiral THIQ product from the remaining starting material and byproducts. What purification strategies do you recommend?
A3.1: Purification of chiral THIQs, which are often basic, can be challenging.
-
Column Chromatography: This is the most common method.
-
Pro-Tip: The basicity of the THIQ product can cause tailing on silica gel. To mitigate this, add a small amount of a basic modifier, such as triethylamine (~1%), to your eluent system.
-
Stationary Phase: Standard silica gel is usually sufficient. For very difficult separations, consider using alumina or a C18 reversed-phase column.
-
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification and can sometimes lead to an enhancement of the enantiomeric excess.[2]
-
Pro-Tip: Screen a variety of solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find conditions that yield high-quality crystals.
-
-
Acid-Base Extraction: Leverage the basicity of the THIQ.
-
Protocol: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane). Extract with a dilute aqueous acid (e.g., 1M HCl) to move the basic THIQ into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) and extract the pure THIQ back into an organic solvent.
-
Q3.2: My chiral HPLC analysis is giving broad peaks or poor separation of enantiomers. How can I optimize my method?
A3.2: Chiral HPLC is the gold standard for determining ee, but method development is key.[10]
-
Column Selection: The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., Chiralcel OD, OJ; Chiralpak AD, AS) are a good starting point for many THIQ derivatives.
-
Mobile Phase Optimization:
-
Normal Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is standard. Systematically vary the percentage of the alcohol modifier. Small changes can have a large impact on resolution.
-
Additive: For basic analytes like THIQs, adding a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase can dramatically improve peak shape by suppressing interactions with residual acidic sites on the silica support.
-
-
Temperature and Flow Rate:
-
Temperature: Lowering the column temperature can sometimes improve resolution, although it will increase analysis time.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve separation. Start with a standard flow rate (e.g., 1.0 mL/min) and adjust as needed.
-
Protocol: General Procedure for Chiral HPLC Method Development
-
Initial Screening:
-
Select two to three different chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Prepare a mobile phase of 90:10 Hexane:Isopropanol.
-
Inject a racemic standard of your THIQ.
-
-
Optimize Alcohol Modifier:
-
If separation is observed but suboptimal, vary the percentage of isopropanol (e.g., try 95:5, 80:20).
-
If peaks are broad, proceed to the next step.
-
-
Add a Basic Modifier:
-
To the best mobile phase from step 2, add 0.1% Diethylamine (DEA).
-
Re-run the analysis. This often sharpens peaks for basic compounds.
-
-
Fine-Tuning:
-
Adjust the flow rate (e.g., from 1.0 mL/min down to 0.7 mL/min) to improve resolution if necessary.
-
Ensure the column temperature is stable and controlled.
-
References
-
Ji, Y., Gao, Q., Han, W., & Fang, B. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Catalysts, 14(12), 884. [Link]
-
Zhang, Z., et al. (2021). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science, 12(3), 1093-1099. [Link]
-
Asif, M. M. A., et al. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances, 13(17), 11485-11516. [Link]
-
Pesnot, T., et al. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 84(11), 7234-7243. [Link]
-
Barrios-Rivera, J., Xu, Y., & Wills, M. (2020). Asymmetric Transfer Hydrogenation of Unhindered and Non-Electron-Rich 1-Aryl Dihydroisoquinolines with High Enantioselectivity. Organic Letters, 22(16), 6283-6287. [Link]
-
Facchetti, G., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. . [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. . [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. en.wikipedia.org. [Link]
Sources
- 1. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
- 2. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
Technical Support Center: Characterization of Impurities in Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount.[1] This document provides in-depth troubleshooting advice and validated protocols in a question-and-answer format to address common challenges encountered during impurity characterization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm observing unexpected peaks in my HPLC chromatogram. What are the likely sources of these impurities?
Answer: The presence of unexpected peaks is a common challenge. These impurities can originate from three primary sources: the synthetic route, subsequent degradation of the final compound, or the formulation process. Understanding the synthesis is the first step in postulating impurity identities.
1. Synthesis-Related Impurities: The synthesis of tetrahydroisoquinolines often involves classic reactions like the Pictet-Spengler or Bischler-Napieralski cyclizations, followed by reduction.[2] Each step presents opportunities for side reactions or incomplete conversions.
-
Starting Materials: Unreacted starting materials or impurities within those materials are the most straightforward to identify if you have reference standards.
-
Intermediates: Incomplete cyclization or reduction can leave reactive intermediates in your final product.
-
By-products: Side reactions, such as over-alkylation, dimerization, or alternative cyclization pathways, can generate structurally similar impurities. For instance, in a Pictet-Spengler reaction, slight variations in reaction conditions can lead to different isomers.[2]
2. Degradation Products: this compound has functional groups susceptible to degradation. Forced degradation studies are the best way to proactively identify these, but common pathways include:
-
Oxidation: The tetrahydroisoquinoline ring system, particularly the benzylic position C1, can be susceptible to oxidation, leading to the formation of the corresponding isoquinoline or N-oxide.
-
Hydrolysis: The methyl ester group can hydrolyze to the corresponding carboxylic acid, especially under acidic or basic conditions.
-
Photolytic Degradation: Exposure to light, particularly UV, can induce degradation. The specific products are best identified through formal photostability studies.[3][4]
Table 1: Potential Impurities and Their Origins
| Potential Impurity Type | Likely Source | Typical Analytical Signature |
|---|---|---|
| Unreacted Starting Materials | Synthesis | Peaks corresponding to known precursors. |
| Synthesis Intermediates | Synthesis | May be highly reactive; often observed in crude material. |
| Isomeric By-products | Synthesis | Same mass as the API (LC-MS), different retention time. |
| Oxidized Species | Degradation | M+16 (N-oxide) or M-2 (aromatization) in Mass Spec. |
| Hydrolyzed Product | Degradation | M-14 (loss of CH₂); more polar, earlier elution in RP-HPLC. |
| Formulation-Related | Process | Leachables from containers or reaction with excipients. |
FAQ 2: How do I develop a robust, stability-indicating HPLC method to resolve the API from its potential impurities?
Answer: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the API's purity.[5] Developing such a method requires a systematic approach. For isoquinoline alkaloids, reversed-phase HPLC is the most common and effective technique.[6][7]
Caption: HPLC Method Development Workflow.
This protocol provides a starting point. The key is to use samples from forced degradation studies to ensure the method is truly stability-indicating.[3]
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).[8] Note that acidic modifiers like trifluoroacetic acid (TFA) may be needed to ensure solubility and improve peak shape.[8]
-
For method development, use a cocktail mixture containing the API and samples from forced degradation studies (acid, base, peroxide, heat, light) to ensure all potential impurities are present.[5]
-
-
Initial Chromatographic Conditions:
-
This table provides a robust starting point for your experiments. The aromatic nature of the compound suggests that a phenyl or pentafluorophenyl (F5) column could offer alternative selectivity compared to a standard C18.[8]
Table 2: Recommended Starting HPLC Conditions
Parameter Recommended Condition Rationale & Comments Column Reversed-Phase C18, 150 x 4.6 mm, 5 µm A general-purpose column with good retention for moderately polar compounds. Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water TFA acts as an ion-pairing agent, improving peak shape for basic compounds like tetrahydroisoquinolines.[8] Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile Acetonitrile is a common organic modifier with low viscosity and UV cutoff. Gradient 10% to 90% B over 20 minutes A broad gradient is essential for initial screening to elute all potential impurities. Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column. Column Temp. 30 °C Provides better reproducibility than ambient temperature. Detection (UV) 230 nm and 280 nm Scan the UV spectrum of the API to find the absorbance maxima. Monitoring multiple wavelengths is advisable. | Injection Vol. | 10 µL | Adjust based on detector response and sample concentration. |
-
-
Optimization:
-
Peak Tailing: If the main peak shows significant tailing, it may be due to secondary interactions with free silanols on the column. Using a mobile phase with a different pH (e.g., ammonium formate buffer at pH 3.0) or a different column with low silanol activity can help.[9][10]
-
Poor Resolution: If impurities co-elute with the main peak, first try adjusting the gradient slope (make it shallower). If that fails, screen different stationary phases (e.g., a phenyl-hexyl column) to exploit different separation mechanisms like pi-pi interactions.[8]
-
FAQ 3: I have successfully resolved and isolated an unknown impurity. What is the general workflow to determine its structure?
Answer: Structural elucidation of an unknown impurity is a multi-step process that combines chromatographic and spectroscopic techniques.[11][12] The goal is to gather complementary pieces of data that, when combined, reveal the complete chemical structure.
Caption: Systematic Workflow for Impurity Identification.
-
LC-MS Analysis for Molecular Weight:
-
Objective: To determine the molecular weight of the impurity and gather initial fragmentation data.[13]
-
Protocol: Analyze the sample using an HPLC system coupled to a mass spectrometer (LC-MS). Use a soft ionization technique like Electrospray Ionization (ESI) to maximize the observation of the molecular ion ([M+H]⁺).[13] High-resolution mass spectrometry (HRMS) is highly recommended to obtain an accurate mass, which can be used to predict the elemental formula.
-
-
Isolation by Preparative HPLC:
-
Objective: To obtain a sufficient quantity (typically >1 mg) of the purified impurity for NMR analysis.[14]
-
Protocol: Scale up your analytical HPLC method to a preparative or semi-preparative column. Collect the fraction corresponding to the impurity peak. Evaporate the solvent, being careful not to degrade the isolated compound. Confirm the purity of the isolated fraction using your analytical HPLC method.
-
-
NMR Spectroscopy for Structural Confirmation:
-
Objective: To determine the exact atomic connectivity and stereochemistry of the impurity.[15] NMR is the most powerful tool for unambiguous structure elucidation of small organic molecules.[16]
-
Protocol:
-
Dissolve the isolated impurity (0.5-5 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Acquire a standard ¹H NMR spectrum to see the proton environments.
-
Acquire a ¹³C NMR spectrum to see the carbon environments.
-
Acquire 2D NMR spectra to establish connectivity:[17]
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can help determine stereochemistry by showing which protons are close in space.[15]
-
-
-
By systematically interpreting these spectra, you can piece together the complete structure of the unknown impurity.[14]
References
-
Wang, J., & Liu, M. (2010). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). Journal of pharmaceutical and biomedical analysis, 53(5), 1239–1245. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column. SIELC. Available from: [Link]
-
Arowolo, T.A., & Adebayo, G.B. (n.d.). EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS (3 UNITS). Available from: [Link]
-
MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics. Available from: [Link]
-
Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available from: [Link]
-
Lee, S. S., et al. (2007). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. Available from: [Link]
-
Wiener, J. J. M. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Available from: [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical analysis, 5(3), 1-15. Available from: [Link]
-
Gerhardt, G., et al. (2005). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 2(2), 114-121. Available from: [Link]
-
Rawat, T., & Pandey, I. P. (2016). Forced degradation studies. MedCrave online. Available from: [Link]
-
T, K. A., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. Available from: [Link]
-
BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]
-
Kumar, V., & Kumar, S. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5434-5444. Available from: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
Delanoy, M. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. LinkedIn. Available from: [Link]
-
Tatiparthi, K., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. Available from: [Link]
-
Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmaTutor. Available from: [Link]
-
ResearchGate. (2004). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. ResearchGate. Available from: [Link]
-
IJNRD. (2024). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development. Available from: [Link]
-
Głowacka, I. E., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3195. Available from: [Link]
-
PubChem. (n.d.). Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. IJSTR, 9(2). Available from: [Link]
-
ChemRxiv. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Available from: [Link]
Sources
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- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
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- 6. researchgate.net [researchgate.net]
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- 8. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of Isoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 12. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
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- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Degradation Pathways of Tetrahydroisoquinoline Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs regarding the degradation pathways of tetrahydroisoquinoline (THIQ) esters. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate, identify, and control the degradation of these critical pharmaceutical compounds.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses the fundamental questions researchers face when beginning stability studies on tetrahydroisoquinoline esters.
Q1: What are the primary chemical liabilities and degradation pathways for a tetrahydroisoquinoline ester?
A tetrahydroisoquinoline ester has two primary points of chemical instability, leading to three main degradation pathways:
-
Hydrolysis: The ester functional group is susceptible to cleavage, especially under acidic or basic conditions, yielding a carboxylic acid and an alcohol.[1][2] This is often the most common degradation pathway for any ester-containing drug molecule.[2]
-
Oxidation: The tetrahydroisoquinoline ring system itself is prone to oxidation. This can manifest in two ways:
-
Rearomatization: Oxidation can lead to the formation of a more stable, fully aromatic isoquinoline ring.[3][4]
-
α-Oxygenation: The carbon atom adjacent to the nitrogen (C1 position) is benzylic and susceptible to oxidation, which can lead to the formation of an N-acyliminium ion intermediate or ultimately a lactam (an isoquinolinone).[5][6]
-
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation through various mechanisms, including photo-oxidation via free-radical pathways.[1][7]
Q2: Why is a comprehensive understanding of these degradation pathways essential in drug development?
Studying degradation is not merely an academic exercise; it is a critical regulatory and safety requirement. The objectives are multifaceted:
-
Elucidate Degradation Pathways: To understand the chemical behavior of the molecule under various stress conditions.[7]
-
Develop Stable Formulations: Knowledge of how a molecule degrades helps in selecting appropriate excipients, pH, and packaging to ensure the drug product remains stable throughout its shelf life.[7][8]
-
Identify and Characterize Degradants: Degradation products must be identified, as they could be inactive, less active, or potentially toxic.
-
Develop and Validate Stability-Indicating Methods (SIAMs): Forced degradation studies are required to demonstrate the specificity of analytical methods, ensuring that the method can accurately measure the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.[7][9][10] This is a mandate from regulatory bodies under ICH guidelines.[11]
Q3: What is a "forced degradation" or "stress study," and how much degradation should I aim for?
A forced degradation study involves intentionally exposing a drug substance or product to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, strong oxidizers, intense light).[7][11] The goal is to generate the likely degradation products that could form over a product's shelf life.[8] A consensus among pharmaceutical scientists is that degrading the main compound by approximately 10-20% is optimal.[1][12] This provides a sufficient quantity of degradants for detection and structural analysis without leading to secondary or tertiary degradation that might not be relevant under normal storage conditions.
Part 2: Visualizing the Degradation Landscape
Understanding the potential transformations of a THIQ ester is key. The following diagrams illustrate the primary degradation routes and the typical experimental workflow used to investigate them.
Caption: Primary degradation pathways for a typical tetrahydroisoquinoline ester.
Caption: Experimental workflow for a forced degradation study.
Part 3: Troubleshooting and Experimental Guides
This section provides actionable protocols and troubleshooting advice for investigating each degradation pathway.
Guide 1: Investigating Hydrolytic Degradation
Underlying Principle: Ester hydrolysis is a chemical reaction with water, catalyzed by the presence of acid (H+) or base (OH-).[13][14] The reaction rate is highly dependent on pH and temperature.[2]
Experimental Protocol: Acid, Base, and Neutral Hydrolysis
-
Preparation: Prepare three solutions of your THIQ ester at a known concentration (e.g., 1 mg/mL) in the following solvents:
-
Acidic: 0.1 M Hydrochloric Acid (HCl)
-
Basic: 0.1 M Sodium Hydroxide (NaOH)
-
Neutral: Purified Water
-
-
Stress Condition: Incubate aliquots of each solution in sealed vials at a controlled temperature (e.g., 60°C). Protect from light to prevent confounding photolytic degradation.
-
Time Points: Withdraw samples at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching:
-
For the acidic sample, cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
For the basic sample, cool and neutralize with an equivalent amount of 0.1 M HCl.[12]
-
The neutral sample only needs to be cooled.
-
-
Analysis: Analyze all samples, including a time-zero control, by a suitable stability-indicating HPLC method.
Troubleshooting Hydrolysis Studies
-
Q: I see no degradation after 24 hours. What should I do?
-
A: Your compound is likely stable under these conditions. To force degradation, you can increase the stress level. Consider increasing the temperature (e.g., to 80°C), extending the study duration, or using a higher concentration of acid/base (e.g., 1 M HCl/NaOH).[12]
-
-
Q: My compound degraded almost completely by the first time point. How can I study the pathway?
-
A: The conditions are too harsh. Reduce the stress by lowering the temperature (e.g., test at room temperature), using a lower concentration of acid/base (e.g., 0.01 M), or taking much earlier time points (e.g., 5, 15, 30, 60 minutes).
-
-
Q: My compound is not soluble in aqueous solutions. How can I perform hydrolysis studies?
-
A: A co-solvent (like acetonitrile or methanol) can be used, but it should be kept to a minimum as it can affect the reaction kinetics. Ensure the co-solvent does not react with your compound or interfere with the analysis.[12]
-
Guide 2: Investigating Oxidative Degradation
Underlying Principle: Oxidation involves the loss of electrons, often facilitated by reactive oxygen species. Hydrogen peroxide (H₂O₂) is a commonly used, aggressive oxidizing agent in forced degradation studies to simulate oxidative stress.[8][12]
Experimental Protocol: Oxidative Stress Testing
-
Preparation: Dissolve your THIQ ester in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).
-
Stress Condition: Add hydrogen peroxide to the solution to a final concentration of 3%. In some cases, concentrations as low as 0.1% may be sufficient.[12] Keep the sample at room temperature, protected from light.
-
Time Points: Withdraw samples at intervals (e.g., 0, 2, 6, 12, 24 hours).
-
Analysis: Analyze the samples directly by HPLC. The peroxide peak is typically unretained and elutes in the void volume, but it's important to confirm it doesn't interfere with any peaks of interest.
Troubleshooting Oxidation Studies
-
Q: No degradation is observed with 3% H₂O₂.
-
A: The THIQ ring may be sterically hindered or electronically deactivated. You can try gently heating the solution (e.g., to 40°C) or increasing the H₂O₂ concentration (up to 30% is sometimes used, but with caution).[8]
-
-
Q: I see many small, new peaks in my chromatogram. What's happening?
-
A: Aggressive oxidation can lead to multiple degradation products. To simplify the profile, use milder conditions (lower H₂O₂ concentration, room temperature or below) to favor the formation of primary degradants.
-
Guide 3: Investigating Photolytic Degradation
Underlying Principle: Molecules can absorb light energy, promoting them to an excited state. This energy can cause direct bond cleavage or the formation of reactive species that lead to degradation.[1][7]
Experimental Protocol: Photostability Testing
-
Preparation: Prepare solutions of your THIQ ester (e.g., 1 mg/mL) and also spread a thin layer of the solid drug substance in transparent containers (e.g., quartz cuvettes or petri dishes).
-
Control: Prepare identical "dark" control samples wrapped in aluminum foil to exclude light.
-
Stress Condition: Expose the samples to a controlled light source in a photostability chamber. According to ICH Q1B guidelines, the total exposure should be no less than 1.2 million lux hours (visible) and 200 watt hours per square meter (UV).[7] Place the dark controls alongside the exposed samples.
-
Analysis: After the exposure period, dissolve the solid samples and analyze all exposed and dark control samples by HPLC.
Troubleshooting Photostability Studies
-
Q: I see degradation in both my light-exposed and dark control samples.
-
A: This indicates that thermal degradation is also occurring. The temperature inside photostability chambers can be elevated. The difference in degradation between the light and dark samples is the true photolytic degradation.
-
-
Q: My solid sample is stable, but the solution degrades. Why?
-
A: This is common. Molecules in solution have greater mobility and may interact more readily with dissolved oxygen or other species to facilitate photodegradation. This is critical information for developing a liquid formulation versus a solid dosage form.
-
Part 4: Analytical Strategy and Data Summary
A successful forced degradation study is underpinned by a robust analytical method.
Developing a Stability-Indicating HPLC Method
The goal of the method is to achieve baseline separation between the parent THIQ ester peak and all process impurities and degradation products.[9][10]
-
Starting Point: A reversed-phase C18 or C8 column is a common starting point.[15] A mobile phase consisting of a phosphate or acetate buffer and an organic modifier (acetonitrile or methanol) is typical.
-
Method Development:
-
Inject a composite sample containing a mix of all your stressed aliquots (acid, base, peroxide, etc.).
-
Optimize the mobile phase gradient, pH, and column temperature to resolve all peaks.
-
Use a Photodiode Array (PDA) or Diode Array Detector (DAD) to check for peak purity. A non-homogenous peak indicates that a degradant is co-eluting with your main peak or another degradant.[10]
-
-
Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.
Summary of Recommended Forced Degradation Conditions
The following table provides a standard starting point for stress testing studies, which should be adjusted based on the observed stability of the specific THIQ ester.
| Stress Condition | Reagent/Parameter | Typical Temperature | Duration | Reference |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 70°C | Up to 7 days | [12] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 70°C | Up to 7 days | [12] |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 7 days | [8] |
| Thermal (Solid) | Dry Heat | 70°C or 10-20°C below M.P. | 1-2 months | [16] |
| Photolytic | ICH Q1B Conditions | Controlled Ambient | N/A | [7] |
References
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Yuanyuan, Y., Zhang, S., Sun, Z., Su, Y., Ma, Q., Yuan, Y., & Jia, X. (2021). Oxidation of the inert sp³ C–H bonds of tetrahydroisoquinolines through C–H activation relay (CHAR): construction of functionalized isoquinolin-1-ones. Chemical Communications, 57(27), 3347-3350. [Link]
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Smith, C. R., et al. (2021). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters. [Link]
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Smith, C. R., et al. (2021). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. PubMed Central. [Link]
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Oss, G., de Vos, S. D., Luc, K. N. H., Harper, J. B., & Nguyen, T. V. (2018). Tropylium-Promoted Oxidative Functionalization of Tetrahydroisoquinolines. The Journal of Organic Chemistry, 83(3), 1000-1010. [Link]
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Wang, C., et al. (2020). Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts. Molecules, 25(21), 5029. [Link]
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Talari, Y., & Reddy, M. S. (2023). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology, 8(10), 340-345. [Link]
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Sharma, M., & Kumar, V. (2016). Forced Degradation Studies. MedCrave Online. [Link]
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N/A. (Date N/A). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Loftsson, T. (2014). Degradation Pathways. ResearchGate. [Link]
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Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
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Dostert, P., Strolin Benedetti, M., & Dordain, G. (1990). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. Journal of Neural Transmission, 29(Suppl), 221-229. [Link]
-
Ghammizi, S., et al. (2016). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles. The Journal of Organic Chemistry, 81(15). [Link]
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N/A. (Date N/A). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]
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Van der Mey, M., et al. (2021). Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. ResearchGate. [Link]
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Abdel-Aziz, A. A.-M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PubMed Central. [Link]
-
Aneesh, T. P., & Rajasekaran, A. (2012). FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. International Journal of Biological & Pharmaceutical Research, 3(5), 699-702. [Link]
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N/A. (Date N/A). Drug degradation pathways. Pharmacy 180. [Link]
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N/A. (2022). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 7(8). [Link]
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Clark, J. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]
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Abu-Lafi, S., et al. (2012). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. ResearchGate. [Link]
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Abu-Lafi, S., et al. (2012). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. PubMed Central. [Link]
-
Yang, K., et al. (2022). Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines for C–C bond formation. Journal of the Iranian Chemical Society. [Link]
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Clark, J. (Date N/A). Hydrolysing Esters. Chemguide. [Link]
-
N/A. (2019). Mechanism of ester hydrolysis. YouTube. [Link]
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N/A. (2018). Stability Indicating Methods. YouTube. [Link]
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Dev, S., & G, R. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(3), 350-360. [Link]
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Wang, Y., et al. (2022). Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change. Chemosphere, 299, 134475. [Link]
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N/A. (Date N/A). What is a stability indicating method? AmbioPharm. [Link]
-
Ye, M., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 858. [Link]
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Validation & Comparative
"1H NMR analysis of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate"
An In-Depth Guide to the Structural Elucidation of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate: A Comparative Analysis of Spectroscopic Techniques
Introduction: The Analytical Challenge
This compound is a heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) class. THIQ scaffolds are prevalent in a wide array of natural products and pharmacologically active molecules, exhibiting activities such as antitumor and antimicrobial properties.[1] The precise substitution pattern on the THIQ core is critical to its biological function, making unambiguous structural verification an essential step in chemical synthesis and drug development. The placement of the methyl carboxylate group at the C-8 position, adjacent to the fused ring system, creates a unique electronic and steric environment that requires a multi-faceted analytical approach for confirmation.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H NMR spectrum of this specific molecule. We will explore the causal relationships between the molecular structure and its spectral output, providing field-proven insights into experimental design. Furthermore, we will objectively compare the utility of ¹H NMR with complementary analytical techniques, including ¹³C NMR, 2D NMR (COSY, HSQC), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), to demonstrate a robust, self-validating workflow for structural elucidation.
Core Analysis: Deconstructing the ¹H NMR Spectrum
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution.[2][3] For a molecule like this compound, ¹H NMR provides a detailed fingerprint of the proton environment. The expected spectrum can be logically dissected into four distinct regions: the aromatic protons, the aliphatic protons of the heterocyclic ring, the amine proton, and the methyl ester protons.
Molecular Structure and Proton Assignments
To facilitate our discussion, the protons of the target molecule are systematically labeled as shown below. This labeling will be used consistently for spectral assignments.
Caption: Labeled structure of the target analyte.
Predicted ¹H NMR Spectral Data
The following table summarizes the anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in a typical deuterated solvent like CDCl₃.[4] These predictions are based on established principles of NMR spectroscopy and data from analogous structures.[5][6]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-5 | ~7.70 | Doublet (d) | ~7.8 | 1H | Deshielded by the anisotropic effect of the adjacent C=O group. |
| H-6 | ~7.25 | Triplet (t) | ~7.8 | 1H | Coupled to both H-5 and H-7. |
| H-7 | ~7.05 | Doublet (d) | ~7.8 | 1H | Standard aromatic proton chemical shift. |
| H-1 | ~4.15 | Singlet (s) | N/A | 2H | Benzylic protons adjacent to nitrogen; no adjacent protons to couple with. |
| OCH₃ | ~3.90 | Singlet (s) | N/A | 3H | Characteristic sharp singlet for a methyl ester. |
| H-3 | ~3.20 | Triplet (t) | ~6.0 | 2H | Aliphatic protons adjacent to nitrogen, coupled to H-4. |
| H-4 | ~2.95 | Triplet (t) | ~6.0 | 2H | Aliphatic protons adjacent to the aromatic ring, coupled to H-3. |
| NH | 1.5 - 3.0 | Broad Singlet (br s) | N/A | 1H | Exchangeable proton; chemical shift is concentration and solvent dependent. |
Experimental Protocol: ¹H NMR Acquisition
A self-validating protocol ensures data reliability. The inclusion of an internal standard and a D₂O exchange experiment are critical checkpoints.
Objective: To acquire a high-resolution ¹H NMR spectrum for structural confirmation.
Materials:
-
This compound (~5-10 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
Deuterium Oxide (D₂O)
-
NMR Tube (5 mm)
-
Pipettes and Vials
Procedure:
-
Sample Preparation: a. Accurately weigh approximately 5 mg of the analyte into a clean, dry vial. b. Add ~0.6 mL of CDCl₃ containing TMS. TMS serves as the internal reference, with its signal defined as 0.00 ppm.[4] c. Agitate the vial gently until the sample is fully dissolved. d. Transfer the solution to a 5 mm NMR tube.
-
Initial Data Acquisition: a. Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution). b. Perform standard instrument setup procedures (locking, shimming) to optimize magnetic field homogeneity. c. Acquire the ¹H NMR spectrum. Key parameters include:
- Pulse Angle: 30-45°
- Acquisition Time: ~3-4 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 8-16 (adjust for sample concentration)
- Temperature: 298 K
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction to obtain a pure absorption spectrum. c. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative number of protons for each resonance. e. Analyze the chemical shifts, multiplicities, and coupling constants.
-
Confirmation of NH Proton (D₂O Exchange): a. Eject the sample and add 1-2 drops of D₂O to the NMR tube. b. Shake the tube vigorously for 30 seconds to facilitate proton-deuterium exchange. c. Re-acquire the ¹H NMR spectrum using the same parameters. d. Validation Check: The broad singlet corresponding to the NH proton should disappear or significantly diminish in intensity, confirming its assignment.
Comparison Guide: An Integrated Analytical Workflow
While ¹H NMR is a cornerstone of structural analysis, relying on a single technique is insufficient for rigorous scientific validation. An integrated approach, where techniques provide orthogonal data, is the industry standard.
Workflow for Unambiguous Structure Verification
The following workflow illustrates how different analytical techniques are synergistically employed to build a complete and validated profile of the target molecule.
Caption: Integrated workflow for structural elucidation.
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹H NMR | Proton environment, connectivity (via J-coupling), relative proton count. | Excellent for initial fingerprinting and assigning diastereotopic protons. Provides clear signals for aliphatic and aromatic regions. | Signal overlap can occur. Ambiguous assignment of coupled networks without further experiments. |
| ¹³C NMR | Carbon skeleton, number of unique carbons, chemical environment of carbons. | Confirms the presence of 11 unique carbon atoms (7 aromatic/carbonyl, 3 aliphatic, 1 methoxy). Complementary to ¹H NMR.[7] | Low sensitivity, requires more sample or longer acquisition time. Provides no proton-proton connectivity data. |
| 2D NMR (COSY) | Shows correlations between J-coupled protons. | Unambiguously confirms the H-3/H-4 coupling network. Can help resolve overlapping multiplets in the aromatic region. | Does not directly link protons to carbons. |
| 2D NMR (HSQC) | Shows one-bond correlations between protons and the carbons they are attached to. | Provides definitive assignment of each protonated carbon signal (e.g., links H-4 signal to C-4 signal). Essential for resolving ambiguity. | Does not show quaternary carbons or long-range correlations. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns.[8] | Quickly confirms the molecular formula (C₁₁H₁₃NO₂). Fragmentation can provide clues about the structure (e.g., loss of the methoxy group).[9] | Cannot distinguish between isomers (e.g., C-5 vs. C-8 carboxylate). Provides no information on atom connectivity. |
| HPLC | Purity assessment, quantification, separation of mixtures. | Essential first step to ensure the sample is pure before spectroscopic analysis.[10] A single sharp peak indicates a pure compound. | Provides minimal structural information. Retention time is compound-specific but not structurally definitive on its own. |
Conclusion: A Synergistic Approach to Certainty
The structural elucidation of this compound serves as an excellent case study for the principles of modern analytical chemistry. While ¹H NMR provides the most detailed initial picture of the molecular architecture, its true power is realized when integrated into a broader workflow. HPLC confirms sample purity, mass spectrometry validates the molecular formula, ¹³C NMR maps the carbon backbone, and 2D NMR techniques like COSY and HSQC provide the final, unambiguous links in the structural puzzle. This synergistic methodology ensures a self-validating system where each piece of data corroborates the others, leading to an authoritative and trustworthy structural assignment that meets the rigorous standards of chemical and pharmaceutical research.
References
-
DeJongh, D. C., Shrader, S. R., & Cava, M. P. (1966). The Mass Spectrometry of Some Bisbenzyltetrahydroisoquinoline Alkaloids. Journal of the American Chemical Society, 88(5), 1052–1054. [Link]
-
Narayanaswami, S., Suguna, H., & Pai, B. R. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145–155. [Link]
-
Al-Dies, A. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8332–8339. [Link]
-
Meyer, M. R., et al. (2014). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Analytical and Bioanalytical Chemistry, 406(5), 1369–1381. [Link]
-
Malon, P., et al. (2006). Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. HETEROCYCLES, 68(1), 125-141. [Link]
-
Gazak, R., et al. (2007). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. Chromatographia, 66(S1), 113-117. [Link]
-
Kenyhercz, T. M., & Kissinger, P. T. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Journal of Pharmaceutical Sciences, 67(1), 112-3. [Link]
-
Ibañez, A. F., Yaculiano, G. B., & Iglesias, G. Y. M. (1989). Synthesis and 1H‐, 13C‐NMR analysis of some substituted 1,2,3,4‐tetrahydroisoquinolines. Journal of Heterocyclic Chemistry, 26(4), 907–911. [Link]
-
Dizdar, M., et al. (2023). Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes. Records of Natural Products, 17(4), 629-641. [Link]
-
International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. IJSTR, 9(2). [Link]
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Barbas, J., et al. (2012). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry, 77(19), 8825–8831. [Link]
-
SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Wiley. [Link]
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LibreTexts Chemistry. (2021). 14.12: Coupling Constants Identify Coupled Protons. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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A Comparative Guide to the ¹³C NMR Spectral Analysis of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of numerous pharmacologically active molecules.[1] Its rigid structure and presence in a wide array of natural products and synthetic drugs underscore the importance of precise structural elucidation.[1] Among the various analytical techniques employed, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into the carbon framework of these molecules.
This guide offers a comprehensive analysis of the expected ¹³C NMR spectral data for Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate . While direct literature reports for this specific derivative are not abundant, this guide provides a robust comparative framework using data from structurally related analogs. By understanding the electronic effects of substituents on the THIQ core, researchers can confidently assign and interpret the spectral features of this and similar compounds.
Comparative ¹³C NMR Data of Tetrahydroisoquinoline Derivatives
The chemical shift of each carbon atom in a THIQ derivative is influenced by its electronic environment. The introduction of a methyl carboxylate group at the C-8 position is expected to deshield the ipso-carbon (C-8) and influence the chemical shifts of neighboring carbons. The following table presents a comparison of reported ¹³C NMR data for the parent 1,2,3,4-tetrahydroisoquinoline and a related substituted derivative to provide a basis for predicting the spectrum of our target compound.
| Carbon Atom | 1,2,3,4-Tetrahydroisoquinoline¹ | (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid² | Predicted: this compound |
| C1 | 47.1 | 44.02 | ~47 |
| C3 | 42.7 | 55.19 | ~43 |
| C4 | 29.2 | 29.30 | ~29 |
| C4a | 134.5 | 132.19 | ~135 |
| C5 | 126.5 | 123.40 | ~127 |
| C6 | 126.3 | 123.66 | ~126 |
| C7 | 125.8 | 123.74 | ~129 |
| C8 | 128.8 | 126.73 | ~130 (ipso-carbon) |
| C8a | 132.8 | 131.94 | ~133 |
| -COOCH₃ (ester C=O) | - | 177.37 (-COOH) | ~168-172 |
| -COOCH₃ (ester O-CH₃) | - | - | ~52 |
¹Data obtained from SpectraBase for 1,2,3,4-Tetrahydroisoquinoline in CDCl₃.[2] ²Data for the tert-butylammonium salt in D₂O.[3] Note the significant shift of the carboxyl carbon.
Rationale for Predicted Chemical Shifts
The predictions for this compound are grounded in established principles of NMR spectroscopy:
-
Aliphatic Carbons (C1, C3, C4): The chemical shifts of the saturated carbons in the heterocyclic ring are expected to be largely similar to the parent THIQ, with minor variations due to long-range electronic effects.
-
Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): The electron-withdrawing nature of the methyl carboxylate group at C-8 will deshield the attached carbon (C-8), causing a downfield shift. The effect on other aromatic carbons will be less pronounced but observable.
-
Ester Group (-COOCH₃): The carbonyl carbon of the ester is anticipated to resonate in the typical range for ester carbonyls, generally between 165-175 ppm.[4] The methoxy carbon (-OCH₃) is expected around 50-60 ppm.[5]
Experimental Protocol for ¹³C NMR Acquisition
To ensure high-quality, reproducible data, the following experimental protocol is recommended for acquiring the ¹³C NMR spectrum of this compound.
1. Sample Preparation: a. Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). b. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). c. Filter the solution into a 5 mm NMR tube.
2. NMR Spectrometer Setup: a. Utilize a spectrometer with a minimum field strength of 100 MHz for ¹³C observation (e.g., 400 MHz for ¹H). b. Tune and match the probe for the ¹³C frequency. c. Shim the magnetic field to achieve optimal homogeneity.
3. Acquisition Parameters: a. Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments). b. Spectral Width: Approximately 200-250 ppm to encompass all expected carbon signals. c. Acquisition Time: 1-2 seconds. d. Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons. e. Number of Scans: 256 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
4. Data Processing: a. Apply an exponential line broadening factor of 1-2 Hz. b. Perform Fourier transformation. c. Phase correct the spectrum. d. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Visualizing the Molecular Structure and Key Carbons
The following diagram illustrates the structure of this compound with the IUPAC numbering system.
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A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
In the landscape of pharmaceutical research and metabolite identification, a profound understanding of molecular structure through mass spectrometry is not merely advantageous; it is imperative. Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate, a molecule featuring the critical tetrahydroisoquinoline (THIQ) scaffold, represents a class of compounds with significant biological and pharmaceutical relevance. Elucidating its fragmentation behavior is key to developing robust analytical methods for its detection, characterization, and differentiation from structural isomers.
This guide provides an in-depth, comparative analysis of the predicted mass spectrometric fragmentation of this compound under various ionization and fragmentation regimes. Moving beyond a simple catalog of fragments, we explore the causal mechanisms behind bond cleavages, offering a predictive framework for researchers working with this and structurally related molecules.
Foundational Principles: Ionization Methodologies
The initial ionization event dictates the subsequent fragmentation pathways. The choice between a "hard" ionization technique like Electron Ionization (EI) and "soft" techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is the first and most critical experimental decision.
-
Electron Ionization (GC-MS): EI employs high-energy electrons (typically 70 eV) that induce significant fragmentation, yielding a complex spectrum of fragment ions and, often, a discernible molecular ion (M•+).[1] This technique is invaluable for creating a detailed fragmentation fingerprint, ideal for library matching. For our target molecule, which is amenable to GC analysis after derivatization of the secondary amine, EI provides a wealth of structural information.[2][3]
-
Electrospray Ionization (LC-MS): ESI is a soft ionization technique that typically generates protonated molecules, [M+H]+, with minimal in-source fragmentation. This preserves the molecular weight information, which is crucial for metabolite ID and studies in complex biological matrices. To induce fragmentation, tandem mass spectrometry (MS/MS) is required, where the [M+H]+ precursor ion is isolated and subjected to controlled collisional activation.[4]
Tandem Mass Spectrometry (MS/MS): A Comparative Overview of Fragmentation Techniques
For soft ionization methods, the fragmentation pattern is highly dependent on the dissociation technique employed. We will compare the most common techniques: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
-
Collision-Induced Dissociation (CID): The most widely used method, CID involves accelerating ions and colliding them with neutral gas molecules. This process heats the ions, leading to the cleavage of the weakest bonds. It is highly effective for generating a reproducible fragmentation pattern for small molecules.
-
Higher-Energy Collisional Dissociation (HCD): Available on Orbitrap instruments, HCD is a beam-type CID method that provides higher fragmentation efficiency and is known for producing richer spectra, including low-mass fragment ions that might be missed in traditional ion trap CID.[5] This can be particularly useful for discerning subtle structural differences.
-
Electron Transfer Dissociation (ETD): ETD involves transferring an electron to a multiply charged precursor ion, inducing fragmentation by a different, non-ergodic mechanism. While it excels for large, highly charged species like peptides, its application to singly charged small molecules is less common but can provide complementary information by cleaving different bonds than CID or HCD.[6]
The logical workflow for analyzing our target compound via LC-MS/MS is depicted below.
Caption: A typical LC-MS/MS workflow for analyzing small molecules.
Predicted Fragmentation Pathways
Based on established chemical principles and extensive data on related tetrahydroisoquinoline and methyl ester compounds, we can predict several major fragmentation pathways for this compound (Molecular Weight: 191.23 g/mol ).
This is a dominant fragmentation pathway for amines.[7] The cleavage occurs at the carbon-carbon bond adjacent (alpha) to the nitrogen atom. This is driven by the formation of a resonance-stabilized iminium ion.[8][9][10] For the THIQ core, this can happen in two primary locations.
-
Cleavage of the C1-C8a bond: This breaks open the heterocyclic ring, leading to a stable ion.
-
Cleavage of the C3-C4 bond: This is another likely site for ring opening.
The most characteristic α-cleavage in THIQs often results from the loss of a hydrogen radical from C1, leading to a highly stable dihydroisoquinolinium ion.
The partially saturated heterocyclic ring of the THIQ nucleus is susceptible to a retro-Diels-Alder (RDA) reaction.[11] This concerted reaction involves the cleavage of two bonds within the ring, resulting in the formation of two new stable, smaller molecules. This pathway is highly diagnostic for cyclic systems.[12]
Aromatic esters exhibit characteristic fragmentation patterns, primarily involving the ester functional group itself.[13][14]
-
Loss of the Methoxy Radical (•OCH₃): Cleavage of the O-CH₃ bond results in the loss of 31 Da and the formation of an acylium ion.[15]
-
Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the aromatic ring and the carbonyl carbon leads to the loss of 59 Da.
The following diagrams illustrate these predicted fragmentation pathways for both EI and ESI-MS/MS conditions.
Caption: Predicted major fragmentation pathways under Electron Ionization (EI).
Caption: Predicted major fragmentation pathways from the [M+H]+ ion in ESI-MS/MS.
Data Summary and Comparative Analysis
The following table summarizes the predicted key fragment ions and their origins, providing a direct comparison between the analytical approaches.
| Predicted m/z | Proposed Fragment Identity | Probable Origin Pathway | Expected Technique(s) | Rationale & Notes |
| 191 | [M]•+ | Molecular Ion | EI | Odd m/z consistent with the nitrogen rule.[7] May be weak or absent. |
| 192 | [M+H]+ | Protonated Molecule | ESI, APCI | Base peak in MS1 spectrum; precursor for MS/MS experiments. |
| 160 | [M - •OCH₃]+ or [M+H - CH₃OH]+ | Ester Cleavage | EI, CID, HCD | Loss of a methoxy radical (EI) or neutral methanol (ESI). A very common loss for methyl esters.[15] |
| 146 | [M+H - CH₃OH - CO]+ | Sequential Loss | CID, HCD | Subsequent loss of carbon monoxide from the m/z 160 ion, indicating an acylium intermediate. |
| 132 | [M - •COOCH₃]+ | Ester Cleavage | EI | Loss of the entire carbomethoxy group, leaving the core THIQ radical cation. |
| 130 | [C₉H₈N]+ | α-Cleavage / Aromatization | EI, CID, HCD | A prominent ion in many THIQ spectra, corresponding to the fully aromatized isoquinoline structure after loss of hydrogens.[16] |
Isomer Differentiation: The Case of the 3-Carboxylate
A key application of detailed fragmentation analysis is the differentiation of positional isomers. Consider Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.[17] In this isomer, the ester group is attached to the saturated heterocyclic ring, not the aromatic ring. This would lead to a dramatically different fragmentation pattern.
-
Dominant Fragmentation: The primary fragmentation would likely be the loss of the •COOCH₃ group (59 Da) via α-cleavage, as the resulting ion would be stabilized by the nitrogen.[10]
-
RDA Reaction: The RDA reaction would be less likely to retain the charge on the aromatic portion containing the ester, altering the observed products.
Experimental Protocols
To provide a self-validating framework, the following detailed protocols are suggested.
-
Derivatization (Optional but Recommended): To improve volatility and peak shape, derivatize the secondary amine. A common method is acylation. To 100 µL of sample in a suitable solvent (e.g., acetonitrile), add 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA) and 10 µL of pyridine. Heat at 70°C for 30 minutes.
-
GC Separation:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).
-
Injector: 250°C, splitless mode.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.[18]
-
-
MS Detection (EI):
-
Ion Source: Electron Ionization at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Dilute the sample in a mobile phase-compatible solvent (e.g., 50:50 water:methanol with 0.1% formic acid) to a final concentration of ~1 µg/mL.[4]
-
LC Separation:
-
Column: C18 reverse-phase, e.g., Zorbax RRHD Eclipse Plus (2.1 x 50 mm, 1.8 µm).[19]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Detection (Positive ESI):
-
Ion Source: Electrospray Ionization, positive mode.
-
Capillary Voltage: 3.5 kV.
-
MS1 Scan: Scan for the precursor ion at m/z 192.
-
MS2 Fragmentation: Isolate m/z 192 and fragment using CID or HCD with normalized collision energy ranging from 15-40 eV to generate a comprehensive fragmentation spectrum.
-
Conclusion
The mass spectrometric fragmentation of this compound is governed by the interplay between its core structural motifs: the tetrahydroisoquinoline nucleus and the aromatic methyl ester. By comparing hard (EI) and soft (ESI) ionization techniques, coupled with different tandem MS fragmentation methods (CID/HCD), a comprehensive structural portrait can be assembled. Key diagnostic pathways include α-cleavage characteristic of the amine, retro-Diels-Alder reaction of the heterocyclic ring, and predictable losses from the methyl ester group. This multi-faceted approach not only allows for confident identification but also provides the specificity required to distinguish it from challenging positional isomers, a critical capability in drug development and metabolic research.
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Rose, C. M., et al. (2016). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of Proteome Research, 15(7), 2266–2273. [Link]
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Karschner, E. L., et al. (2024). LC-MS-MS quantification of Δ8-THC, Δ9-THC, THCV isomers and their main metabolites in human plasma. Journal of Analytical Toxicology, bkae048. [Link]
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A Comparative Guide to Purity Analysis of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Introduction: The Analytical Imperative for a Key Synthetic Building Block
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a member of the tetrahydroisoquinoline (THIQ) class of heterocyclic compounds. The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] As a functionalized building block, the purity of this specific carboxylate derivative is paramount. It directly influences the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredients (APIs) derived from it.
Common synthetic routes to the THIQ core, such as the Pictet-Spengler and Bischler-Napieralski reactions, can introduce a variety of process-related impurities, including unreacted starting materials, intermediates, and by-products.[1][3] Therefore, a robust, validated analytical method is not merely a quality control checkpoint but a critical component of process understanding and optimization in drug development.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on a proposed High-Performance Liquid Chromatography (HPLC) method. We will explore the rationale behind the method development, detail a comprehensive validation protocol based on International Council for Harmonisation (ICH) guidelines, and compare its performance characteristics to alternative technologies like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Core Methodology: A Proposed HPLC-UV System for Robust Purity Determination
In the absence of a standardized pharmacopeial monograph for this specific intermediate, a new method must be developed and validated. Reversed-Phase HPLC (RP-HPLC) with UV detection is the workhorse of the pharmaceutical industry for purity analysis due to its versatility, robustness, and cost-effectiveness.[4]
Rationale for Method Design
The selection of each parameter is a deliberate choice grounded in the physicochemical properties of the analyte and the principles of chromatography.
-
Column Chemistry: A C18 (octadecylsilane) stationary phase is the logical starting point. The non-polar C18 chains will interact with the hydrophobic aromatic ring of the THIQ structure, while the polar ester and secondary amine functionalities will ensure sufficient interaction with the aqueous-organic mobile phase for good retention and separation from potential non-polar and highly polar impurities.
-
Mobile Phase Composition: A gradient elution using a mixture of a weak acid in water (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is proposed.
-
Acidic Modifier (e.g., 0.1% Formic Acid): The secondary amine in the THIQ ring has a pKa that makes its charge state pH-dependent. Operating at a low pH (around 2.7 for formic acid) ensures this amine is consistently protonated. This suppresses silanol interactions on the silica-based stationary phase and prevents peak tailing, leading to sharp, symmetrical peaks.
-
Acetonitrile: Chosen for its low viscosity and UV transparency, allowing for efficient mass transfer and low detector noise.
-
Gradient Elution: A gradient (increasing the percentage of acetonitrile over time) is essential for a purity-indicating method. It ensures that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time, while providing adequate resolution for early-eluting polar impurities.
-
-
Detection: The benzene ring within the THIQ structure is a strong chromophore. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is recommended. This allows for the determination of the optimal detection wavelength (likely around 220 nm or 254 nm) and provides peak purity analysis by comparing spectra across a single peak, adding a layer of confidence in specificity.
Experimental Protocol: HPLC Purity Method
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and DAD/PDA detector.
-
Chromatography Data System (CDS) for instrument control and data processing.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
-
Sample Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner to a final concentration of 0.5 mg/mL.
-
Workflow for Purity Analysis and Method Validation
The following diagram outlines the logical flow from sample preparation through to the final, validated purity assessment.
Caption: Workflow for HPLC Purity Analysis and Method Validation.
Trustworthiness: A Self-Validating System via ICH Guidelines
For an analytical method to be trustworthy, it must be validated to prove it is suitable for its intended purpose.[5] The protocol must demonstrate that the method is specific, sensitive, accurate, and precise.[6][7]
| Validation Parameter | Purpose & Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. (Criterion: Peak purity index > 0.999; baseline resolution between analyte and known impurities). |
| Linearity & Range | To demonstrate a direct proportional relationship between concentration and detector response over a specified range. (Criterion: Correlation coefficient (r²) ≥ 0.999 over a range like LOQ to 150% of the nominal concentration).[5] |
| Accuracy | To measure the closeness of the test results to the true value. Assessed by spiking the sample with known amounts of analyte. (Criterion: Recovery of 98.0% to 102.0% at three concentration levels).[5] |
| Precision | To measure the degree of scatter between a series of measurements. Assessed at two levels: • Repeatability (Intra-assay): Multiple analyses on the same day. • Intermediate Precision: Analyses on different days, by different analysts, or on different equipment. (Criterion: Relative Standard Deviation (RSD) ≤ 2.0%).[7] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. (Typically determined at a signal-to-noise ratio of 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (Typically determined at a signal-to-noise ratio of 10:1; precision at LOQ should be ≤ 10% RSD). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 mL/min flow rate, ±2 °C column temperature, minor changes in mobile phase pH). (Criterion: System suitability parameters remain within limits; purity results are not significantly impacted). |
Performance Comparison: HPLC vs. Alternative Technologies
While HPLC is a robust choice, other technologies offer distinct advantages and disadvantages depending on the specific analytical need, such as high-throughput screening or the identification of unknown volatile impurities.
HPLC vs. UPLC (Ultra-Performance Liquid Chromatography)
UPLC is an evolution of HPLC that uses columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling much higher system backpressures (up to 15,000 psi).[8][9] This fundamental difference leads to significant performance enhancements.[10][11]
-
Speed and Throughput: UPLC can reduce analysis times by a factor of up to 9 compared to traditional HPLC.[11] A 20-minute HPLC run could potentially be completed in 2-3 minutes on a UPLC system, drastically increasing laboratory throughput.[8][12]
-
Resolution and Sensitivity: The smaller particles provide superior separation efficiency, resulting in sharper, narrower peaks. This increased resolution can separate closely eluting impurities that might co-elute in an HPLC run. The narrower peaks also lead to greater peak height and improved signal-to-noise, enhancing sensitivity.[10][12]
-
Solvent Consumption: The shorter run times and lower flow rates used in UPLC significantly reduce solvent usage, leading to cost savings and a more environmentally friendly analysis.[10]
HPLC vs. GC-MS (Gas Chromatography-Mass Spectrometry)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.
-
Orthogonal Technique: GC provides separation based on a compound's boiling point and interaction with the stationary phase, which is fundamentally different from the polarity-based separation in RP-HPLC. This makes it an excellent confirmatory or complementary technique.
-
Impurity Identification: The mass spectrometer provides structural information, making GC-MS ideal for identifying unknown volatile or semi-volatile impurities, such as residual synthesis solvents or low molecular weight by-products.
-
Limitations: this compound has a relatively high boiling point and contains a polar secondary amine, which can lead to poor peak shape and thermal degradation in a GC inlet. Derivatization (e.g., acylation) is often required to increase volatility and thermal stability, adding a complex and potentially variable step to the sample preparation process.[13][14]
Comparative Summary of Analytical Techniques
| Feature | HPLC (Proposed Method) | UPLC | GC-MS |
| Primary Separation | Polarity | Polarity | Volatility / Boiling Point |
| Analysis Speed | Moderate (e.g., 20 min) | Very Fast (e.g., 2-3 min)[12] | Fast to Moderate (e.g., 10-25 min) |
| Resolution | Good | Excellent | Excellent |
| Sensitivity | Good | Excellent[10] | Excellent (with MS) |
| Sample Preparation | Simple (dissolve and inject) | Simple (dissolve and inject) | Often requires derivatization |
| Instrumentation Cost | Standard | High | High |
| Key Application | Routine QC, Purity/Assay | High-Throughput Screening, Complex Mixtures | Volatile Impurities, Unknown Identification |
Decision-Making Framework
The choice of technology depends on the analytical objective.
Caption: Decision Tree for Selecting the Appropriate Analytical Method.
Conclusion
For the routine purity assessment of this compound, a well-validated reversed-phase HPLC method offers the optimal balance of performance, robustness, and cost-effectiveness. It is capable of separating the main component from key process-related impurities and can be readily implemented in most pharmaceutical quality control laboratories.
While UPLC presents a superior alternative for high-throughput environments where speed and sensitivity are paramount, the higher initial investment may not be justified for all applications.[8] GC-MS serves a distinct and complementary role, proving invaluable for the specific task of identifying volatile or unknown impurities but is less suitable for routine quantitative purity testing of the primary compound due to the likely need for derivatization. The ultimate choice of method should always be guided by the specific analytical requirements, aligning the technology's strengths with the scientific question at hand.
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A Comparative Guide to Tetrahydroisoquinoline Carboxylate Isomers for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of key tetrahydroisoquinoline (THIQ) carboxylate isomers, focusing on the positional isomers 1-carboxylic acid and 3-carboxylic acid, and their respective enantiomers. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and biological evaluation of these important scaffolds.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive framework for designing molecules that can interact with a variety of biological targets.[2] THIQ derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The introduction of a carboxylic acid group to the THIQ scaffold creates chiral centers and provides a handle for further derivatization, opening up vast possibilities for drug design and development.[5][6]
This guide will focus on the comparative aspects of two key positional isomers: tetrahydroisoquinoline-1-carboxylic acid and tetrahydroisoquinoline-3-carboxylic acid, as well as their stereoisomers. Understanding the differences in their synthesis, physicochemical properties, and biological activities is crucial for the rational design of novel therapeutics.
Structural Comparison of Key Isomers
The position of the carboxylate group on the tetrahydroisoquinoline ring significantly influences the molecule's overall shape, polarity, and potential for intermolecular interactions.
Caption: Workflow for the Pictet-Spengler synthesis of THIQ-3-carboxylic acid.
Experimental Protocol: Pictet-Spengler Synthesis of Racemic Tetrahydroisoquinoline-3-carboxylic Acid
-
Starting Materials: L-phenylalanine is reacted with formaldehyde or paraformaldehyde. 2. Acid Catalyst: The reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. [7]3. Reaction Conditions: The mixture is heated, often under reflux, to drive the condensation and cyclization steps.
-
Work-up and Isolation: The product is isolated by adjusting the pH to precipitate the amino acid, followed by filtration and purification.
Rationale: The Pictet-Spengler reaction is a robust and well-established method for forming the tetrahydroisoquinoline ring system. The use of an acid catalyst is crucial for the formation of the electrophilic iminium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution to form the bicyclic product. [7]The choice of starting materials allows for the introduction of various substituents on both the aromatic ring and the newly formed heterocyclic ring.
Synthesis of Tetrahydroisoquinoline-1-carboxylic Acid
The synthesis of tetrahydroisoquinoline-1-carboxylic acid is more challenging due to the need to introduce the carboxyl group at the C1 position. One effective approach involves a combination of the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization . [7][8]
Caption: Diastereoselective synthesis of THIQ-1-carboxylic acid.
Experimental Protocol: Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid [7]
-
Petasis Reaction: A chiral amino alcohol is reacted with a boronic acid and glyoxylic acid to form diastereomeric morpholinone derivatives.
-
Diastereomer Separation: The resulting diastereomers are separated by column chromatography.
-
Transformation: The separated diastereomer is converted into a suitable substrate for the Pomeranz–Fritsch–Bobbitt cyclization.
-
Cyclization: The substrate undergoes cyclization to form the tetrahydroisoquinoline ring system.
-
Final Product Formation: Subsequent reaction steps yield the final enantiomerically pure tetrahydroisoquinoline-1-carboxylic acid.
Rationale: This diastereoselective approach allows for the synthesis of enantiomerically pure 1-carboxy isomers, which is often crucial for pharmacological studies. The Petasis reaction provides a versatile method for the synthesis of α-amino acids, and the subsequent Pomeranz–Fritsch–Bobbitt cyclization is a reliable method for constructing the tetrahydroisoquinoline core. [7]
Physicochemical Properties: A Comparative Overview
While direct comparative studies on the fundamental physicochemical properties of the parent 1- and 3-carboxylate isomers are scarce, we can infer some differences based on their structures. The position of the carboxyl group will influence properties such as pKa, lipophilicity (logP), and solubility.
| Property | Tetrahydroisoquinoline-1-carboxylic Acid | Tetrahydroisoquinoline-3-carboxylic Acid | Rationale for Differences |
| pKa | Expected to be slightly different from the 3-isomer. | The pKa of the carboxylic acid is influenced by the proximity of the nitrogen atom. | The electronic environment of the carboxyl group differs between the two isomers, which will affect its acidity. |
| logP | Expected to differ from the 3-isomer. | The logP value for the racemic mixture is reported to be -1.3. [9] | The different positioning of the polar carboxyl group relative to the bicyclic ring system will alter the overall lipophilicity of the molecule. |
| Solubility | Soluble in polar solvents. [10] | Soluble in polar solvents; solubility is pH-dependent. [10] | Both isomers contain a polar carboxylic acid and a secondary amine, making them soluble in polar solvents. The exact solubility will be influenced by the crystal packing and ionization state. |
Analytical Characterization of Isomers
Accurate characterization of the synthesized isomers is essential. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule.
Expected ¹H NMR Chemical Shifts (in ppm):
| Proton | Tetrahydroisoquinoline-1-carboxylic Acid (approx.) [7] | Tetrahydroisoquinoline-3-carboxylic Acid (approx.) [11] |
| Aromatic-H | 6.8 - 7.2 | 7.0 - 7.3 |
| C1-H | ~4.9 (methine) | - |
| C3-H | - | ~4.0 (methine) |
| C4-H₂ | ~3.0 | ~3.2 |
| NH | Broad signal | Broad signal |
| COOH | Broad signal, >10 | Broad signal, >10 |
Note: Exact chemical shifts can vary depending on the solvent, concentration, and substitution pattern. The key differentiating signals in the ¹H NMR spectra are the chemical shifts of the methine protons at C1 and C3.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isomers, confirming their identity.
Expected Fragmentation Pattern (Electron Ionization):
Both isomers are expected to show a molecular ion peak (M+) corresponding to their molecular weight (177.20 g/mol ). [9]The fragmentation patterns will differ based on the stability of the resulting fragments. For the 3-carboxylic acid isomer, a prominent fragment is often observed due to the loss of the carboxyl group.
Chiral Separation of Enantiomers
Since the biological activity of chiral molecules often resides in a single enantiomer, their separation is a critical step in drug discovery. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common method for this purpose.
Experimental Protocol: Chiral HPLC Separation of Tetrahydroisoquinoline-3-carboxylic Acid Derivatives [12][13]
-
Chiral Column Selection: A polysaccharide-based chiral stationary phase, such as a Chiralpak® column, is often effective.
-
Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol, isopropanol) is typically used. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
-
Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the tetrahydroisoquinoline chromophore.
-
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision. [13]
Caption: General workflow for the chiral separation of enantiomers by HPLC.
Rationale: Chiral stationary phases create a chiral environment that allows for the differential interaction of the two enantiomers, leading to their separation. The choice of the mobile phase is critical for optimizing the retention times and resolution of the enantiomers.
Comparative Biological Activity
The position of the carboxylate group can have a profound impact on the biological activity of tetrahydroisoquinoline derivatives. While direct comparative studies of the parent 1- and 3-carboxy isomers are limited, studies on their derivatives provide valuable insights.
| Biological Target/Activity | Observations on Derivatives | Potential Influence of Carboxylate Position |
| Anticancer Activity | Derivatives of THIQ-3-carboxylic acid have been investigated as inhibitors of aminopeptidase N (APN/CD13), with some compounds showing potent activity. [5]Other THIQ derivatives have shown activity against various cancer cell lines by targeting KRas. [4] | The carboxylate group can act as a key binding motif, and its position will determine the optimal orientation of the molecule within the active site of the target protein. |
| Neuroprotective Activity | The tetrahydroisoquinoline scaffold is a known pharmacophore for central nervous system targets. [14] | The physicochemical properties, such as lipophilicity and pKa, which are influenced by the carboxylate position, will affect the ability of the molecule to cross the blood-brain barrier and interact with neuronal receptors. |
| Enzyme Inhibition | Derivatives have been shown to inhibit various enzymes, including those involved in cancer and neurodegenerative diseases. [5][15] | The carboxylate can act as a coordinating group for metal ions in the active sites of metalloenzymes or form key hydrogen bonds. Its position is therefore critical for inhibitory potency. |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general method for assessing the cytotoxic effects of the synthesized isomers.
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, MDA-MB-231) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This assay is a widely used and reliable method for the initial screening of the cytotoxic potential of new compounds.
Conclusion and Future Directions
The positional and stereoisomers of tetrahydroisoquinoline carboxylates represent a rich source of chemical diversity for drug discovery. The choice of the 1-carboxy or 3-carboxy scaffold, as well as the specific enantiomer, can have a significant impact on the synthetic accessibility, physicochemical properties, and ultimately, the biological activity of the resulting derivatives.
This guide has provided a comparative overview of the synthesis, characterization, and evaluation of these important building blocks. Further head-to-head comparative studies are needed to fully elucidate the structure-activity relationships and to guide the rational design of the next generation of tetrahydroisoquinoline-based therapeutics. The development of more efficient and stereoselective synthetic methods, coupled with comprehensive biological and pharmacokinetic profiling, will undoubtedly unlock the full potential of these versatile scaffolds.
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A Comparative Guide to the Biological Activity of Methyl 1,2,3,4-Tetrahydroisoquinoline-8-Carboxylate and Its Positional Isomers
For researchers, scientists, and professionals in drug development, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure, forming the backbone of numerous biologically active compounds.[1][2][3] The strategic placement of substituents on this scaffold is a key determinant of its pharmacological profile. This guide provides an in-depth comparison of the biological activity of methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate and its positional isomers with the carboxylate group at the 5, 6, and 7 positions.
While direct head-to-head comparative studies of these specific isomers are not extensively available in the current body of scientific literature, this guide will synthesize existing data on related THIQ derivatives to provide a reasoned, predictive analysis of their potential biological activities. We will delve into the established structure-activity relationships (SAR) of the THIQ nucleus and present detailed experimental protocols that can be employed to empirically validate these predictions.
The 1,2,3,4-Tetrahydroisoquinoline Scaffold: A Hub of Diverse Biological Activities
The THIQ core is a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological effects. These activities are profoundly influenced by the nature and position of substituents on both the heterocyclic and aromatic rings.[1][2][3] Documented activities of THIQ analogs include:
-
Anticancer and Anti-Angiogenesis: Various THIQ derivatives have demonstrated potent cytotoxic effects against different cancer cell lines.[4]
-
Neuroprotective and Neuromodulatory: Certain THIQ compounds have shown promise in models of neurodegenerative diseases and as modulators of central nervous system receptors.
-
Antimicrobial: The THIQ scaffold has been a template for the development of agents targeting bacteria, fungi, viruses, and parasites.[5]
-
Receptor Modulation: THIQ derivatives have been designed as antagonists for receptors such as the orexin and 5-HT receptors.
The position of substituents on the benzene ring of the THIQ moiety plays a critical role in determining the specific biological activity and potency of the molecule. This is due to the influence of substituents on the electronic properties, lipophilicity, and steric interactions with biological targets.
Comparative Analysis of Methyl Tetrahydroisoquinoline Carboxylate Isomers: A Predictive Approach
In the absence of direct comparative experimental data, we can infer the potential biological activities of the 5-, 6-, 7-, and 8-methyl carboxylate isomers based on established SAR principles for the THIQ scaffold. The methyl carboxylate group is an electron-withdrawing group that can also participate in hydrogen bonding, and its position will dictate its interaction with target proteins.
dot
Caption: Inferred biological activities of carboxylate isomers.
This compound
Direct biological data for this isomer is scarce. However, studies on 5,8-disubstituted THIQs as inhibitors of Mycobacterium tuberculosis (M.tb) ATP synthase provide valuable insights.[6][7] In this series, an N-methylpiperazine group was found to be a preferred substituent at the 8-position, suggesting that this position is critical for interaction with the enzyme.[6][7] The methyl carboxylate at this position could potentially mimic some of the interactions of the N-methylpiperazine, making the 8-carboxylate isomer a candidate for anti-tubercular activity.
Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate
Some information is available for a related compound, methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride.[8] This compound is suggested to have neuroprotective, antioxidant, and anti-addictive properties.[8] This indicates that the 5-carboxylate scaffold, even with other substitutions, is amenable to producing neuroactive compounds. The 5-position is adjacent to the fused nitrogen-containing ring, which may influence its interaction with CNS targets.
Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate & 7-carboxylate
There is very limited specific information on the biological activities of the 6- and 7-carboxylate isomers. However, the 6 and 7 positions are common points of substitution in many biologically active THIQ derivatives. For instance, substitutions at these positions are known to influence activity at various receptors. In the anti-tubercular 5,8-disubstituted series, the nature of the linker at the 7-position was shown to be important for activity.[6][7]
| Isomer Position | Related Experimental Data | Predicted Biological Potential |
| 8-Carboxylate | 5,8-disubstituted analogs show anti-tubercular activity.[6][7] | Potential anti-tubercular agent. |
| 5-Carboxylate | An 8-chloro-1-methyl-5-carboxylate analog has neuroprotective and antioxidant properties.[8] | Potential for neuroprotective and antioxidant activities. |
| 6-Carboxylate | General SAR of THIQs indicates importance of this position for receptor modulation. | Candidate for receptor-targeted activities (e.g., GPCRs). |
| 7-Carboxylate | Linker at the 7-position is critical for anti-tubercular activity in a related series.[6][7] | Potential for various activities depending on target; may influence anti-tubercular profile. |
Experimental Protocols for Comparative Evaluation
To empirically determine and compare the biological activities of these isomers, a panel of in vitro assays should be employed. The following are detailed protocols for relevant assays, based on methodologies used for other THIQ derivatives.
Synthesis of Methyl 1,2,3,4-Tetrahydroisoquinoline Carboxylate Isomers
The synthesis of these isomers can be achieved through established synthetic routes for THIQ derivatives, such as the Pictet-Spengler or Bischler-Napieralski reactions, followed by appropriate functional group manipulations to introduce the methyl carboxylate group at the desired position.[1]
dot
Caption: General synthetic workflow for THIQ carboxylates.
Step-by-step Synthesis (General Scheme):
-
Starting Material Selection: Begin with a commercially available or synthesized phenylethylamine bearing a substituent (e.g., a bromine or nitro group) at the position corresponding to the desired location of the carboxylate.
-
Pictet-Spengler Cyclization: React the phenylethylamine with an aldehyde (commonly formaldehyde) under acidic conditions to form the THIQ ring.
-
Functional Group Transformation: Convert the substituent on the aromatic ring to a carboxylic acid. For example, a bromine atom can be converted to a carboxylic acid via lithiation followed by quenching with carbon dioxide, or a nitro group can be reduced to an amine, which is then subjected to a Sandmeyer reaction to introduce a nitrile, followed by hydrolysis.
-
Esterification: Convert the resulting carboxylic acid to its methyl ester using standard esterification conditions (e.g., methanol with a catalytic amount of acid).
In Vitro Anti-Tubercular Activity Assay
Objective: To determine the minimum inhibitory concentration (MIC) of the THIQ isomers against Mycobacterium tuberculosis.
Protocol:
-
Strain and Culture: Use the H37Rv strain of M. tuberculosis. Culture the bacteria in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Make serial dilutions in culture medium in a 96-well microplate.
-
Inoculation: Add the bacterial suspension (adjusted to a McFarland standard of 1.0 and then diluted 1:20) to each well.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Cell Proliferation (Anticancer) Assay
Objective: To assess the cytotoxic effects of the THIQ isomers on human cancer cell lines.
Protocol:
-
Cell Lines and Culture: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer). Culture the cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the THIQ isomers for 48-72 hours.
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
dot
Caption: Workflow for the biological evaluation of THIQ isomers.
Neuroprotection Assay
Objective: To evaluate the ability of the THIQ isomers to protect neuronal cells from a neurotoxin.
Protocol:
-
Cell Line and Culture: Use a human neuroblastoma cell line such as SH-SY5Y. Culture the cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS.
-
Cell Seeding and Differentiation: Seed the cells in 96-well plates. Differentiate the cells by treating with retinoic acid for 5-7 days.
-
Compound Pre-treatment: Pre-treat the differentiated cells with the THIQ isomers for 24 hours.
-
Toxin Treatment: Induce neurotoxicity by adding a neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium).
-
Cell Viability Assessment: After 24 hours of toxin exposure, assess cell viability using the MTT assay as described above.
-
Data Analysis: Determine the concentration of the THIQ isomers that provides 50% protection against the neurotoxin-induced cell death (EC50).
Conclusion and Future Directions
The 1,2,3,4-tetrahydroisoquinoline scaffold remains a fertile ground for the discovery of novel therapeutic agents. While a definitive comparison of the biological activities of this compound and its positional isomers awaits direct experimental validation, the existing literature on related compounds allows for a reasoned, predictive analysis. The 8- and 5-carboxylate isomers emerge as particularly interesting candidates for anti-tubercular and neuroprotective activities, respectively.
The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate these isomers and establish a comprehensive structure-activity relationship. Such studies are crucial for unlocking the full therapeutic potential of this versatile chemical scaffold and for the rational design of next-generation THIQ-based drugs.
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Ishida, J., et al. (2000). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Journal of the Chinese Chemical Society, 47(5), 1069-1074. [Link]
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A Comparative Guide to the Synthesis and Validation of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
For researchers, scientists, and professionals in drug development, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous alkaloids and pharmacologically significant molecules.[1][2] The precise placement of substituents on this privileged scaffold is critical for modulating biological activity. This guide provides an in-depth comparison of plausible synthetic routes for a specific, less-documented analogue: Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate.
We will move beyond a simple recitation of steps to explore the causality behind experimental choices, comparing the two most prominent synthetic strategies—the Pictet-Spengler and Bischler-Napieralski reactions. Furthermore, this guide establishes a rigorous framework for the analytical validation of the final compound, ensuring that any described protocol is a self-validating system.
Comparative Analysis of Synthetic Strategies
The primary challenge in synthesizing this compound lies in the electronic nature of the target. The methyl carboxylate group is electron-withdrawing, which deactivates the aromatic ring and makes the key intramolecular electrophilic aromatic substitution step more difficult than in syntheses of THIQs with electron-donating substituents.[3] This critical factor influences the choice of reaction conditions and overall feasibility.
At a Glance: Key Differences
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | β-(3-methoxycarbonylphenyl)ethylamine and a formaldehyde source (e.g., paraformaldehyde) | N-Formyl-β-(3-methoxycarbonylphenyl)ethylamine |
| Key Reagents | Strong protic or Lewis acid catalyst (e.g., TFA, superacids).[3] | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅).[4][5] |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline (fully saturated).[6][7] | 3,4-Dihydroisoquinoline (an imine).[4][8] |
| Subsequent Steps | Often the final product. | Requires a subsequent reduction step (e.g., with NaBH₄).[8] |
| Reaction Conditions | Requires harsh conditions (high temperatures, strong acids) due to the deactivating ester group.[3][9] | Generally requires harsh, refluxing acidic conditions.[5] |
Reaction Mechanisms and Logical Flow
The fundamental difference between these pathways is the nature of the electrophile that triggers cyclization. The Pictet-Spengler reaction proceeds via an in-situ generated iminium ion, whereas the Bischler-Napieralski reaction involves a more electrophilic nitrilium ion intermediate.[5]
Pictet-Spengler Reaction Pathway
This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure.[10] For our target, the deactivating effect of the meta-ester group necessitates the use of strong acids or superacids to facilitate the electrophilic attack on the aromatic ring.[3]
Caption: Pictet-Spengler reaction pathway for the target synthesis.
Bischler-Napieralski Reaction Pathway
This method requires a two-step sequence: the cyclization of an N-acylated β-phenylethylamine to a 3,4-dihydroisoquinoline, followed by reduction.[8] The cyclization is promoted by a strong dehydrating agent like phosphorus oxychloride (POCl₃).[4]
Caption: Bischler-Napieralski workflow for the target synthesis.
Experimental Protocol and Validation Framework
Given its more direct nature, the Pictet-Spengler reaction is presented here as the primary proposed route. The following protocol is illustrative and designed as a self-validating system, incorporating checkpoints for reaction monitoring and rigorous analytical confirmation of the final product.
Proposed Protocol: Pictet-Spengler Synthesis
Objective: To synthesize and validate this compound.
Materials:
-
β-(3-methoxycarbonylphenyl)ethylamine (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Trifluoroacetic acid (TFA) or a stronger superacid system[3]
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a solution of β-(3-methoxycarbonylphenyl)ethylamine in anhydrous DCM, add paraformaldehyde.
-
Acid Catalysis: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) as the catalyst. Causality: The strong acid is required to protonate the intermediate Schiff base to form the reactive iminium ion and to overcome the deactivating effect of the ester group on the aromatic ring during cyclization.[11][12]
-
Reaction Execution: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it into a cold saturated NaHCO₃ solution to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Purification (Initial): Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (Final): Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.
-
Validation: Collect the purified fractions and concentrate to obtain the final product. Confirm the structure and assess purity using NMR, MS, and HPLC analysis.
Analytical Validation Workflow
Method validation provides objective evidence that a method is fit for its intended purpose.[13] The following workflow ensures the identity, strength, quality, and purity of the synthesized compound.[14]
Caption: Workflow from crude product to a fully validated compound.
Comparative Data for Product Validation
The successful synthesis must be confirmed by a suite of analytical techniques. The table below outlines the expected results for this compound based on established principles and data from analogous structures.[15][16][17][18]
| Analytical Technique | Parameter | Expected Result / Observation | Rationale & Key Insights |
| ¹H NMR | Chemical Shift (δ) & Multiplicity | ~7.2-7.8 ppm: Aromatic protons (multiplets). ~4.0 ppm: CH₂ adjacent to N (singlet or triplet). ~3.9 ppm: O-CH₃ of ester (singlet). ~2.8-3.2 ppm: Other CH₂ protons (multiplets). ~2.0 ppm: N-H proton (broad singlet). | Confirms the presence of all key functional groups and the core THIQ structure. The specific splitting patterns of the aromatic protons confirm the 1,8-disubstitution pattern. |
| ¹³C NMR | Chemical Shift (δ) | ~167 ppm: Ester carbonyl carbon. ~125-140 ppm: Aromatic carbons. ~52 ppm: O-CH₃ carbon. ~40-50 ppm: Aliphatic CH₂ carbons of the THIQ ring. | Provides unequivocal evidence of the carbon skeleton and the presence of the ester functionality. |
| LC-MS | Mass-to-Charge Ratio (m/z) | Expected [M+H]⁺: 192.09 (for C₁₁H₁₃NO₂). | Confirms the molecular weight of the target compound, providing strong evidence of successful synthesis.[18] |
| HPLC (RP) | Purity & Retention Time | A single major peak (>95% purity) at a specific retention time. | A reversed-phase C18 column with a mobile phase of acetonitrile/water with a formic or phosphoric acid modifier is a standard starting point for purity analysis.[19] |
Conclusion
The synthesis of this compound presents a distinct challenge due to the deactivating nature of the 8-carboxylate group. While both the Pictet-Spengler and Bischler-Napieralski routes are theoretically viable, they require significantly harsher conditions than syntheses of THIQs with electron-rich aromatic rings. The Pictet-Spengler approach offers a more direct, one-pot pathway to the final saturated heterocycle.
Regardless of the chosen synthetic route, a rigorous, multi-technique analytical validation is not merely a final step but an integral part of the synthesis. The combination of NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment provides the necessary objective evidence to confirm the successful synthesis of the target molecule, ensuring its suitability for subsequent use in research and drug development.
References
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Whaley, W. M., & Govindachari, T. R. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]
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Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
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Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]
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Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]
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International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
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Medicinal Chemistry Research. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Springer. [Link]
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Synthetic Communications. (1998). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Taylor & Francis Online. [Link]
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Protein Data Bank. (n.d.). (1S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]
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European Patent Office. (n.d.). SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES. [Link]
-
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-
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ResearchGate. (n.d.). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. [Link]
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Organic Letters. (2024). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. [Link]
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Journal of Health Science. (2006). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples by liquid chromatography-tandem mass spectrometry. [Link]
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A Comparative Guide to the Spectroscopic Profile of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Predicted Spectroscopic Data: Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
The following tables summarize the predicted spectroscopic data for the target molecule. These predictions are derived from fundamental principles of spectroscopy and by extrapolating from the known data of analogs such as 1,2,3,4-tetrahydroisoquinoline and various substituted derivatives.[2][3][4][5][6][7]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~7.5-7.8 | d | 1H | Ar-H (C5) | Aromatic proton ortho to the ester group, expected to be downfield. |
| ~7.1-7.3 | t | 1H | Ar-H (C6) | Aromatic proton meta to both substituents. |
| ~7.0-7.2 | d | 1H | Ar-H (C7) | Aromatic proton ortho to the nitrogen-bearing carbon. |
| ~4.0-4.2 | s | 2H | C1-H₂ | Methylene protons adjacent to the aromatic ring. |
| ~3.9 | s | 3H | OCH₃ | Methyl protons of the ester group. |
| ~3.0-3.2 | t | 2H | C3-H₂ | Methylene protons adjacent to the nitrogen. |
| ~2.8-3.0 | t | 2H | C4-H₂ | Methylene protons adjacent to the aromatic ring. |
| ~2.0-2.5 | br s | 1H | NH | Amine proton, chemical shift can be variable and may broaden. |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~167 | C=O | Carbonyl carbon of the methyl ester. |
| ~135-140 | Ar-C (quaternary) | Quaternary aromatic carbons. |
| ~125-130 | Ar-CH | Aromatic methine carbons. |
| ~52 | OCH₃ | Methyl carbon of the ester group. |
| ~45-50 | C1 | Aliphatic carbon adjacent to the aromatic ring. |
| ~40-45 | C3 | Aliphatic carbon adjacent to the nitrogen. |
| ~28 | C4 | Aliphatic carbon adjacent to the aromatic ring. |
Table 3: Predicted Mass Spectrometry (MS) and Infrared (IR) Data
| Technique | Expected Values | Rationale for Prediction |
| MS (EI) | m/z (M⁺): ~191 | Molecular ion peak corresponding to the molecular weight of C₁₁H₁₃NO₂. |
| Key Fragments: [M-OCH₃]⁺, [M-COOCH₃]⁺ | Common fragmentation patterns for methyl esters. | |
| IR (KBr) | ν (cm⁻¹) ~3350 (br) | N-H stretching of the secondary amine. |
| ν (cm⁻¹) ~2950 | C-H stretching (aliphatic). | |
| ν (cm⁻¹) ~1720 | C=O stretching of the ester. | |
| ν (cm⁻¹) ~1600, 1480 | C=C stretching of the aromatic ring. | |
| ν (cm⁻¹) ~1250 | C-O stretching of the ester. |
Comparative Analysis with Structural Analogs
The predicted data can be benchmarked against experimentally determined spectra of related compounds.
Unsubstituted 1,2,3,4-Tetrahydroisoquinoline
-
¹H NMR: The parent compound shows aromatic protons between 6.9-7.2 ppm. The aliphatic protons at C1, C3, and C4 appear as triplets or broad singlets between 2.8 and 4.1 ppm.[4] Our prediction for the target molecule places the aromatic protons further downfield due to the electron-withdrawing effect of the C8-carboxylate group.
-
¹³C NMR: The aliphatic carbons in the parent THIQ resonate around 29 (C4), 43 (C3), and 47 (C1) ppm.[3][5][7] The aromatic carbons appear between 126 and 135 ppm. These values form the basis for our predictions, adjusted for the substituent effects.
-
MS: The mass spectrum of 1,2,3,4-tetrahydroisoquinoline shows a molecular ion peak at m/z 133.[2][4]
-
IR: The IR spectrum of the parent compound is characterized by a broad N-H stretch around 3300-3400 cm⁻¹ and aromatic C-H stretches.[2][6]
Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
This analog, while having a different core structure, provides insight into the spectroscopic signature of the ester functionality.
-
¹H NMR: The methyl ester protons (if it were a methyl ester) would be expected around 3.7-4.0 ppm, and the ethyl ester protons are observed as a quartet around 4.05-4.23 ppm and a triplet around 1.12 ppm.[8] This supports our prediction for the OCH₃ signal in the target molecule. The aromatic protons are observed between 7.41 and 8.26 ppm, shifted downfield due to the two carbonyl groups.[8]
-
¹³C NMR: The ester carbonyl carbon appears at 171.1 ppm, which is in line with our prediction.[8]
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount. Below are standard, self-validating protocols for the characterization of compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) spectrometer.
-
Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire the spectrum with a spectral width of 0 to 220 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) is a standard method for obtaining fragmentation patterns of small organic molecules.
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Analysis: Acquire the mass spectrum over a range of m/z 50-500. Identify the molecular ion peak and analyze the fragmentation pattern.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
-
Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Visualizing the Structure and Workflow
Caption: Workflow for spectroscopic characterization.
Conclusion
While awaiting direct experimental verification, this comparative guide provides a robust, predicted spectroscopic profile for this compound. By grounding these predictions in the established data of analogous compounds, researchers are better equipped to identify, characterize, and utilize this important molecule in their synthetic and drug discovery endeavors. The provided protocols offer a standardized approach to obtaining the necessary experimental data for validation.
References
- Royal Society of Chemistry. (n.d.). Supporting Information.
- PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline.
- NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook.
- BLD Pharm. (n.d.). 2-(tert-Butoxycarbonyl)-1-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid.
- RCSB PDB. (n.d.). (1S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline.
- NIH. (n.d.). Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate.
- ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR spectrum.
- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline.
- Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
- NIST. (n.d.). N-Methyl-1,2,3,4-tetrahydroisoquinoline. NIST Chemistry WebBook.
- ScienceDirect. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- ChemRxiv. (n.d.). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.
- NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook.
- MDPI. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Molecules.
- ChemRxiv. (n.d.). Development of a cascade reaction to access complex tetrahydro-3,4'-biisoquinoline.
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
- SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts.
- ChemicalBook. (n.d.). 1,2,3,4-tetrahydroisoquinoline(91-21-4)ir1.
- SpectraBase. (n.d.). Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate - Optional[MS (GC)] - Spectrum.
- SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts.
- ACS Publications. (2026). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters.
- MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules.
- PubChem. (n.d.). 8-Methyl-1,2,3,4-tetrahydroquinoline.
- PubChemLite. (n.d.). Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate (C12H15NO2).
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Safety Operating Guide
Navigating the Disposal of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate: A Guide for the Modern Laboratory
For the researcher engaged in the nuanced world of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond the reaction flask. Proper management, culminating in safe and compliant disposal, is a non-negotiable aspect of laboratory science. This guide provides a detailed protocol for the disposal of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate, a member of the tetrahydroisoquinoline family. The procedures outlined here are synthesized from established safety data for structurally similar compounds and grounded in federal regulatory standards, ensuring a framework of safety and compliance.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound, while not having a universally published, specific Safety Data Sheet (SDS), belongs to a class of compounds that require careful handling. By examining close structural analogs, we can construct a reliable, presumptive hazard profile.
Derivatives of 1,2,3,4-tetrahydroisoquinoline are consistently classified as hazardous materials.[1][2] The primary concerns stem from their potential to cause irritation and damage upon contact. Specifically, related compounds are known to:
The parent compound, 1,2,3,4-tetrahydroisoquinoline, is classified as a corrosive material that can cause severe skin burns and eye damage.[2] This underscores the importance of preventing any direct contact. Furthermore, upon combustion, this class of compounds can release toxic and hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][5]
This profile dictates that all handling and disposal procedures must be designed to eliminate the risk of direct physical contact, inhalation of aerosols or dust, and accidental ingestion.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, the following PPE is mandatory. The rationale for each piece of equipment is directly linked to the compound's hazard profile.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][5] | Protects against splashes and airborne particles, preventing serious eye irritation or damage. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber). | Prevents direct skin contact, mitigating the risk of skin irritation or burns. |
| Body Protection | Laboratory coat, long-sleeved shirt, and pants. | Minimizes the area of exposed skin, providing a barrier against accidental contact. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or chemical fume hood.[1] | Use is dictated by the scale of handling and potential for aerosol/dust generation. |
All handling of this compound, including weighing, transferring, and packaging for disposal, should occur within a certified chemical fume hood or a similarly well-ventilated area to prevent the inhalation of any vapors or aerosols.[5]
Waste Characterization & Segregation: A Regulatory Imperative
Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), the waste generator is legally responsible for determining if their waste is hazardous.[6] This determination is a critical first step in the disposal process.
Is it a Listed Waste? The EPA maintains lists of hazardous wastes from specific and non-specific sources (F and K lists) and discarded commercial chemical products (P and U lists).[7][8][9] this compound is not explicitly found on these lists.
Does it Exhibit a Characteristic of Hazardous Waste? Even if not listed, a waste is hazardous if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[10]
-
Ignitability: While some related compounds are combustible liquids, they do not typically meet the definition of a RCRA ignitable waste (e.g., flash point < 60°C).
-
Corrosivity: The parent compound is corrosive, but this specific ester is unlikely to have a pH of ≤ 2 or ≥ 12.5.[2][10] However, this should be confirmed if there is any doubt.
-
Reactivity: The compound is not known to be unstable, react violently with water, or generate toxic gases when mixed with water.[10]
-
Toxicity: This is the most likely characteristic. The compound's oral toxicity suggests it could be a concern.[1][3]
Given the known hazards, it is best practice and a conservative, compliant approach to manage this waste as a hazardous chemical waste .
Chemical Incompatibilities: Proper segregation is paramount to safety. This compound and its waste must be kept separate from:
-
Strong Oxidizing Agents: Can lead to violent reactions.
-
Strong Acids: Can cause vigorous, exothermic reactions.[2]
The following workflow illustrates the decision-making process for waste characterization.
Caption: Waste characterization decision workflow.
Step-by-Step Disposal Protocol
This protocol ensures the safe containment and compliant disposal of this compound waste.
Part A: Small-Scale Spill & Contamination Cleanup
For minor spills (< 50 mL or 50 g) or cleaning contaminated labware:
-
Ensure Safety: Alert personnel in the immediate area. Ensure the fume hood is operational. Wear all required PPE as detailed in Section 2.
-
Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, gently cover to prevent dust from becoming airborne.[5]
-
Collection: Carefully sweep or scoop the absorbed/solid material into a designated hazardous waste container.[5] Do not create dust.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. The wipes used for decontamination are also considered hazardous waste and must be placed in the same container.
-
Packaging: Place all contaminated materials (absorbent, wipes, gloves) into a chemically compatible container.
Part B: Bulk Waste & Unused Product Disposal
-
Container Selection: Choose a robust, leak-proof container that is chemically compatible with the compound. A high-density polyethylene (HDPE) container is a suitable choice. Ensure the container has a secure, screw-top lid.
-
Waste Collection:
-
Solids: Carefully transfer the solid waste into the container using a funnel or powder scoop. Minimize dust generation.
-
Liquids/Solutions: Use a funnel to pour liquid waste into the container. Do not fill the container more than 75-80% full to allow for vapor expansion.
-
-
Labeling: This step is critical for compliance. The waste container must be labeled with the words "HAZARDOUS WASTE" and must clearly identify the contents. The label should include:
-
The full chemical name: "this compound"
-
An accurate accumulation start date (the date the first drop of waste enters the container).
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as defined by your institution's hazardous waste management plan. The storage area must be secure, well-ventilated, and away from incompatible materials like strong acids and oxidizers.[2][5]
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. Provide them with a copy of the SDS for a related compound if one for the specific chemical is unavailable. The ultimate disposal method will likely be incineration at a permitted facility.[1][2]
By adhering to this comprehensive guide, researchers can ensure that the final chapter in the life of this compound is written with a commitment to safety, environmental responsibility, and regulatory compliance.
References
-
PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Regulations.gov. (2021, January 18). Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report. Retrieved from [Link]
-
Eurofins. (n.d.). Federal (RCRA-TCLP) and State (Title 22-STLC, TTLC) Hazardous Waste Criteria. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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Kiss, L., et al. (n.d.). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. National Institutes of Health. Retrieved from [Link]
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Kiss, L., et al. (n.d.). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols. Repository of the Academy's Library. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Al-Horani, R. A., & Desai, U. R. (2011). Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. ResearchGate. Retrieved from [Link]
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California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste. Retrieved from [Link]
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Iovine, V., et al. (n.d.). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. National Institutes of Health. Retrieved from [Link]
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Larock, R. C., & Yue, D. (2003). New strategy for the synthesis of tetrahydroisoquinoline alkaloids. PubMed. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
As a Senior Application Scientist, this guide provides essential, field-proven insights for the safe handling and disposal of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, we will adopt a conservative approach, treating it as a potentially hazardous substance based on data from structurally similar molecules and established principles of laboratory safety.[1] This guide is designed to empower researchers with the knowledge to manage this novel compound responsibly, ensuring both personal safety and experimental integrity.
Hazard Assessment: A Proactive Stance on Safety
The foundational principle when working with a novel chemical is to assume it is hazardous until proven otherwise.[1] Data for the closely related compound, 1,2,3,4-tetrahydro-isoquinoline-7-carboxylic acid methyl ester HCl, indicates that it causes skin, eye, and potential respiratory irritation. Therefore, a thorough risk assessment is the critical first step before any handling.[2][3] This involves evaluating the specific procedures you will be performing and the potential routes of exposure, such as inhalation, skin contact, or ingestion.[2][3][4]
Assumed Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.
-
Eye Irritation: Can cause serious irritation, redness, or discomfort if it comes into contact with the eyes.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
-
Unknown Toxicity: As a novel compound, long-term health effects are unknown. It is prudent to handle it as a substance with potential systemic toxicity.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable.[6][7] PPE acts as a barrier between you and the chemical, mitigating the risk of exposure.[8]
At a minimum, the following PPE must be worn at all times when in the laboratory where this compound is handled[6]:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[1] For tasks with a higher risk of splashes, chemical splash goggles are necessary.
-
Body Protection: A standard laboratory coat should be worn and kept buttoned. For procedures with a significant splash risk, a chemically resistant apron over the lab coat is recommended.[7]
-
Hand Protection: Nitrile or neoprene gloves generally provide adequate protection against minor splashes.[1] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contamination is suspected. For prolonged contact or when handling larger quantities, consulting a glove compatibility chart is advised.
-
Footwear: Closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects.
Certain procedures will necessitate a higher level of protection. The following table outlines PPE recommendations for various laboratory tasks involving this compound.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Standard lab coat | Recommended to perform in a chemical fume hood to avoid inhalation of fine particles. |
| Dissolving in Solvents | Chemical splash goggles | Nitrile or neoprene gloves | Standard lab coat | Perform in a chemical fume hood. |
| Running Reactions | Chemical splash goggles | Nitrile or neoprene gloves | Standard lab coat | Work within a chemical fume hood. |
| Purification (e.g., Chromatography) | Chemical splash goggles and face shield | Nitrile or neoprene gloves (consider double-gloving) | Chemically resistant apron over a lab coat | Operations should be conducted in a well-ventilated area, preferably a fume hood. |
| Handling Large Quantities (>10g) | Chemical splash goggles and face shield | Chemically resistant gloves (e.g., butyl rubber) | Chemically resistant apron over a lab coat | Mandatory use of a chemical fume hood. |
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling ensures safety at every stage of your workflow.
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
The storage container should be clearly labeled with the chemical name, any known hazards, and the date received.[1]
-
Store within secondary containment to prevent the spread of material in case of a spill.[1]
-
Engineering Controls: The primary method for controlling exposure to airborne contaminants is through engineering controls. Always handle this compound in a certified chemical fume hood to minimize the risk of inhalation.[6]
-
Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory.[9] Always wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[9]
-
Avoid Contamination: Do not use mouth suction for pipetting.[9] Use dedicated spatulas and glassware for handling this compound to prevent cross-contamination.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accident.
For small spills (a few grams) that you are trained and equipped to handle:
-
Alert and Isolate: Notify others in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including a lab coat, gloves, and eye protection.
-
Contain and Absorb: For solid spills, carefully sweep or wipe up the material to avoid creating dust.[10] For liquid spills, use an inert absorbent material to contain the spill.[11]
-
Decontaminate: Clean the spill area with soap and water.[10]
-
Dispose: Collect all contaminated materials (absorbent, gloves, etc.) in a sealed, labeled container for hazardous waste disposal.[11][12]
For large spills, evacuate the area, notify your institution's environmental health and safety (EHS) office, and prevent entry.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.[1] Seek immediate medical attention.
-
Skin Contact: Remove any contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately.[1] If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
-
Waste Collection: All waste contaminated with this compound, including unused compound, reaction byproducts, contaminated solvents, and disposable PPE, must be collected as hazardous waste.[13][14]
-
Waste Containers: Use a dedicated, leak-proof, and chemically compatible container for waste collection.[13][14] The container must be kept closed except when adding waste.[13]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all of its contents.[13][14]
-
Disposal: Arrange for waste pickup through your institution's EHS office. Never dispose of this chemical down the drain or in the regular trash.[13]
-
Empty Containers: The first rinse of an "empty" container that held this compound should be collected as hazardous waste.[13] Subsequent rinses may be permissible for drain disposal depending on local regulations. The container labels should be defaced before disposal in the appropriate solid waste stream.[13]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow Diagram.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
